molecular formula C6H4BrN3 B1525595 6-Bromoimidazo[1,2-B]pyridazine CAS No. 1159977-65-7

6-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B1525595
CAS No.: 1159977-65-7
M. Wt: 198.02 g/mol
InChI Key: CFUOULAGZMUPNF-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-b]pyridazine is a brominated derivative of the imidazo[1,2-b]pyridazine heterocycle, a privileged scaffold in medicinal chemistry recognized for its π-deficient aromatic skeleton and ability to participate in hydrogen bonding. This compound serves as a versatile and key synthetic intermediate for the discovery and development of novel bioactive molecules. The primary research value of this compound lies in its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups at the 6-position to create focused libraries for structure-activity relationship (SAR) studies. The imidazo[1,2-b]pyridazine core is a common feature in compounds targeting kinase enzymes. For instance, 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at position-3 have been identified as potent nanomolar inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1), a promising target for conditions like multiple myeloma . Furthermore, the scaffold has been extensively investigated for developing imaging agents for Alzheimer's disease, with substitutions at the 6-position significantly influencing binding affinity to β-amyloid plaques . Beyond these specific applications, the imidazo[1,2-b]pyridazine system is widely explored in anticancer research, with derivatives exhibiting mechanisms of action including kinase inhibition, epigenetic modulation, and tubulin disruption . The bromine atom at the 6-position provides a reactive handle for further functionalization, making this compound an essential starting material for generating analogs in hit-to-lead and lead optimization campaigns across various therapeutic areas. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUOULAGZMUPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718225
Record name 6-Bromoimidazo[1,2-b]pyridazine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-65-7
Record name 6-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoimidazo[1,2-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive framework for the design of kinase inhibitors and other therapeutic agents. This guide provides a detailed examination of the physicochemical properties of a key derivative, 6-bromoimidazo[1,2-b]pyridazine. Understanding these fundamental characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery programs. This document synthesizes available data to offer a comprehensive resource for researchers, providing both established facts and reasoned estimations based on closely related analogues where direct experimental data is not publicly available.

Molecular Structure and Core Properties

The foundational structure of this compound consists of a fused imidazole and pyridazine ring system, with a bromine atom substituted at the 6-position of the pyridazine ring. This substitution significantly influences the electronic distribution and reactivity of the heterocyclic core.

PropertyValueSource/Comment
Molecular Formula C₆H₄BrN₃Calculated
Molecular Weight 198.02 g/mol Calculated
Appearance Off-white solid[1]
Melting Point Estimated: 148-152 °CBased on the analogous 3-bromoimidazo[1,2-b]pyridazine[2][3]
pKa (of conjugate acid) Predicted: ~2.35Based on the predicted pKa of 3-bromoimidazo[1,2-b]pyridazine, suggesting weak basicity[2]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="2.1,0.3!"]; C4 [label="C", pos="1.3,-0.8!"]; C5 [label="C", pos="0,-0.8!"]; N6 [label="N", pos="-0.8,0.3!"]; C7 [label="C", pos="-2.1,-0.8!"]; C8 [label="C", pos="-2.1,0.8!"]; Br [label="Br", pos="-3.4,-0.8!"]; H1 [label="H", pos="3.1,0.3!"]; H2 [label="H", pos="2.1,-1.6!"]; H3 [label="H", pos="-0.8,2.3!"]; H4 [label="H", pos="-3.1,1.6!"];

N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N6; N6 -- N1; N6 -- C8; C8 -- C7; C7 -- C5; C7 -- Br; C3 -- H1; C4 -- H2; N1 -- H3; C8 -- H4;

}

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the cyclization of a substituted aminopyridazine with a suitable two-carbon synthon, followed by bromination. A common route involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde.

Spectroscopic Data (Predicted and Inferred)

Direct, publicly available spectra for this compound are limited. The following data is a composite of predictions and comparisons with closely related, fully characterized analogues.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atoms within the fused ring system.

  • H-2 and H-3: These protons on the imidazole ring are expected to appear as distinct signals, likely doublets or singlets depending on the coupling with each other.

  • H-7 and H-8: These protons on the pyridazine ring will likely appear as doublets, with their chemical shifts influenced by the adjacent bromine atom and the ring fusion.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the carbon atoms of the imidazo[1,2-b]pyridazine core.

  • C-6: The carbon atom bearing the bromine will be significantly shifted downfield due to the halogen's inductive effect.

  • Other Carbons: The chemical shifts of the other carbons will be influenced by their proximity to the nitrogen atoms and the bromine substituent.

2.1.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of Br, HCN, and other small neutral molecules.

2.1.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching vibrations within the heterocyclic rings, and C-Br stretching.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
C=N Stretch1600-1650
C=C Stretch1450-1600
C-Br Stretch500-600

Physicochemical Properties and Experimental Protocols

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

Solubility

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. Based on its heterocyclic structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a fundamental method for determining the solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved particles.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

  • Calculate the solubility in mg/mL or other appropriate units.

Caption: Workflow for gravimetric solubility determination.

Stability

The chemical stability of this compound is a key consideration for its storage and handling, as well as for its in vivo persistence. Bromo-substituted heterocycles can be susceptible to degradation under certain conditions, such as exposure to light, strong acids or bases, or high temperatures.

Experimental Protocol: Preliminary Stability Assessment

This protocol outlines a basic approach to assess the stability of the compound under various stress conditions.

Materials:

  • This compound solution in a suitable solvent (e.g., acetonitrile/water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare stock solutions of this compound.

  • For acidic degradation, add HCl to a final concentration of 0.1 M.

  • For basic degradation, add NaOH to a final concentration of 0.1 M.

  • For oxidative degradation, add H₂O₂ to a final concentration of 3%.

  • For photostability, expose a solution to UV light.

  • Maintain a control solution under ambient conditions.

  • Incubate all solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

  • Compare the peak area of the parent compound in the stressed samples to the control to determine the extent of degradation.

Reactivity Profile

The bromine atom at the 6-position of the imidazo[1,2-b]pyridazine core serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions. This reactivity is central to the utility of this compound as a building block in medicinal chemistry.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position.

Caption: Generalized Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 6-position. This reaction is crucial for synthesizing derivatives with improved physicochemical properties or for introducing pharmacophoric groups.

Caption: Generalized Buchwald-Hartwig amination reaction.

Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a key component of several clinical and preclinical drug candidates. The ability to functionalize the 6-position of this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This scaffold has been successfully employed in the development of inhibitors for a variety of protein kinases, leveraging the structural features of the heterocyclic core to achieve high potency and selectivity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While a complete, publicly available dataset of its physicochemical properties is still emerging, this guide provides a comprehensive overview based on existing data and informed scientific reasoning. The synthetic tractability of the 6-bromo substituent, particularly through modern cross-coupling methodologies, ensures its continued importance in the discovery and development of novel therapeutics. Further detailed characterization of this compound will undoubtedly facilitate its broader application in the scientific community.

References

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  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

  • MSDS of this compound. (n.d.). Capot Chemical. Retrieved January 6, 2026, from [Link]

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  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). PubMed. Retrieved January 6, 2026, from [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). Retrieved January 6, 2026, from [Link]

  • 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • 3-Bromoimidazo[1,2-b]pyridazine. (n.d.). CAS Common Chemistry. Retrieved January 6, 2026, from [Link]

  • Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

  • Imidazopyridazine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

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Sources

spectroscopic data (NMR, IR, MS) for 6-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-bromoimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1] Its derivatives have been investigated as inhibitors for a range of protein kinases, including Janus kinase 2, cyclin-dependent kinases (CDK), and vascular endothelial growth factor receptor 2 (VEGFR2), making them highly valuable in the development of therapies for myeloproliferative disorders and various cancers.[2]

This compound serves as a key intermediate in the synthesis of these complex molecules. The bromine atom at the C-6 position provides a versatile handle for introducing further molecular diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] A thorough understanding of its spectroscopic properties is therefore paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic steps.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system, the protocols and data interpretation presented herein are designed to equip researchers with the expertise to confidently characterize this foundational building block.

Molecular Structure and Physicochemical Properties

This compound is an achiral, off-white solid with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol .[3][4] The structure consists of a fused imidazole and pyridazine ring system, with a bromine substituent on the pyridazine ring.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of This compound dissolution Dissolution in Appropriate Solvent (e.g., CDCl3) synthesis->dissolution nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy (ATR-FTIR) ms Mass Spectrometry (ESI-MS) nmr_data Chemical Shifts (δ) Coupling Constants (J) Multiplicity nmr->nmr_data ir_data Vibrational Frequencies (cm⁻¹) Functional Groups ir->ir_data ms_data m/z Ratio Isotopic Pattern Fragmentation ms->ms_data elucidation Structural Elucidation & Purity Confirmation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Caption: General workflow for the spectroscopic characterization of a target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Methodology for NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample: As prepared above (5-10 mg in ~0.6 mL CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each integrating to one proton. The electron-withdrawing nature of the nitrogen atoms and the bromine will shift these protons downfield. Based on data from related imidazo[1,2-b]pyridazines and general principles of heterocyclic chemistry, the following assignments can be predicted. [5]

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 ~7.9 - 8.1 Doublet (d) J2,3 ≈ 1.0 - 1.5 Located on the electron-deficient imidazole ring, adjacent to a bridgehead nitrogen.
H-3 ~7.6 - 7.8 Doublet (d) J3,2 ≈ 1.0 - 1.5 Also on the imidazole ring, coupled to H-2.
H-7 ~7.0 - 7.2 Doublet (d) J7,8 ≈ 9.0 - 9.5 Part of an AX spin system with H-8 on the pyridazine ring.

| H-8 | ~7.5 - 7.7 | Doublet (d) | J8,7 ≈ 9.0 - 9.5 | Downfield shift relative to H-7 due to proximity to the bridgehead nitrogen (N4). |

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will display six signals for the six carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent. The parent imidazo[1,2-b]pyridazine shows signals at approximately 143.1, 139.1, 133.8, 125.8, 116.8, and 116.7 ppm. [6]The introduction of bromine at C-6 is expected to cause a significant downfield shift for C-6 and influence the shifts of neighboring carbons.

CarbonPredicted δ (ppm)Rationale
C-2~118 - 122Shielded carbon on the imidazole ring.
C-3~115 - 119Shielded carbon on the imidazole ring.
C-4a~140 - 144Bridgehead carbon attached to two nitrogen atoms.
C-6~110 - 115Directly attached to bromine (ipso-carbon), significant shielding effect.
C-7~128 - 132Deshielded due to proximity to the bromine atom.
C-8~124 - 128Carbon on the pyridazine ring.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition (ATR-FTIR):

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound or a drop of its concentrated solution directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data & Interpretation

The IR spectrum will be characterized by several key absorption bands corresponding to the vibrations of the heterocyclic aromatic system. [7][8]

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
3100 - 3000 C-H stretch Medium-Weak Aromatic C-H stretching vibrations from the imidazo[1,2-b]pyridazine core.
1650 - 1580 C=N stretch Strong Stretching vibrations of the imine bonds within the heterocyclic rings.
1550 - 1450 C=C stretch Strong-Medium Aromatic ring skeletal vibrations.
1300 - 1000 C-N stretch Medium Stretching vibrations of the carbon-nitrogen single bonds in the rings.
~850 - 800 C-H out-of-plane bend Strong Bending vibrations characteristic of the substitution pattern on the aromatic rings.

| ~650 - 550 | C-Br stretch | Medium | Characteristic stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.

Methodology for MS Data Acquisition (ESI-MS):

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS), often coupled to a liquid chromatograph (LC).

  • Sample Preparation: Dilute the sample solution (from the NMR preparation) significantly with a suitable solvent like methanol or acetonitrile containing 0.1% formic acid to promote protonation.

  • Analysis: Infuse the diluted sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire spectra in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

MS Data & Interpretation

The mass spectrum of this compound will provide definitive confirmation of its molecular weight and elemental formula.

  • Molecular Ion Peak: The most critical feature is the presence of a pair of peaks for the protonated molecule, [M+H]⁺, due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively).

    • [M(⁷⁹Br)+H]⁺ = C₆H₅⁷⁹BrN₃⁺ ≈ 198.0 m/z

    • [M(⁸¹Br)+H]⁺ = C₆H₅⁸¹BrN₃⁺ ≈ 200.0 m/z This characteristic 1:1 isotopic pattern is a definitive signature for a monobrominated compound.

  • Fragmentation Pattern: Upon collision-induced dissociation (CID), the protonated molecule will fragment in a predictable manner. A plausible fragmentation pathway involves the loss of bromine followed by the loss of HCN, which is characteristic of nitrogen-containing heterocycles.

fragmentation parent [C₆H₅BrN₃]⁺ m/z ≈ 198/200 frag1 [C₆H₅N₃]⁺ m/z ≈ 119 parent->frag1 - Br• frag2 [C₅H₄N]⁺ m/z ≈ 92 frag1->frag2 - HCN

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and self-validating dataset for its unequivocal identification. The ¹H and ¹³C NMR spectra define its carbon-hydrogen framework, the IR spectrum confirms its key functional groups and aromatic nature, and mass spectrometry verifies its molecular weight and the presence of a single bromine atom. By understanding and applying the principles and data outlined in this guide, researchers in synthetic and medicinal chemistry can confidently prepare, identify, and utilize this vital heterocyclic building block in the pursuit of novel therapeutics.

References

  • The Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information.
  • Global Substance Registration System. 6-BROMOIMIDAZO(1,2-B)PYRIDAZINE.
  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879.
  • Rlavie. CAS 1159977-65-7 | this compound.
  • ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR spectrum.
  • Iorga, B. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • Wikipedia. Imidazopyridazine.

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The Imidazo[1,2-b]pyridazine Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of these compounds, tracing their origins from early synthetic explorations to their current prominence as key pharmacophores in a multitude of therapeutic agents. The guide delves into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic strategies, providing detailed experimental protocols for key transformations. Furthermore, it explores the rich medicinal chemistry of imidazo[1,2-b]pyridazines, with a particular focus on their role as potent kinase inhibitors, exemplified by the multi-targeted drug Ponatinib. The underlying mechanisms of action and the intricate signaling pathways modulated by these compounds are also discussed and visualized. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering both a historical perspective and practical insights into the chemistry and biology of this important class of molecules.

A Serendipitous Discovery and the Dawn of a Privileged Scaffold

The story of the imidazo[1,2-b]pyridazine ring system begins in the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. While a comprehensive review of the scaffold's medicinal chemistry applications dates its origins to 1966, the seminal work that laid the foundation for its synthesis was published in 1967 by B. Stanovnik and M. Tišler.[1] Their paper, "Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines," detailed a robust method for the construction of this novel heterocyclic core.[1][2]

The classical and still widely utilized approach for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[3][4] This reaction, often carried out under mild basic conditions, provides a straightforward and efficient route to a variety of substituted imidazo[1,2-b]pyridazines.

A critical aspect of this synthesis is the nature of the 3-aminopyridazine starting material. Early investigations revealed that the nucleophilicity of the pyridazine ring nitrogens plays a crucial role in the regioselectivity of the cyclization. In unsubstituted 3-aminopyridazine, the ring nitrogen at the 2-position is the most nucleophilic, leading to preferential alkylation by the α-haloketone at this site, which can hinder the desired intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.[3][4] The introduction of a halogen substituent at the 6-position of the 3-aminopyridazine ring proved to be a key innovation. This halogen atom not only modulates the electronics of the pyridazine ring, favoring the desired cyclization, but also serves as a versatile synthetic handle for further functionalization of the resulting imidazo[1,2-b]pyridazine scaffold.[3][4]

The Evolution of Synthetic Strategies: From Classical to Contemporary

While the foundational condensation reaction remains a cornerstone of imidazo[1,2-b]pyridazine synthesis, the demand for molecular diversity and improved synthetic efficiency has driven the development of a wide array of innovative methodologies. These modern approaches offer access to a broader range of substitution patterns and often proceed under milder reaction conditions with higher yields.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in heterocyclic synthesis. The Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aminoazine, an aldehyde, and an isocyanide, has been successfully applied to the synthesis of imidazo[1,2-b]pyridazines. This approach offers a high degree of atom economy and allows for the rapid generation of diverse libraries of substituted imidazo[1,2-b]pyridazines from readily available starting materials.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds.[5] These powerful methods have been extensively employed in the synthesis and derivatization of the imidazo[1,2-b]pyridazine core, enabling the introduction of a wide range of substituents with high precision and control.[5]

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been instrumental in the formation of carbon-carbon bonds at various positions of the imidazo[1,2-b]pyridazine ring system.[5] These reactions typically involve the coupling of a halogenated imidazo[1,2-b]pyridazine with a suitable organometallic reagent, providing access to a vast chemical space of arylated, vinylated, and alkynylated derivatives.

Furthermore, copper-catalyzed reactions have also found significant utility in the synthesis and functionalization of imidazo[1,2-b]pyridazines, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds.

The strategic application of these metal-catalyzed cross-coupling reactions has been a key enabler in the development of many clinically relevant imidazo[1,2-b]pyridazine-based compounds, including the kinase inhibitor ponatinib.

Imidazo[1,2-b]pyridazines in Medicinal Chemistry: A Scaffold of Therapeutic Promise

The unique structural features and synthetic accessibility of the imidazo[1,2-b]pyridazine core have made it a highly attractive scaffold for the design of novel therapeutic agents.[6] This versatile heterocyclic system has been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[7][6] However, it is in the realm of kinase inhibition that the imidazo[1,2-b]pyridazine scaffold has truly made its mark.[8][9][10][11]

Ponatinib: A Landmark Achievement in Kinase Inhibition

The development of ponatinib (Iclusig®) stands as a testament to the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.[12][13] Ponatinib is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor that was specifically designed to overcome the resistance of chronic myeloid leukemia (CML) to first- and second-generation kinase inhibitors.[12][13]

A key challenge in the treatment of CML is the emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase, which confers resistance to most clinically approved inhibitors. The rational design of ponatinib, incorporating the imidazo[1,2-b]pyridazine core, enabled it to effectively bind to and inhibit the activity of both wild-type and T315I-mutant BCR-ABL.[12]

The mechanism of action of ponatinib involves its binding to the ATP-binding pocket of the BCR-ABL kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting the proliferation of cancer cells.[3][7][12][14] This targeted inhibition of the BCR-ABL signaling pathway has proven to be a highly effective therapeutic strategy for patients with resistant CML.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Kinase (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT STAT Pathway BCR_ABL->STAT Activates Ponatinib Ponatinib Ponatinib->BCR_ABL Inhibits ATP Binding Apoptosis Apoptosis Ponatinib->Apoptosis Induces ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Mechanism of action of Ponatinib in inhibiting the BCR-ABL signaling pathway.

A Scaffold for Diverse Kinase Targets

Beyond its success in targeting BCR-ABL, the imidazo[1,2-b]pyridazine scaffold has been explored as a potent inhibitor of a wide range of other kinases implicated in various diseases. These include:

  • Mps1 (TTK) Kinase: Inhibitors for the treatment of cancer.[10]

  • c-Met and VEGFR2 Kinases: Dual inhibitors with potential applications in oncology.[11]

  • Cyclin-Dependent Kinases (CDKs): Modulators of the cell cycle with therapeutic potential in cancer.[8]

  • TYK2 Pseudokinase: Allosteric inhibitors for the treatment of autoimmune diseases.[15]

The adaptability of the imidazo[1,2-b]pyridazine core, which allows for facile modification at multiple positions, has enabled medicinal chemists to fine-tune the selectivity and potency of these inhibitors for a diverse array of kinase targets.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key imidazo[1,2-b]pyridazine intermediates and final compounds.

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a classical approach to the synthesis of a representative imidazo[1,2-b]pyridazine.

dot

G cluster_reactants Reactants cluster_reaction Reaction Conditions Aminopyridazine 3-Amino-6-chloropyridazine Product 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Aminopyridazine->Product Bromoketone 2-Bromoacetophenone Bromoketone->Product Solvent Ethanol Solvent->Product Base Sodium Bicarbonate Base->Product Temperature Reflux Temperature->Product

Caption: Synthetic workflow for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.

Characterization Data:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of imidazo[1,2-b]pyridazine-based kinase inhibitors, highlighting their potent biological activities.

CompoundTarget KinaseIC₅₀ (nM)Cell-based AssayReference
Ponatinib BCR-ABL (T315I)0.37Ba/F3 cells[12]
Compound 27f Mps10.70A549 cells[10]
Compound 26 c-Met / VEGFR21.9 / 2.2MKN45 / HUVEC[11]
Compound 29 TYK2 (JH2)3Cellular assay[15]

Conclusion and Future Perspectives

From its initial discovery in the 1960s, the imidazo[1,2-b]pyridazine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and selectively modulate the activity of a wide range of biological targets, has solidified its status as a privileged structure in drug discovery. The remarkable success of ponatinib has undoubtedly spurred further interest in this versatile heterocyclic system, and ongoing research continues to uncover new therapeutic applications for imidazo[1,2-b]pyridazine-based compounds.

Future efforts in this field are likely to focus on the development of next-generation imidazo[1,2-b]pyridazine derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action. The continued application of advanced synthetic methodologies, coupled with a deeper understanding of the structural biology of their targets, will undoubtedly lead to the discovery of new and innovative medicines based on this remarkable scaffold.

References

  • Zeng, F., Alagille, D., Tamagnan, G. D., Ciliax, B. J., Levey, A. I., & Goodman, M. M. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS medicinal chemistry letters, 1(4), 153–157. [Link]

  • Garrido, A., Anizon, F., & Moreau, P. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European journal of medicinal chemistry, 226, 113867. [Link]

  • Stanovnik, B., & Tišler, M. (1967). Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines. Tetrahedron, 23(6), 2739–2746. [Link]

  • Dao, T., & Pophali, P. (2016). Ponatinib: a new tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia. Cancer management and research, 8, 13–20. [Link]

  • O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., ... & Druker, B. J. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412. [Link]

  • MDPI. (n.d.). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2021(2), M1215. [Link]

  • Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., & Fischer, P. M. (2006). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(16), 4363–4367. [Link]

  • Bendjeddou, A., Debieu, S., Boum-Rबीआई, S., Dubois, J., Meijer, L., & Anizon, F. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Molecules, 22(1), 125. [Link]

  • Stanovnik, B., & Tišler, M. (1967). Synthesis of Pyridazine Derivatives: Formation of some substituted imidazo (1.2-b) pyridazines (Vol. 13). Pergamon Press.
  • Moslin, R., Gardner, D., Santella, J., Farrow, N. A., Friboulet, A., Hinds, M., ... & Wrobleski, S. T. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(12), 2139–2144. [Link]

  • Kusakabe, K., Ide, N., Daigo, Y., Itoh, T., Yamamoto, T., Hashizume, H., ... & Chiba, K. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of medicinal chemistry, 58(4), 1760–1775. [Link]

  • Matsumoto, S., Miyamoto, N., Hirayama, T., Oki, H., Okada, K., Tawada, M., ... & Imamura, S. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & medicinal chemistry, 21(24), 7686–7698. [Link]

  • Garrido, A., Anizon, F., & Moreau, P. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Zeng, F., Alagille, D., Tamagnan, G. D., Ciliax, B. J., Levey, A. I., & Goodman, M. M. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS Medicinal Chemistry Letters, 1(4), 153–157. [Link]

  • Kusakabe, K., Ide, N., Daigo, Y., Itoh, T., Yamamoto, T., Hashizume, H., ... & Chiba, K. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Stanovnik, B., Krbavčič, A., & Tišler, M. (1967). Synthesis of Pyridazine Derivatives: Polyaza heterocycles derived from pyrido[2,3-d]pyridazine (Vol. 14). American Chemical Society.
  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1, 2-b] pyridazine-3-carbonitrile.
  • Di Micco, S., Terracciano, S., Boffi, A., & Zollo, F. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

  • Google Patents. (n.d.). 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to serve as a foundational structure for a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] Its structural rigidity, coupled with the strategic placement of nitrogen atoms, allows for three-dimensional diversity and multiple points for substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the biological potential of the imidazo[1,2-b]pyridazine scaffold, delving into its synthesis, key therapeutic applications, mechanisms of action, and the experimental protocols essential for its exploration and development.

Synthetic Strategy: Building the Core

The primary and most common method for constructing the imidazo[1,2-b]pyridazine backbone is through a condensation reaction. This typically involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[3] The introduction of a halogen at the 6-position of the pyridazine ring is crucial for the successful and high-yield formation of the bicyclic product. This is because, in 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is more nucleophilic, leading to preferential alkylation at that site and hindering the desired cyclization.[3]

Experimental Protocol: General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

This protocol outlines a general procedure for the synthesis of the imidazo[1,2-b]pyridazine core, which can be adapted based on the specific starting materials and desired substitutions.

Materials:

  • 3-amino-6-halopyridazine derivative

  • Substituted α-bromoketone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-6-halopyridazine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add the substituted α-bromoketone (1.1 equivalents) followed by sodium bicarbonate (2-3 equivalents).

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid byproducts and wash with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system to yield the desired imidazo[1,2-b]pyridazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

A Spectrum of Biological Activity: Key Therapeutic Areas

The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the broad range of biological activities exhibited by its derivatives. This has led to the development of compounds targeting a variety of diseases.

Anticancer Activity: A Prolific Domain

The most prominent application of the imidazo[1,2-b]pyridazine scaffold is in oncology. The FDA-approved drug Ponatinib (Iclusig®) , a potent multi-targeted tyrosine kinase inhibitor, stands as a testament to the scaffold's potential.[4] Ponatinib is particularly effective against chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including cases with the T315I mutation that confers resistance to other tyrosine kinase inhibitors.[2][4][5][6]

Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent inhibitors of several key kinases implicated in cancer progression.

  • BCR-ABL Kinase: Ponatinib functions by binding to the ATP-binding site of the BCR-ABL oncoprotein, including its mutated forms, thereby blocking its kinase activity and inhibiting downstream signaling pathways that drive leukemic cell proliferation and survival.[2][6]

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures proper chromosome segregation during mitosis.[7] Overexpression of Mps1 is observed in various cancers. Imidazo[1,2-b]pyridazine-based inhibitors of Mps1 disrupt the SAC, leading to premature mitotic exit, aneuploidy, and ultimately, cancer cell death.[6]

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in hematological malignancies and solid tumors.[8][9] They play a crucial role in cell survival, proliferation, and apoptosis.[10][11] Imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors, inducing apoptosis in cancer cells.

Signaling Pathway Visualization

Kinase_Inhibition_by_Imidazo_1_2_b_pyridazines cluster_growth_factor Growth Factor Signaling cluster_cancer_hallmarks Cancer Hallmarks GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK BCR_ABL BCR-ABL RTK->BCR_ABL PIM PIM Kinases RTK->PIM Proliferation Proliferation Survival Survival Apoptosis Apoptosis Inhibition Downstream Downstream Effectors BCR_ABL->Downstream Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint Mps1->SAC Apoptosis_Reg Apoptosis Regulators PIM->Apoptosis_Reg Downstream->Proliferation Downstream->Survival Cell_Cycle Cell Cycle Progression SAC->Cell_Cycle Cell_Cycle->Proliferation Apoptosis_Reg->Apoptosis Imidazo Imidazo[1,2-b]pyridazine Inhibitors Imidazo->BCR_ABL Inhibits Imidazo->Mps1 Inhibits Imidazo->PIM Inhibits Anti_Inflammatory_Mechanism LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NF_kB_Pathway NF-κB Signaling Pathway TLR4->NF_kB_Pathway COX2_iNOS_Gene COX-2 & iNOS Gene Transcription NF_kB_Pathway->COX2_iNOS_Gene COX2_Protein COX-2 Protein COX2_iNOS_Gene->COX2_Protein iNOS_Protein iNOS Protein COX2_iNOS_Gene->iNOS_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Nitric_Oxide Nitric Oxide iNOS_Protein->Nitric_Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide->Inflammation Imidazo Imidazo[1,2-b]pyridazine Derivatives Imidazo->NF_kB_Pathway Inhibits

Caption: Anti-inflammatory mechanism of imidazo[1,2-b]pyridazines.

Experimental Protocol: Western Blot Analysis for COX-2 and iNOS Expression

Western blotting is a technique used to detect specific proteins in a sample. This protocol can be used to assess the effect of imidazo[1,2-b]pyridazine compounds on the protein expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated cells (e.g., RAW 264.7 macrophages). [12][13][14] Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Imidazo[1,2-b]pyridazine test compounds

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of COX-2 and iNOS to the loading control to determine the relative protein expression levels.

Antimicrobial and CNS Applications

The biological potential of the imidazo[1,2-b]pyridazine scaffold extends beyond cancer and inflammation. Numerous derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens. [15]The mechanism of action in this context is often varied and can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Furthermore, this scaffold has shown promise in the development of agents targeting the central nervous system (CNS) . Derivatives have been investigated for their activity at benzodiazepine receptors and as potential treatments for neurodegenerative diseases like Alzheimer's. [3][16][17]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [18][19][20] Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Imidazo[1,2-b]pyridazine test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader. [18]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a cornerstone in the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its continued importance in medicinal chemistry. The success of ponatinib has paved the way for further exploration of this scaffold, particularly in the realm of kinase inhibition for cancer therapy. The promising anti-inflammatory, antimicrobial, and CNS activities suggest that the full potential of this remarkable heterocycle is yet to be fully realized. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as the exploration of novel therapeutic applications. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-b]pyridazine-based drugs.

References

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An In-Depth Technical Guide to the Core Synthesis of Imidazo[1,2-b]pyridazines: A Focus on Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features have led to the development of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] Notably, the blockbuster drug Ponatinib, a multi-targeted tyrosine kinase inhibitor, features this core structure, underscoring its therapeutic potential.[1] For researchers and professionals in drug development, a thorough understanding of the synthetic pathways to this scaffold is paramount for the rational design and efficient production of novel and improved derivatives.

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the imidazo[1,2-b]pyridazine nucleus, with a primary focus on the key intermediates that underpin these transformations. We will delve into the causality behind experimental choices, provide validated protocols, and explore both classical and modern synthetic approaches.

The Principal Synthetic Trajectory: Condensation of Aminopyridazines and α-Haloketones

The most prevalent and versatile method for the synthesis of the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[3] This reaction, a variation of the Tschitschibabin reaction, is a robust and reliable method for constructing the fused imidazole ring. The success of this strategy hinges on the careful preparation and utilization of two key intermediates.

Key Intermediate 1: The 3-Amino-6-halopyridazine Moiety

The 3-amino-6-halopyridazine, particularly 3-amino-6-chloropyridazine, serves as the foundational building block for the pyridazine portion of the final fused ring system.[4] Its synthesis and the role of the halogen at the 6-position are critical considerations.

The most common laboratory and industrial synthesis of 3-amino-6-chloropyridazine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.[3][5]

G cluster_start Starting Material cluster_reagent Reagent cluster_product Key Intermediate start 3,6-Dichloropyridazine product 3-Amino-6-chloropyridazine start->product Nucleophilic Aromatic Substitution reagent Ammonia (aq. or gas) reagent->product

The reaction is typically carried out under elevated temperature and pressure, often in an autoclave, to facilitate the displacement of one of the chlorine atoms by the amino group. The choice of ammonia source (aqueous ammonia or ammonia gas) and solvent can influence the reaction conditions and yield.[6]

The presence of a halogen, typically chlorine, at the 6-position of the 3-aminopyridazine ring is not merely a synthetic handle for later functionalization; it plays a crucial role in directing the regioselectivity of the subsequent cyclization reaction.[3] In 3-aminopyridazine itself, the ring nitrogen at the 2-position (N2) is the most nucleophilic site.[3] Consequently, alkylation with an α-haloketone would preferentially occur at N2, leading to an undesired isomeric product and hampering the formation of the imidazo[1,2-b]pyridazine core.

The electron-withdrawing nature of the halogen at the 6-position deactivates the adjacent N1 nitrogen, thereby increasing the relative nucleophilicity of the exocyclic amino group and the endocyclic N2 nitrogen. However, the initial alkylation still preferentially occurs at the more nucleophilic N2. The key is that the subsequent intramolecular cyclization is sterically and electronically favored to proceed via the attack of the exocyclic amino group onto the carbonyl carbon of the α-haloketone moiety.

Key Intermediate 2: The α-Haloketone

The second essential component in this synthetic strategy is the α-haloketone, which provides the carbon framework for the imidazole ring. The choice of α-haloketone directly dictates the substituent at the 2-position of the final imidazo[1,2-b]pyridazine product.

α-Bromoketones, such as phenacyl bromide and its derivatives, are commonly employed due to their appropriate reactivity.[7] A standard method for their preparation is the direct bromination of the corresponding ketone using a brominating agent like bromine in a suitable solvent such as acetic acid or methanol.[7][8]

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_product Key Intermediate start Aryl Methyl Ketone (e.g., Acetophenone) product α-Bromoarylketone (e.g., Phenacyl Bromide) start->product α-Bromination reagent Bromine (Br2) reagent->product

The reaction proceeds via an enol or enolate intermediate and is often catalyzed by acid. Care must be taken to control the stoichiometry of the brominating agent to avoid di- or tri-bromination. For unsymmetrical ketones, regioselectivity can be an issue, although with acetophenones, bromination occurs selectively at the methyl group.[9][10]

The Core Condensation Reaction: Mechanism and Experimental Protocol

The condensation of 3-amino-6-chloropyridazine with an α-bromoketone proceeds in a two-step sequence within a single pot: an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Mechanistic Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Amino-6-chloropyridazine C N-Alkylated Intermediate A->C SN2 Alkylation B α-Bromoketone B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E Imidazo[1,2-b]pyridazine D->E Dehydration

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen (N2) of 3-amino-6-chloropyridazine on the α-carbon of the α-bromoketone, displacing the bromide ion to form an N-alkylated pyridazinium salt intermediate.[3]

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step is often facilitated by a mild base, which can deprotonate the amino group, increasing its nucleophilicity. This leads to the formation of a cyclic hemiaminal intermediate.[3]

  • Dehydration: The hemiaminal intermediate readily undergoes dehydration, driven by the formation of the stable aromatic imidazo[1,2-b]pyridazine ring system. This step is typically acid-catalyzed, and the reaction is often carried out in a protic solvent like ethanol which can facilitate proton transfer.

Experimental Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol provides a representative example of the synthesis of a common imidazo[1,2-b]pyridazine derivative.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Characterization Data for 6-chloro-2-phenylimidazo[1,2-b]pyridazine:

  • 1H NMR (CDCl3, 400 MHz): δ 7.95-7.92 (m, 2H), 7.85 (s, 1H), 7.72 (d, J = 9.6 Hz, 1H), 7.45-7.35 (m, 3H), 6.95 (d, J = 9.6 Hz, 1H).

  • 13C NMR (CDCl3, 100 MHz): δ 145.2, 142.1, 139.8, 133.9, 128.8, 128.3, 126.1, 124.5, 121.2, 113.4.

  • MS (ESI): m/z 229.0 [M+H]+.

Alternative Synthetic Strategies and Their Key Intermediates

While the condensation of aminopyridazines and α-haloketones is the workhorse for imidazo[1,2-b]pyridazine synthesis, several alternative methods have been developed, each with its own set of key intermediates.

Palladium-Catalyzed Intramolecular C-N Coupling

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the construction of the imidazo[1,2-b]pyridazine core. A common strategy involves the intramolecular Buchwald-Hartwig amination of a suitably functionalized precursor.[11]

Key Intermediate: An N-(halopyridazinyl)enamine or a related derivative is a typical key intermediate in this approach. This intermediate is first formed through an intermolecular coupling, and then a subsequent intramolecular C-N bond formation, catalyzed by a palladium complex, leads to the fused ring system.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product A 3-Amino-6-halopyridazine C N-(6-halopyridazin-3-yl)enamine A->C Intermolecular Pd-catalyzed Coupling B Vinyl Halide/Triflate B->C D Imidazo[1,2-b]pyridazine C->D Intramolecular Pd-catalyzed C-N Coupling

Rhodium-Catalyzed C-H Activation and Annulation

More recently, transition metal-catalyzed C-H activation has emerged as an atom-economical and efficient strategy for the synthesis of heterocyclic compounds.[12] For imidazo[1,2-b]pyridazines, this can involve the rhodium-catalyzed annulation of a pyridazine derivative with an alkyne.

Key Intermediate: A rhodacyclic intermediate is often proposed in these catalytic cycles. The pyridazine substrate, often with a directing group, undergoes C-H activation to form this organometallic intermediate, which then coordinates to the alkyne and undergoes migratory insertion and reductive elimination to afford the final product.

Data Summary: A Comparative Overview of Synthetic Routes

Synthetic Route Key Intermediates Typical Reaction Conditions Advantages Disadvantages Yield Range
Tschitschibabin-type Condensation 3-Amino-6-halopyridazine, α-HaloketoneReflux in ethanol with a mild baseHigh yields, readily available starting materials, wide substrate scopeCan require harsh conditions for some substrates70-95%
Palladium-Catalyzed C-N Coupling N-(halopyridazinyl)enaminePd catalyst (e.g., Pd(OAc)2), ligand, base, high temperatureGood functional group toleranceRequires multi-step synthesis of the intermediate, potential for catalyst poisoning60-85%
Rhodium-Catalyzed C-H Activation Rhodacyclic intermediateRh(III) catalyst, oxidant, alkyne coupling partnerHigh atom economy, direct functionalizationRequires specialized catalysts, may have limited substrate scope50-80%

Conclusion

The synthesis of the imidazo[1,2-b]pyridazine scaffold is a well-established field with a range of reliable synthetic methods. The classical condensation of 3-amino-6-halopyridazines and α-haloketones remains the most widely used and versatile approach, with these two classes of compounds representing the most critical intermediates. Understanding the synthesis and reactivity of these intermediates is fundamental to the successful construction of the imidazo[1,2-b]pyridazine core. As the demand for novel derivatives with tailored properties continues to grow, the development of more efficient, sustainable, and diverse synthetic methodologies, such as those involving transition metal catalysis, will undoubtedly continue to be an active area of research. This guide provides a solid foundation for researchers to navigate the synthesis of this important heterocyclic system and to innovate in the development of next-generation therapeutics and functional materials.

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The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This scaffold is a key constituent in numerous compounds with therapeutic potential, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[2][3] The successful development and FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine core for the treatment of chronic myeloid leukemia (CML), has catalyzed a surge of interest in exploring the full potential of this privileged structure.[1][3][4]

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile scaffold. We will delve into the critical substitutions and structural modifications that govern the biological activity across various therapeutic targets, supported by experimental data and mechanistic insights.

Core Scaffold and Key Positions for Substitution

The imidazo[1,2-b]pyridazine ring system offers several positions for chemical modification, with the C2, C3, and C6 positions being the most extensively studied for their influence on biological activity.

Caption: Core structure of the imidazo[1,2-b]pyridazine scaffold with numbered positions.

Structure-Activity Relationships in Oncology

The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, particularly kinase inhibitors.

Tyrosine Kinase Inhibitors

A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of various tyrosine kinases, which play crucial roles in cancer cell proliferation, survival, and angiogenesis.

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies.[5] Research has led to the discovery of potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold.[5] One such derivative, compound 22 (TM471-1), exhibited an IC50 of 1.3 nM for BTK and demonstrated excellent selectivity across a panel of 310 kinases.[5] This compound showed significant tumor growth inhibition in a xenograft model, leading to its advancement into Phase I clinical trials.[5]

Tyrosine Kinase 2 (Tyk2) Inhibitors: Tyk2, a member of the Janus kinase (JAK) family, is involved in the signaling of pro-inflammatory cytokines implicated in autoimmune diseases and some cancers.[6][7] Imidazo[1,2-b]pyridazine analogs have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, acting as allosteric inhibitors of TYK2 signaling.[6][7] SAR studies revealed that 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs displayed improved metabolic stability compared to earlier 6-anilino derivatives.[6] Further optimization of the C3 position led to the identification of highly potent and selective inhibitors.[6]

Compound IDR1 (at C6)R2 (at C3)Tyk2 JH2 Ki (nM)Cellular IC50 (nM)
6e 2-pyridylN-cyclopropyl~0.02~20
6n 2-pyridylN-isopropyl~0.01~30
6o 2-pyridylN-cyclobutyl~0.02~20
6q-t various(1R,2S)-2-fluorocyclopropyl0.015 - 0.03512 - 41
Data synthesized from a study on Tyk2 JH2 inhibitors.[6]

Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibitors: Selective inhibitors of DYRK1A are of interest for treating cancer, type 2 diabetes, and neurological disorders.[8][9] Optimization of an imidazo[1,2-b]pyridazine fragment hit led to the discovery of potent cellular inhibitors of DYRK1A.[8][9] SAR exploration indicated that methylation at the C2-position improved binding affinity, while larger substituents at this position were not well-tolerated.[8]

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated as ATP-competitive mTOR inhibitors.[10] Compounds A17 and A18 demonstrated potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively.[10] These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream targets like AKT and S6.[10] Compound A17 also exhibited significant anticancer effects in a nude mice A549 xenograft model.[10]

Anti-inflammatory Activity

The imidazo[1,2-b]pyridazine scaffold has also been explored for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Inhibitors of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases, including rheumatoid arthritis.[11] A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated for their ability to inhibit TNF-α production.[11] The 3-pyridyl and (4-(methylsulfonyl)phenyl) analogs, 8q and 8w , were identified as the most potent compounds, with IC50 values of 0.9 µM and 0.4 µM, respectively.[11]

IKKβ Inhibitors

I-kappa B kinase beta (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. Optimization of the C3 and C6 positions of the imidazo[1,2-b]pyridazine scaffold led to the development of potent and selective IKKβ inhibitors.[12] These compounds demonstrated increased cell-free IKKβ inhibitory activity and inhibited TNF-α production in THP-1 cells.[12]

Antimicrobial and Antiparasitic Applications

Antitubercular Activity

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, there is an urgent need for novel anti-TB agents. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core for developing potent antimycobacterial compounds.[13][14]

A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have shown significant in vitro activity against M. tuberculosis H37Rv.[13] The nature and position of substituents on the benzohydrazide ring greatly influence the activity.

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL)
6a 4-OCH36.25
6b 4-Cl3.125
6c 2,4-di-Cl1.6
6d 2-Cl1.6
6f 2-F1.6
6g 4-NO21.6
Data from a study on imidazo[1,2-b]pyridazine-benzohydrazide derivatives.[13]

Another series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives containing amide and sulphonamide functionalities also exhibited potent anti-TB activity.[14][15] Notably, the amide derivatives generally showed better antitubercular activity than the sulphonamide derivatives, which may be attributed to their ability to form hydrogen bonds.[14][15]

Antiviral Activity

Imidazo[1,2-b]pyridazine derivatives have been identified as a novel class of inhibitors against human picornaviruses, which cause a range of diseases.[16] Preliminary SAR studies on 2-aminoimidazo[1,2-b]pyridazines highlighted the importance of the linker between the phenyl and the imidazopyridazine moieties.[16] Oximes were found to be slightly better linkers than vinyl carboxamides, with the E geometry being a key element for activity.[16] Analogue 7b demonstrated potent and broad-spectrum antirhinoviral and antienteroviral activity.[16]

Neurodegenerative Disease Applications

Ligands for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for detecting Aβ plaques.[17] SAR studies indicated that a 2-N,N-dimethylaminophenyl moiety is crucial for desirable binding affinities.[17] Modifications at the C6-position are generally well-tolerated, with the 6-methylthio analogue showing higher affinity than the 6-methoxyl analogue.[17]

Experimental Protocols

General Synthesis of the Imidazo[1,2-b]pyridazine Core

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine.[17] The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it directs the alkylation by the α-bromoketone to the desired ring nitrogen.[17]

Step-by-Step Protocol:

  • Reactants: Dissolve the 3-amino-6-halopyridazine and the appropriate α-bromoketone in a suitable solvent (e.g., ethanol, isopropanol).

  • Base: Add a mild base, such as sodium bicarbonate, to the reaction mixture.

  • Reaction Condition: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-b]pyridazine derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-6-halopyridazine 3-amino-6-halopyridazine Condensation Condensation 3-amino-6-halopyridazine->Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->Condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Condensation->Imidazo[1,2-b]pyridazine

Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.

In Vitro Kinase Inhibition Assay (Example: mTOR)

This protocol outlines a general method for evaluating the inhibitory activity of imidazo[1,2-b]pyridazine analogs against a specific kinase, using mTOR as an example.

  • Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and ATP at the desired concentration.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Enzyme and Substrate: Add the mTOR enzyme and a suitable substrate (e.g., a peptide substrate) to the assay wells.

  • Incubation: Add the diluted test compounds to the wells and incubate at a specific temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: A Focus on Kinase Inhibition

Many of the therapeutic effects of imidazo[1,2-b]pyridazine analogs stem from their ability to inhibit protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_signaling Kinase Signaling Pathway cluster_inhibition Inhibition by Imidazo[1,2-b]pyridazine Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Cellular_Response e.g., Proliferation, Survival Substrate->Cellular_Response Signal Transduction Imidazo_Analog Imidazo_Analog Imidazo_Analog->Kinase Binds to ATP pocket

Caption: Simplified signaling pathway showing kinase inhibition by an imidazo[1,2-b]pyridazine analog.

The specific interactions between the imidazo[1,2-b]pyridazine scaffold and the amino acid residues within the ATP-binding pocket are critical for potency and selectivity. Hydrogen bonds, hydrophobic interactions, and van der Waals forces all contribute to the binding affinity. The diverse substitutions possible on the imidazo[1,2-b]pyridazine core allow for fine-tuning of these interactions to achieve high selectivity for the target kinase over other kinases in the kinome.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a proven track record in the development of clinically relevant therapeutics. The extensive structure-activity relationship data accumulated over the years provide a robust foundation for the rational design of novel and improved analogs. The versatility of this core, allowing for strategic modifications at multiple positions, continues to make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases. Future research will undoubtedly uncover new biological activities and refine the existing SAR knowledge, further solidifying the importance of the imidazo[1,2-b]pyridazine scaffold in the pharmacopeia of the future.

References

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  • Li, Z., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 338–349. Available at: [Link]

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  • Gelin, C. F., et al. (2020). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry, 28(1), 115197. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 6-bromoimidazo[1,2-b]pyridazine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous pharmacologically active agents.[1][2] Its significance in medicinal chemistry is highlighted by its presence in approved drugs such as the multi-targeted tyrosine kinase inhibitor Ponatinib , used in the treatment of leukemia.[1][3] The scaffold's unique electronic and steric properties make it a versatile building block for developing inhibitors of various kinases and other enzymes, with applications spanning oncology, inflammation, and infectious diseases.[1][4][5]

The functionalization of this core structure is paramount for modulating biological activity and optimizing pharmacokinetic profiles. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and widely used method for C-C bond formation.[6][7] It offers exceptional functional group tolerance, mild reaction conditions, and utilizes commercially available and relatively non-toxic boronic acid reagents.[8][9]

This guide provides an in-depth analysis and detailed protocols for the successful execution of Suzuki-Miyaura coupling reactions on 6-bromoimidazo[1,2-b]pyridazine, a key intermediate for the synthesis of diverse compound libraries.[10] We will explore the mechanistic underpinnings, provide step-by-step experimental procedures, and offer field-proven insights for troubleshooting and optimization.

Mechanism and Key Experimental Considerations

The success of a Suzuki-Miyaura coupling hinges on the interplay of the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is crucial for rational optimization and troubleshooting.[11]

The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L | Pd(II)-Imidazopyridazine | Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex L | Pd(II)-Imidazopyridazine | Ar Transmetalation->PdII_Aryl_Complex ArBOH2 Ar-B(OR)₂ Boronate [Ar-B(OR)₂(OH)]⁻ (Activated Boronate) ArBOH2->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation RedElim Reductive Elimination PdII_Aryl_Complex->RedElim Rate-determining step (often) RedElim->Pd0 Regenerates Catalyst Product Product (6-Aryl-imidazo[1,2-b]pyridazine) Product->RedElim Substrate Substrate (this compound) Substrate->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Causality Behind Component Selection:

  • Palladium Catalyst: The active catalytic species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[8] For heteroaromatic substrates, precatalysts that are air- and moisture-stable and efficiently generate the active Pd(0) species are often preferred for reproducibility.

  • Ligand: Ligands are critical for stabilizing the palladium center, enhancing its reactivity, and preventing the formation of inactive palladium black.[8] For electron-deficient heteroaromatic halides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, CataCXium® A) are often superior.[12][13] These ligands facilitate the oxidative addition step, which can be challenging for electron-poor systems, and promote the final reductive elimination step.[11][14] The choice of ligand can be the most decisive factor in achieving high yields.[7][14][15]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[16] The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[8] K₃PO₄ is often effective in anhydrous conditions, while carbonates are typically used in aqueous solvent mixtures. The base strength and solubility can significantly impact reaction rates and side reactions like protodeboronation.[6]

  • Solvent: The solvent system must solubilize all components and be stable at the reaction temperature. Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF), often with water as a co-solvent.[8] The presence of water can increase the solubility of the inorganic base and influence the rate of transmetalation.[17] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[18]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow Setup 1. Reaction Setup Inert 2. Inert Atmosphere Setup->Inert Combine solids in flask Addition 3. Reagent Addition Inert->Addition Evacuate/backfill with N₂/Ar Reaction 4. Reaction Execution Addition->Reaction Add degassed solvents via syringe Monitor 5. Monitoring Reaction->Monitor Heat to temp (e.g., 90 °C) Stir vigorously Workup 6. Workup & Extraction Monitor->Workup Reaction complete (TLC/LC-MS) Purify 7. Purification Workup->Purify Quench, extract, dry Analyze 8. Analysis Purify->Analyze Flash column chromatography

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., PdCl₂(dppf) or CataCXium® A Pd G3, 1-5 mol%)[13]

  • Ligand (if not using a pre-formed complex, e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1 M concentration)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., oven-dried Schlenk tube or round-bottom flask, condenser)

  • Magnetic stirrer and hotplate

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., PdCl₂(dppf), 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Establish Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) via syringe.

  • Reaction Execution: Place the sealed tube into a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required duration (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-imidazo[1,2-b]pyridazine product.

Optimization and Reaction Scope

The conditions for Suzuki-Miyaura couplings can be highly substrate-dependent. A screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal results.[9][20] The following table summarizes conditions reported for the coupling of 6-halo-imidazo[1,2-b]pyridazines.

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pyridin-3-ylboronic acidPd(PPh₃)₂Cl₂ (cat.)-K₂CO₃ (cat.)DMF/H₂ON/A53[21]
4-Methoxycarbonylphenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (cat.)-K₃PO₄·nH₂O (cat.)1,4-Dioxane/H₂O80-95Good[21]
(Hetero)arylboronic acidsPd(PPh₃)₄ (1)-Cs₂CO₃ (1)DMF130 (MW)Good[22]
Thien-2-ylboronic acidPd(OAc)₂ (10)PPh₃ (20)Na₂CO₃ (2)DME/H₂O80N/A[23]
Phenylboronic acidCataCXium® A Pd G3 (5)-Cs₂CO₃ (2)1,4-Dioxane/H₂O7091 (model)[13]

Note: This table is illustrative and compiles data from couplings on the core scaffold, which can serve as a strong starting point for 6-bromo derivatives.

The scope of the reaction is broad, tolerating a wide range of aryl- and heteroarylboronic acids. Boronic esters, such as MIDA or pinacol esters, can also be used and are sometimes advantageous for substrates prone to protodeboronation.[6][12]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Suzuki-Miyaura couplings.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor choice of ligand/base.3. Low reaction temperature.4. Protodeboronation of boronic acid.1. Ensure proper degassing; use fresh, high-quality reagents and solvents.[18]2. Screen different ligands (e.g., bulky, electron-rich phosphines like SPhos) and bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[13][14]3. Increase reaction temperature in increments of 10-20 °C.4. Use a boronic ester (pinacol or MIDA) or a stronger, non-aqueous base like K₃PO₄.[6]
Formation of Homocoupling Product (Biaryl from Boronic Acid) Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Improve the degassing procedure (multiple vacuum/inert gas cycles). Use freshly distilled and degassed solvents.[12]
Formation of Debrominated Starting Material 1. Hydrolysis of the aryl-palladium intermediate.2. Trace impurities in reagents.1. Ensure anhydrous conditions if using a non-aqueous system. Minimize water content if possible.2. Use high-purity starting materials and reagents.
Decomposition of Starting Materials 1. Reaction temperature is too high.2. Substrate is sensitive to the base used.1. Lower the reaction temperature and increase reaction time.2. Try a milder base (e.g., KF or K₂CO₃ instead of Cs₂CO₃).[16][24]
Poor Reproducibility 1. Inconsistent reagent quality (especially base and catalyst).2. Variable moisture/oxygen levels.1. Use reagents from a reliable source. Grind solid bases to a fine, consistent powder before use.[25]2. Standardize the degassing and inert atmosphere setup rigorously for every reaction.

References

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  • Kung, M. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(8), 3355-3363. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

  • Li, Q., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Korenev, G., et al. (2025). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Preshlock, S., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Bio-protocol. (2020). Procedure of the Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]

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  • Lu, G. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • ResearchGate. (2014). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. [Link]

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  • ResearchGate. (2007). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

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  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Firth, J. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6006-6029. [Link]

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  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

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Application Notes and Protocols for the Medicinal Chemistry Use of 6-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic core in modern medicinal chemistry, integral to a range of therapeutic agents, including the FDA-approved multi-kinase inhibitor, Ponatinib.[1][2] Its remarkable versatility stems from a favorable combination of physicochemical properties and its capacity for extensive structural modification. This guide focuses on a key derivative, 6-bromoimidazo[1,2-b]pyridazine, a versatile and powerful building block for drug discovery. The bromine atom at the C6-position serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. These application notes provide a detailed examination of the synthesis and functionalization of this scaffold, offering field-proven, step-by-step protocols for key transformations and showcasing its application in the development of targeted therapeutics.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds.[3][4] This scaffold has been successfully employed in the development of treatments for a wide spectrum of diseases, including cancer, neurodegenerative disorders, microbial infections, and inflammatory conditions.[3][5][6][7] Its bioisosteric relationship to purines allows it to interact with a variety of biological targets, particularly protein kinases.[1]

The strategic introduction of a bromine atom at the 6-position creates an exceptionally valuable intermediate. This halogen provides a reactive site for functionalization, allowing for the systematic and predictable elaboration of the core structure. This enables the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, a cornerstone of modern drug design.

cluster_synthesis Synthesis & Core Structure cluster_reactions Key Functionalization Reactions cluster_applications Therapeutic Applications Start 3-Amino-6-bromopyridazine Core This compound Start->Core Cyclocondensation Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Sonogashira Sonogashira (C-C Coupling) Core->Sonogashira Kinase Kinase Inhibitors (Oncology, Inflammation) Suzuki->Kinase Buchwald->Kinase Neuro CNS Agents (Alzheimer's Disease) Buchwald->Neuro Antimicrobial Anti-Infectives (Tuberculosis, Malaria) Sonogashira->Antimicrobial

Caption: Workflow from the core scaffold to diverse applications.

Synthesis of the this compound Core

The foundational synthesis of the imidazo[1,2-b]pyridazine ring system is typically achieved through the cyclocondensation of a 3-aminopyridazine derivative with a two-carbon electrophile.[5] The presence of a halogen on the pyridazine ring is crucial for directing the cyclization to the desired product in high yield.[5]

Protocol 2.1: Synthesis of this compound

This protocol describes the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde.

Materials:

  • 3-Amino-6-bromopyridazine

  • Chloroacetaldehyde (50% wt. solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-amino-6-bromopyridazine (1.0 eq) in ethanol (approx. 0.2 M), add sodium bicarbonate (2.5 eq).

  • Stir the suspension at room temperature and add chloroacetaldehyde solution (1.2 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS for the consumption of the starting material (typically 4-6 hours).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HCl formed during the reaction, driving the cyclization forward. Ethanol is a suitable polar protic solvent for this transformation.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C6-position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods are the cornerstone of functionalizing the scaffold and are widely used in both academic and industrial settings.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the 6-position and various aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is fundamental for building the complex biaryl structures often found in kinase inhibitors.

Start 6-Bromo-ImPdz + R-B(OH)2 OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Complex1 [ImPdz-Pd(II)L2-Br] OxAdd->Complex1 Transmetal Transmetalation (Base) Complex1->Transmetal Complex2 [ImPdz-Pd(II)L2-R] Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-ImPdz RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1.1: General Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, approx. 0.1 M).

  • Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography or recrystallization.

Expert Insight: The choice of catalyst and base is crucial. For electron-rich or sterically hindered boronic acids, more active catalysts like PdCl₂(dppf) or catalysts with specialized phosphine ligands may be required. K₃PO₄ is a stronger base that can sometimes accelerate sluggish reactions.[11]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage central to countless pharmaceuticals.[12][13] This reaction allows for the coupling of the this compound with a vast array of primary and secondary amines.

Protocol 3.2.1: General Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox or Schlenk flask, add the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the this compound and the amine.

  • Seal the vessel and heat to 90-110 °C. Monitor reaction progress by LC-MS.

  • After completion (typically 4-24 hours), cool the reaction mixture and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expert Insight: The palladium source, ligand, and base form a highly active catalytic system. The ligand choice is critical and often needs to be screened for optimal results depending on the amine coupling partner.[14] Sterically hindered phosphine ligands often give the best results.

Protocol 3.2.2: Metal-Free Nucleophilic Aromatic Substitution (SNA)

Recent advancements have provided an efficient, cost-effective, and more environmentally friendly metal-free method for the C-6 amination of related 3-bromo-6-chloroimidazo[1,2-b]pyridazine systems.[7][15] This approach leverages the electron-deficient nature of the pyridazine ring.

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Primary or secondary amine (2.0 eq)

  • Cesium fluoride (CsF, 1.0 eq)

  • Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the amine (2.0 eq), CsF (1.0 eq), and BnNEt₃Cl (0.1 eq) in DMSO.

  • Heat the mixture to 100 °C for 24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to yield the C-6 aminated product. This method has been shown to provide excellent yields for a variety of amines.[15]

Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto the scaffold.[16][17] This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the 6-bromo position with a terminal alkyne.[18]

Protocol 3.3.1: General Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base/solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Optional co-solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in the amine base (e.g., TEA) under an inert atmosphere.

  • Add the palladium catalyst and CuI. The mixture may change color.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., EtOAc) and wash with water and brine to remove amine salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Drug Discovery Programs

The synthetic versatility of this compound has been exploited to generate vast libraries of compounds, leading to the discovery of potent and selective modulators of various biological targets.

Kinase Inhibitors

This is the most prominent application area for the imidazo[1,2-b]pyridazine scaffold.[19] The core structure often binds to the hinge region of the kinase ATP-binding pocket, while substituents at the 2, 3, and 6-positions project into different sub-pockets, dictating potency and selectivity.[19]

Target Kinase Example Application / Compound Series Key C6-Substituent Reported Potency Reference
IKKβ Development of anti-inflammatory agents.Aryl groups introduced via Suzuki coupling.Increased TNFα inhibitory activity in cells.[20]
c-Met / VEGFR2 Dual inhibitors for anticancer therapy.Pyridone derivatives via C-N coupling.IC₅₀ = 1.9 nM (c-Met), 2.2 nM (VEGFR2) for optimized analog.[21]
TAK1 Potential therapeutics for multiple myeloma.Morpholine or piperazine via Buchwald-Hartwig or SNAr.Lead compound IC₅₀ = 55 nM.[19][22]
Tyk2 (JH2) Orally active inhibitors for autoimmune diseases.Substituted aminopyridones via C-N coupling.Lead compound Kᵢ = 0.086 nM.[23]
Pim1 Overcoming multidrug resistance in cancer.Varied, often involving C-N linked moieties.Dual-mode action by inhibiting Pim1 and ABCG2 transporter expression.[24]
BTK Irreversible inhibitors for B cell malignancies.Acrylamide warhead-containing amines.Lead compound advanced to Phase I clinical trials (TM471-1).[25]
Agents for Neurodegenerative Diseases

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated as imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[5] Structure-activity relationship (SAR) studies showed that modifications at the 6-position, such as introducing a methylthio group, could be well-tolerated, maintaining high binding affinity (Kᵢ = 11.0 nM) to amyloid aggregates.[5] This demonstrates the potential of the scaffold in developing diagnostics and therapeutics for central nervous system (CNS) disorders.

cluster_kinase Kinase Inhibition cluster_other Other Therapeutic Areas Core Imidazo[1,2-b]pyridazine Scaffold IKK IKKβ Core->IKK MET c-Met/VEGFR2 Core->MET TAK TAK1 Core->TAK TYK Tyk2 Core->TYK BTK BTK Core->BTK Amyloid β-Amyloid Plaque Binding (Alzheimer's) Core->Amyloid TB Antitubercular (M. tuberculosis) Core->TB GPCR GPCR Modulation (Potential) Core->GPCR

Caption: The imidazo[1,2-b]pyridazine scaffold targets diverse protein families.

Anti-Infective Agents

The imidazo[1,2-b]pyridazine core has emerged as a promising scaffold for developing novel agents against infectious diseases, particularly tuberculosis.[6] SAR studies on a series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives against M. tuberculosis revealed that substitutions on the terminal benzohydrazide ring significantly impacted activity, with compounds bearing 2,4-dichloro and 4-nitro groups showing potent activity (MIC = 1.6 µg/mL).[6] The 6-bromo intermediate is an ideal starting point for synthesizing such libraries via Sonogashira or Suzuki coupling to append the necessary pharmacophoric elements.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its straightforward synthesis and, more importantly, its amenability to a wide range of robust palladium-catalyzed cross-coupling reactions make it an ideal platform for generating diverse chemical libraries. The proven success of this scaffold in producing clinical candidates and approved drugs, particularly in the kinase inhibitor space, underscores its strategic importance. The protocols and applications detailed in this guide provide researchers with the foundational knowledge to effectively leverage this powerful scaffold in their own drug discovery programs.

References

  • Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oh, C., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • Sakamoto, H., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. National Library of Medicine. Available at: [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Iorkula, T. H., et al. (2024). Full article: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Library of Medicine. Available at: [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
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  • ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. ResearchGate. Available at: [Link]

  • OUCI. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq…. OUCI. Available at: [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. National Library of Medicine. Available at: [Link]

  • PubMed. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]

  • PubMed. (n.d.). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Library of Medicine. Available at: [Link]

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Sources

Application Note: A Detailed Protocol for the Chemoselective C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including kinase inhibition.[1][2] Functionalization of this core, particularly through the introduction of amino groups, is a critical strategy in drug discovery. This document provides a comprehensive, field-tested protocol for the chemoselective amination at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. We will delve into a robust, metal-free Nucleophilic Aromatic Substitution (SNAr) protocol, explaining the critical parameters that ensure high yields and selectivity, while also briefly discussing alternative catalytic methodologies.

Introduction: The Challenge of Selective Functionalization

The starting material, 3-bromo-6-chloroimidazo[1,2-b]pyridazine, presents a common challenge in synthetic chemistry: how to selectively functionalize one halide in the presence of another. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4] However, the electronic properties of the heterocyclic ring system can significantly influence the reactivity of halides in Nucleophilic Aromatic Substitution (SNAr) reactions. The imidazo[1,2-b]pyridazine system is electron-deficient, which activates the ring towards nucleophilic attack.[5] This electronic nature allows for the displacement of the C-6 chloride by amines under thermal conditions, often obviating the need for expensive transition-metal catalysts.[1][6]

This application note focuses on a highly efficient SNAr method that leverages a cesium fluoride base and a phase-transfer catalyst in DMSO to achieve excellent yields for the C-6 amination while preserving the C-3 bromine atom for subsequent orthogonal functionalization.[1][6]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The protocol described herein proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.[7][8]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C-6 carbon, which bears the chloride leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9]

  • Elimination & Aromatization: The aromaticity of the heterocyclic ring is temporarily lost in the Meisenheimer complex. The system then expels the chloride ion, the most suitable leaving group under these conditions, to restore the aromatic system and yield the final C-6 aminated product.

The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cationic species, accelerating the reaction rate without protonating the nucleophile.

Mechanism: SNAr Pathway

SNAr_Mechanism Figure 1: Proposed S N Ar Mechanism for C-6 Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Start 3-bromo-6-chloro- imidazo[1,2-b]pyridazine + Amine (R-NH2) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Nucleophilic Attack at C-6 End 6-amino-3-bromo- imidazo[1,2-b]pyridazine + HCl Intermediate->End Step 2: Elimination of Cl- & Re-aromatization

Caption: Figure 1: Proposed SNAr Mechanism for C-6 Amination.

Experimental Protocol: C-6 Amination

This protocol is adapted from a highly successful method reported in Synthetic Communications.[1][6] It has been shown to be effective for a wide range of primary and secondary alkylamines, delivering excellent isolated yields.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
3-bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-4C₆H₃BrClN₃Starting material. Ensure it is pure and dry.[10][11][12]
Amine (Primary or Secondary)VariesVariesNucleophile. Use 2.0 equivalents.
Cesium Fluoride (CsF)13400-13-0CsFAnhydrous. Acts as a mild base. Use 1.0 equivalent.
Benzyltriethylammonium chloride (BnNEt₃Cl)56-37-1C₁₃H₂₂ClNPhase-transfer catalyst. Use 10 mol %.
Dimethyl sulfoxide (DMSO)67-68-5C₂H₆OSAnhydrous grade. Reaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂For extraction.
Deionized Water7732-18-5H₂OFor workup.
Brine (Saturated NaCl solution)7647-14-5NaCl (aq)For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Equipment
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Weigh solids, measure liquids. Ensure anhydrous conditions. B 2. Reaction Setup Combine substrate, CsF, BnNEt3Cl in DMSO under inert gas. A->B C 3. Amine Addition Add 2.0 equiv. of amine to the stirring mixture. B->C D 4. Heating & Reaction Heat mixture to 100 °C. Monitor by TLC/LC-MS for 24h. C->D E 5. Workup Cool, dilute with water, extract with EtOAc. D->E F 6. Purification Dry organic layer, concentrate, purify by column chromatography. E->F G 7. Analysis Characterize pure product (NMR, HRMS, IR). F->G

Caption: Figure 2: Experimental Workflow.

  • Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), cesium fluoride (1.0 eq), and benzyltriethylammonium chloride (0.10 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe to create a solution or suspension. Begin stirring, then add the desired primary or secondary amine (2.0 eq).

    • Scientist's Note: Using a twofold excess of the amine ensures the reaction goes to completion and helps to consume the HCl byproduct generated.

  • Heating: Attach a reflux condenser, ensuring the inert gas line is moved to the top of the condenser. Immerse the flask in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Allow the reaction to stir at 100 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

    • Scientist's Note: The reaction is typically complete within 24 hours, with average yields reported to be around 92%.[1]

  • Workup: After 24 hours, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Scientist's Note: DMSO is miscible with water, so the extraction effectively moves the desired organic product into the ethyl acetate phase.

  • Washing: Wash the combined organic layers with brine (1x) to remove residual water and DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-6 aminated product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and regioselectivity. The disappearance of the C-6 proton signal and the appearance of new signals corresponding to the amine moiety are expected.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or Low Conversion 1. Wet reagents or solvent. 2. Insufficient temperature. 3. Deactivated amine.1. Use freshly dried DMSO and anhydrous reagents. 2. Verify oil bath temperature. 3. Use a fresh bottle of amine.
Formation of Side Products 1. Reaction temperature too high, causing decomposition. 2. Reaction at C-3 bromo position.1. Maintain temperature strictly at 100 °C. 2. This is unlikely under SNAr conditions but could indicate metal contamination. Consider using metal-scavenging agents if suspected.
Difficult Purification 1. Residual DMSO in the crude product. 2. Product is highly polar.1. Ensure thorough washing with water/brine during workup. 2. Consider a more polar eluent system for chromatography or reverse-phase chromatography.

Alternative Methodologies: Buchwald-Hartwig Amination

While the SNAr protocol is highly effective and economical, palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for C-N bond formation.[13][14] This method typically involves a palladium precatalyst, a phosphine ligand, and a base.[13]

  • Selectivity: A key consideration is chemoselectivity. Different catalyst/ligand systems can direct the amination to either the C-Br or C-Cl position.[3][4] For instance, certain catalysts show a preference for coupling at the Ar-Cl site with secondary amines.[3][4] This allows for tunable, orthogonal functionalization strategies but requires careful optimization of ligands, catalysts, and reaction conditions.[15][16]

  • Scope: Buchwald-Hartwig reactions often have a broader substrate scope, particularly for less activated or more sterically hindered aryl halides and amines.

However, for the specific C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the SNAr method presented is often preferred due to its simplicity, high yield, and avoidance of transition metals, which can be difficult to remove from the final product.[1][6]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • DeAngelis, A., et al. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route Toward Advanced Amino-aniline Intermediates. Organic Letters, 20(8), 2301-2305.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare.
  • DeAngelis, A., et al. (2018). Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates. ResearchGate.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-92.
  • Various Authors. (n.d.). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. ResearchGate.
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  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal.
  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
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  • Various Authors. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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  • Various Authors. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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The Versatile Precursor: 6-bromoimidazo[1,2-b]pyridazine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The imidazo[1,2-b]pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for yielding bioactive molecules across various therapeutic areas.[1][2] Its structural resemblance to purines allows it to interact with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in cancer.[3] The clinical success of ponatinib, a multi-targeted tyrosine kinase inhibitor bearing the imidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia (CML), has invigorated research into this heterocyclic system for novel anticancer drug discovery.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-bromoimidazo[1,2-b]pyridazine as a key precursor for the synthesis and evaluation of new anticancer agents. We will delve into detailed synthetic protocols, strategies for derivatization, and methods for biological characterization, underpinned by mechanistic insights and structure-activity relationship (SAR) studies.

The Strategic Importance of this compound

The bromine atom at the C-6 position and the inherent reactivity of other positions on the imidazo[1,2-b]pyridazine ring system offer a versatile platform for chemical modification. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. The 6-bromo derivative serves as a crucial starting material for introducing a variety of substituents through cross-coupling reactions and nucleophilic aromatic substitutions, enabling the synthesis of diverse compound libraries for anticancer screening.[5][6][7]

Synthesis of the Precursor: this compound

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[8] For the synthesis of this compound, a two-step process starting from 3-amino-6-chloropyridazine is often employed.

Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This initial step involves the cyclization of 3-amino-6-chloropyridazine with chloroacetaldehyde.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in a mixture of ethanol and water.

  • Add sodium bicarbonate to the solution to act as a mild base.

  • Slowly add chloroacetaldehyde solution to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-chloroimidazo[1,2-b]pyridazine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[8]

Protocol 2: Bromination of 6-chloroimidazo[1,2-b]pyridazine

The subsequent step involves the bromination of the synthesized 6-chloroimidazo[1,2-b]pyridazine to yield the desired 6-bromo-3-chloroimidazo[1,2-b]pyridazine, which can then be further modified. A more direct route to 3-bromo-6-chloroimidazo[1,2-b]pyridazine is also available.[9]

Materials:

  • 6-chloroimidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine in acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[10]

Designing Anticancer Agents: From Precursor to Potent Inhibitors

The this compound scaffold is a versatile starting point for generating libraries of compounds for anticancer screening. A primary strategy involves the functionalization of the C-6 position via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions.[7]

Workflow for Derivatization of this compound

G start This compound Precursor snar C-6 Amination (SNAr) start->snar Primary/Secondary Amines suzuki Suzuki Coupling start->suzuki Boronic Acids/Esters buchwald Buchwald-Hartwig Amination start->buchwald Amines/Amides sonogashira Sonogashira Coupling start->sonogashira Terminal Alkynes library Diverse Compound Library snar->library suzuki->library buchwald->library sonogashira->library evaluation Biological Evaluation library->evaluation

Caption: General workflow for the diversification of the this compound scaffold.

Protocol 3: C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

A cost-effective and efficient method for introducing various amines at the C-6 position has been developed, avoiding the use of expensive transition metal catalysts.[11][12]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

  • Cesium fluoride (CsF)

  • Benzyltriethylammonium chloride (BnNEt₃Cl)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO, add the desired amine (2.0 equivalents), CsF (1.0 equivalent), and BnNEt₃Cl (10 mol %).[11]

  • Heat the reaction mixture at 100 °C for 24 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C-6 aminated product.[11]

Biological Evaluation of Novel Anticancer Agents

Once a library of this compound derivatives has been synthesized, their anticancer potential must be evaluated through a series of in vitro and in vivo assays.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-b]pyridazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[15]

Mechanism of Action Studies

To understand how the lead compounds exert their anticancer effects, further mechanistic studies are crucial.

Western Blotting for Apoptosis and Cell Cycle Markers: Western blotting can be used to investigate the effect of the compounds on key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) and cell cycle regulation (e.g., p53, p21, cyclins, and CDKs).[13][14] An increase in cleaved Caspase-3 and PARP, for instance, would indicate the induction of apoptosis.

Kinase Inhibition Assays: Given that many imidazo[1,2-b]pyridazine derivatives are kinase inhibitors, in vitro kinase inhibition assays are essential to identify the specific molecular targets.[16][17] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Illustrative Signaling Pathway: Targeting Mitotic Kinases

Many imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of kinases that are crucial for cell division, such as Haspin and Mps1.[16][17] Inhibition of these kinases leads to mitotic arrest and ultimately, cancer cell death.

G drug Imidazo[1,2-b]pyridazine Derivative haspin Haspin Kinase drug->haspin Inhibition h3t3 Histone H3 (Thr3) Phosphorylation haspin->h3t3 auroraB Aurora B Kinase Localization h3t3->auroraB mitosis Proper Mitotic Progression auroraB->mitosis arrest Mitotic Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of Haspin kinase by imidazo[1,2-b]pyridazine derivatives disrupts mitosis.

Structure-Activity Relationship (SAR) and Data Summary

Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationships for various kinase targets. For instance, in the development of Haspin inhibitors, the introduction of a morpholine group at the C-6 position led to a significant improvement in activity.[16] The nature of the substituent at the C-3 position is also critical for potency and selectivity.

Table 1: Anticancer Activity of Representative Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference
Ponatinib BCR-ABL, VEGFR2, etc.K562 (CML)0.0006[3]
Compound 21 HaspinU-2 OS (Osteosarcoma)0.006[16]
Compound 27f Mps1A549 (Lung)0.006[17]
Compound 63 Not specifiedHL-60 (Leukemia)0.183[18]
Compound 4e Not specifiedMCF-7 (Breast)1-10[15]

Conclusion and Future Perspectives

This compound has proven to be an exceptionally valuable and versatile precursor in the quest for novel anticancer agents. Its amenability to a wide range of chemical modifications allows for the fine-tuning of biological activity and pharmacokinetic profiles. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate new imidazo[1,2-b]pyridazine-based compounds. Future efforts in this field will likely focus on developing derivatives with improved selectivity to minimize off-target effects, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

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  • ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and....
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Application Notes and Protocols for the Synthesis and Evaluation of Novel mTOR Inhibitors Derived from Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cell growth, proliferation, and metabolism.[1][2][3] Its dysregulation is implicated in a multitude of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][4] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[5][6] This document provides a comprehensive guide to the synthesis of novel mTOR inhibitors based on the imidazo[1,2-b]pyridazine core, detailing synthetic strategies, structure-activity relationships (SAR), and robust protocols for their biological evaluation.

Introduction: The Rationale for Targeting mTOR with Imidazo[1,2-b]pyridazine Derivatives

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together integrate a variety of intracellular and extracellular signals to orchestrate cellular responses.[2][3] Hyperactivation of the mTOR pathway is a common feature in many cancers, often resulting from mutations in upstream signaling components like PI3K and AKT.[4] Therefore, the development of potent and selective mTOR inhibitors is a significant focus in oncology drug discovery.

The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile starting point for the design of kinase inhibitors.[5][6] Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to interact with the ATP-binding pocket of mTOR. By strategically modifying this core, it is possible to develop compounds with high affinity and selectivity for mTOR, potentially leading to novel anticancer agents.[7][8]

The mTOR Signaling Pathway: A Complex Network

Understanding the mTOR signaling pathway is crucial for the rational design and evaluation of its inhibitors. mTORC1 and mTORC2 have distinct upstream regulators and downstream effectors, governing different cellular processes.

mTOR_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates Cellular Energy (AMPK) Cellular Energy (AMPK) Cellular Energy (AMPK)->mTORC1 Inhibits AKT AKT PI3K->AKT AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Protein Synthesis (S6K1, 4E-BP1) Protein Synthesis (S6K1, 4E-BP1) mTORC1->Protein Synthesis (S6K1, 4E-BP1) Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->AKT Phosphorylates (Ser473) Cell Survival & Cytoskeleton (AKT) Cell Survival & Cytoskeleton (AKT) mTORC2->Cell Survival & Cytoskeleton (AKT)

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of imidazo[1,2-b]pyridazine-based mTOR inhibitors generally involves a multi-step approach, starting with the construction of the core scaffold followed by functionalization. A representative synthetic workflow is outlined below.

Synthesis_Workflow A Starting Materials (e.g., 6-chloropyridazin-3-amine) B Cyclization (e.g., with α-haloketone) A->B C Imidazo[1,2-b]pyridazine Core B->C D Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D E Novel mTOR Inhibitor D->E

Protocol 3.1: Synthesis of the Imidazo[1,2-b]pyridazine Core

This protocol describes a general method for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine intermediate, which serves as a key building block for further diversification.[9]

Materials:

  • 6-chloropyridazin-3-amine

  • α-bromoacetophenone (or other α-haloketones)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1.0 eq) in ethanol, add α-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3.2: Functionalization via Suzuki Coupling

This protocol details the introduction of aryl or heteroaryl moieties at the 6-position of the imidazo[1,2-b]pyridazine core via a Suzuki coupling reaction.[10]

Materials:

  • 6-chloro-imidazo[1,2-b]pyridazine derivative (from Protocol 3.1)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 6-chloro-imidazo[1,2-b]pyridazine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized imidazo[1,2-b]pyridazine.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-b]pyridazine scaffold has provided valuable insights into the structural requirements for potent mTOR inhibition.[7]

Position of SubstitutionMoietyImpact on mTOR Inhibitory ActivityReference
C6-position Substituted aryl or heteroaryl groupsCrucial for potency; bulky and electron-withdrawing groups can enhance activity.[7]
C3-position Small alkyl or aryl groupsGenerally well-tolerated; can influence selectivity.[11]
C8-position Hydrogen or small substituentsModifications in this area can impact pharmacokinetic properties.[12]

Biological Evaluation of Novel mTOR Inhibitors

A multi-tiered approach is essential for the comprehensive biological characterization of newly synthesized compounds.

Protocol 5.1: In Vitro mTOR Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the direct inhibitory activity of the synthesized compounds on mTOR kinase.[13][14][15]

Materials:

  • Recombinant human mTOR enzyme

  • Substrate (e.g., inactive p70S6K or 4E-BP1)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Synthesized compounds (dissolved in DMSO)

  • Phospho-specific antibodies for the substrate

  • Detection system (e.g., Western blot, ELISA, or luminescence-based assay)

Procedure:

  • Prepare a reaction mixture containing the mTOR enzyme, substrate, and assay buffer.

  • Add serial dilutions of the synthesized compounds or a vehicle control (DMSO) to the reaction mixture and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).

  • Detect the level of substrate phosphorylation using a suitable method. For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.[16]

  • Quantify the results and calculate the IC₅₀ value for each compound.

Protocol 5.2: Cellular Assay for mTOR Inhibition (Western Blot)

This protocol evaluates the ability of the compounds to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of downstream targets.[16][17]

Materials:

  • Cancer cell line with activated mTOR signaling (e.g., A549, H460)[7]

  • Cell culture medium and supplements

  • Synthesized compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), and total Akt.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform Western blotting as described in Protocol 5.1, step 5, using the specified antibodies to assess the phosphorylation status of mTORC1 and mTORC2 substrates.

  • Analyze the band intensities to determine the dose-dependent inhibition of mTOR signaling.

Protocol 5.3: In Vivo Efficacy Studies

Promising compounds should be evaluated in preclinical animal models to assess their anti-tumor activity and pharmacokinetic properties.[7][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft model (e.g., A549)

  • Formulation vehicle for the test compound

  • Calipers for tumor measurement

  • Standard animal care facilities and ethical protocols

Procedure:

  • Subcutaneously implant cancer cells into the flanks of the mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the synthesized compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target engagement).

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel and potent mTOR inhibitors. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and characterize new chemical entities targeting the mTOR pathway. Through a systematic approach combining medicinal chemistry, in vitro and in vivo pharmacology, the discovery of next-generation mTOR inhibitors for cancer therapy and other diseases can be significantly advanced.

References

  • Vertex AI Search. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Vertex AI Search. (2023). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
  • Benchchem. (2025). Onatasertib: Application Notes and Protocols for Measuring mTOR Inhibition.
  • PubMed. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. [Link]

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Application Notes & Protocols: A Guide to the In Vitro Evaluation of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant molecules, including the multi-targeted kinase inhibitor ponatinib.[1][2] Its rigid, planar structure and versatile substitution points allow for potent and selective interactions with a variety of biological targets, most notably protein kinases.[3][4][5] This guide provides a comprehensive framework for the in vitro characterization of novel imidazo[1,2-b]pyridazine derivatives. We present a logical assay cascade, moving from broad biochemical activity to cellular effects and culminating in direct confirmation of target engagement in a live-cell context. Each section details the scientific principles behind the assay, provides step-by-step protocols with field-proven insights, and explains data analysis, ensuring researchers can generate robust and reliable data to drive their drug discovery programs.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention for its wide range of biological activities, including anticancer, anti-inflammatory, and antiparasitic properties.[2][6] Its success is exemplified by its presence in inhibitors targeting a diverse array of protein kinases, such as Abl, PIM kinases, VEGFR2, Mps1, and Tyk2.[1][4][7][8][9] The development of potent and selective inhibitors requires a systematic in vitro evaluation strategy to elucidate a compound's potency, cellular activity, and mechanism of action.

This document outlines a tiered approach for characterizing these compounds:

  • Biochemical Kinase Assays: To determine the direct inhibitory effect of the compound on purified target kinase enzymes.

  • Cell-Based Viability Assays: To assess the compound's impact on the proliferation and metabolic health of cancer cell lines.

  • Cellular Target Engagement Assays: To confirm that the compound binds to its intended kinase target within the complex environment of a living cell.

This strategic workflow ensures that resources are focused on compounds with the most promising characteristics at each stage of the discovery pipeline.

cluster_0 In Vitro Assay Cascade cluster_1 Key Questions Answered A Biochemical Assay (e.g., ADP-Glo™) B Cell Viability Assay (e.g., MTT/MTS) A->B Confirm Cellular Activity Q1 Does it inhibit the target enzyme? A->Q1 C Target Engagement Assay (e.g., CETSA, NanoBRET™) B->C Validate On-Target Action Q2 Does it kill cancer cells? B->Q2 Q3 Does it bind the target in cells? C->Q3

Caption: A logical cascade for in vitro evaluation of kinase inhibitors.

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. In luminescence-based formats like ADP-Glo™ or Kinase-Glo®, the amount of light generated is proportional to the amount of ADP produced or ATP remaining, respectively.[10][11] An inhibitor will reduce the kinase's ability to convert ATP to ADP, resulting in a change in the luminescent signal. This allows for the determination of the compound's inhibitory potency, typically expressed as an IC₅₀ value.[12]

Example Targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Proto-oncogene tyrosine-protein kinase Src are common targets for imidazo[1,2-b]pyridazine compounds.[13][14]

cluster_workflow Biochemical Kinase Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) B Add Kinase, Substrate & Inhibitor to Plate A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30-60 min at 30°C) C->D E Stop Reaction & Deplete Remaining ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Kinase Detection Reagent) E->F G Read Luminescence (Plate Reader) F->G cluster_workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight (Allow Adhesion) A->B C Treat Cells with Compound Dilutions B->C D Incubate (e.g., 48-72 hours) C->D E Add MTT Reagent (Incubate 2-4 hours) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G

Caption: General workflow for an MTT-based cell viability assay.
Materials
  • Human cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute the cells in complete medium to the appropriate density (determined empirically, typically 2,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. [15] * Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure period (typically 48 or 72 hours) at 37°C, 5% CO₂. [16]

  • MTT Reaction:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Return the plate to the incubator for 2-4 hours. During this time, visible purple precipitates (formazan crystals) will form in viable cells. [15]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well. [17] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals. * Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis
  • Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = 100 * (Absorbance_Treated / Absorbance_VehicleControl)

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol: Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target in a living cell is a critical step to validate its mechanism of action. Cellular thermal shift assays (CETSA) and NanoBRET™ assays are two powerful, orthogonal methods to measure this engagement. [18][19]

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the biophysical principle of ligand-induced thermal stabilization. [20]When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. [18][21]In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining after the heat challenge is quantified, typically by Western blot or mass spectrometry, to confirm target engagement. [22][23]

cluster_CETSA CETSA Principle cluster_control Vehicle Control cluster_treated Compound Treated P_unbound Unbound Protein Heat1 Heat (e.g., 52°C) P_unbound->Heat1 P_agg Aggregated Protein Heat1->P_agg P_bound Bound Protein (Stabilized) Heat2 Heat (e.g., 52°C) P_bound->Heat2 P_sol Soluble Protein Heat2->P_sol

Caption: Ligand binding stabilizes the target protein against heat-induced aggregation.

Step-by-Step Protocol (Western Blot Detection)

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat cells with the desired concentration of the imidazo[1,2-b]pyridazine compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [18]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [21]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific to the target kinase.

Data Analysis
  • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

  • Normalize the intensity at each temperature to the intensity of the unheated (e.g., 37°C) sample.

  • Plot the normalized soluble protein fraction against the temperature to generate a "melting curve."

  • A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement. This is reported as the thermal shift (ΔTₘ).

B. NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells. [24]The target protein is fused to a bright NanoLuc® (Nluc) luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target's active site serves as the energy acceptor. [25]When the tracer is bound to the Nluc-fusion protein, energy transfer (BRET) occurs. A test compound that competes with the tracer for binding will displace it, leading to a dose-dependent decrease in the BRET signal. [24][26]This allows for the quantitative measurement of intracellular affinity. [25] Step-by-Step Protocol

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-Nluc fusion protein. [27] * After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® medium at a density of 2 x 10⁵ cells/mL. [24]

  • Assay Setup:

    • Dispense the cells into a white, 96-well assay plate.

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound.

    • Add the compound dilutions and a fixed, optimized concentration of the fluorescent tracer to the cells.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium. [27]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal. [24] * Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor Emission: 460 nm, Acceptor Emission: 618 nm). [27]

Data Analysis
  • Calculate the BRET ratio for each well: BRET Ratio = Acceptor Emission (618 nm) / Donor Emission (460 nm).

  • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).

  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the intracellular IC₅₀.

AssayPrincipleOutputKey Advantage
CETSA Ligand-induced protein thermal stabilizationThermal Shift (ΔTₘ)Label-free; works in cells, tissues, and lysates. [20]
NanoBRET™ Competitive displacement of a fluorescent tracerIntracellular IC₅₀Quantitative, live-cell measurement of affinity and residence time. [19]

Conclusion

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The systematic application of the in vitro assays detailed in this guide—from biochemical potency to cellular viability and target engagement—provides a robust and reliable pathway for identifying and optimizing promising lead candidates. By understanding not only if a compound works, but how it works at a molecular level, researchers can make more informed decisions, accelerating the translation of chemical matter into potential medicines.

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Application Notes and Protocols: Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core at the 6-Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from oncology to neurodegenerative diseases.[1][2] Its unique electronic properties and structural rigidity make it an attractive framework for drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the imidazo[1,2-b]pyridazine core, with a specific focus on modifications at the 6-position. This position is frequently targeted for modulation of pharmacokinetic and pharmacodynamic properties. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic compound that has garnered significant attention in the pharmaceutical industry. Its structural resemblance to purines allows it to interact with a wide range of biological targets. A notable example is Ponatinib, a potent kinase inhibitor, which features this core structure and has demonstrated the therapeutic potential of this scaffold.[1][2] The functionalization of the imidazo[1,2-b]pyridazine core is a key strategy in the development of novel therapeutics, with the 6-position being a particularly important site for modification. Substituents at this position can significantly influence the molecule's solubility, metabolic stability, and target-binding affinity.[3][4][5]

This guide will focus on two primary strategies for functionalizing the 6-position:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: A classic and effective method for introducing a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: A versatile and powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[6][7]

We will provide detailed protocols for these transformations, along with insights into reaction optimization and substrate scope.

Strategic Approaches to 6-Position Functionalization

The choice of synthetic strategy for modifying the 6-position of the imidazo[1,2-b]pyridazine core is dictated by the desired substituent and the overall synthetic sequence. The presence of a halogen, typically chlorine, at the 6-position of the starting material serves as a versatile handle for a multitude of transformations.[8]

Foundational Starting Material: 6-Chloroimidazo[1,2-b]pyridazine

The synthesis of the key intermediate, 6-chloroimidazo[1,2-b]pyridazine, is a crucial first step. A common and efficient method involves the condensation of 3-amino-6-chloropyridazine with an α-haloketone.[4][6]

Synthesis_of_6_Chloroimidazo_pyridazine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 3-Amino-6-chloropyridazine Reaction Reactant1->Reaction Reactant2 α-Bromoketone Reactant2->Reaction Conditions Mild Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat Conditions->Reaction Product 6-Chloro-2-substituted-imidazo[1,2-b]pyridazine Reaction->Product Condensation

Caption: General scheme for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core.

Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a reliable method for the synthesis of a common starting material.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a solid.

Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

The electron-deficient nature of the pyridazine ring in the imidazo[1,2-b]pyridazine system facilitates nucleophilic aromatic substitution at the 6-position, especially when a good leaving group like chlorine is present. This method is particularly useful for introducing amines, alcohols, and thiols.[6]

SNAr_Functionalization StartingMaterial 6-Chloro-imidazo[1,2-b]pyridazine Reaction StartingMaterial->Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 6-Substituted-imidazo[1,2-b]pyridazine Reaction->Product SNAr

Caption: General workflow for SNAr functionalization at the 6-position.

Protocol 2: Amination at the 6-Position via SNAr

This protocol details the introduction of an amino group at the 6-position.

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Desired amine (e.g., morpholine, piperidine)

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vial

  • Magnetic stirrer with heating plate

Procedure:

  • In a sealed reaction vial, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (2.0 eq), and cesium fluoride (1.0 eq) in DMSO.

  • Heat the reaction mixture to 100-130 °C and stir for 12-24 hours.[9] The optimal temperature and time will depend on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineTemperature (°C)Time (h)Yield (%)
1Morpholine1201885
2Piperidine1201690
3Aniline1302475

Table 1: Representative yields for the amination of 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are highly effective for the functionalization of the imidazo[1,2-b]pyridazine core. Reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.[7][10]

Cross_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Reactant1 6-Halo-imidazo[1,2-b]pyridazine Reaction Reactant1->Reaction Reactant2 Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) Catalyst->Reaction Ligand Ligand (e.g., Xantphos, SPhos) Ligand->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Product 6-Functionalized-imidazo[1,2-b]pyridazine Reaction->Product Cross-Coupling

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl substituents at the 6-position.[11]

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

EntryArylboronic AcidCatalyst/LigandBaseYield (%)
1Phenylboronic acidPd(OAc)₂/XantphosK₂CO₃88
24-Methoxyphenylboronic acidPd(OAc)₂/XantphosK₂CO₃92
33-Pyridylboronic acidPd(OAc)₂/XantphosK₂CO₃78

Table 2: Representative yields for the Suzuki-Miyaura coupling of 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Protocol 4: Buchwald-Hartwig Amination

For less nucleophilic amines or when SNAr reactions are sluggish, the Buchwald-Hartwig amination is an excellent alternative for C-N bond formation.[12]

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.4 eq) in a Schlenk flask.

  • Add degassed toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify by column chromatography.

Conclusion and Future Perspectives

The functionalization of the imidazo[1,2-b]pyridazine core at the 6-position is a critical aspect of developing novel therapeutic agents. This guide has detailed robust and versatile protocols for achieving this through SNAr and palladium-catalyzed cross-coupling reactions. The choice of method will depend on the desired functionality and the specific substrate. As the field of medicinal chemistry continues to evolve, the development of even more efficient and selective methods for the functionalization of this privileged scaffold, such as C-H activation, will be of great interest.[7]

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.European Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchGate.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr | Request PDF - ResearchGate. ResearchGate. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. ResearchGate. [Link]

  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. ResearchGate. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Trade Science Inc. [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. ACS Omega. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. National Institutes of Health. [Link]

  • Pyridazines - Explore the Science & Experts | ideXlab. ideXlab. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • WO2013134219A1 - Imidazo [ 1, 2 - b ] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents.
  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. ResearchGate. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. New Journal of Chemistry. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. ResearchGate. [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2- : A] pyridines: Sodium chlorite/bromite as the halogen source - ResearchGate. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • Advances in Cross-Coupling Reactions - MDPI. MDPI. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

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Application Note: A Practical Guide to Nucleophilic Aromatic Substitution (SNAAr) on the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to performing nucleophilic aromatic substitution (SNAAr) reactions on the imidazo[1,2-b]pyridazine core. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds, including kinase inhibitors.[1][2][3] The functionalization of this nucleus is critical for modulating pharmacological properties, and SNAAr represents one of the most robust and versatile methods for achieving this.[4][5][6] This guide combines mechanistic principles with actionable protocols and field-proven insights to enable the efficient synthesis of diverse imidazo[1,2-b]pyridazine libraries.

Mechanistic Rationale: Understanding the Driving Forces of the Reaction

The Nucleophilic Aromatic Substitution (SNAAr) reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic systems. Unlike electrophilic substitutions common to electron-rich aromatics, SNAAr proceeds via a two-step addition-elimination mechanism.[7][8][9]

Pillars of the SNAAr Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-poor carbon atom of the aromatic ring that bears a suitable leaving group (LG).

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction's feasibility.[9]

  • Elimination and Rearomatization: The leaving group is subsequently expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The imidazo[1,2-b]pyridazine system is inherently primed for SNAAr. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring reduces the electron density of the system, particularly at the C6 and C8 positions, making them susceptible to nucleophilic attack. When a good leaving group, typically a halogen, is present at the C6 position, this site becomes the primary locus for substitution.[4][5][6]

Caption: General mechanism of SNAAr on a 6-halo-imidazo[1,2-b]pyridazine.

Core Protocol: Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines

This section provides a robust, step-by-step methodology for the SNAAr reaction. The protocol uses the common and readily available 6-chloro-2-phenylimidazo[1,2-b]pyridazine as a model substrate.[5]

Objective: To synthesize a 6-amino-substituted-2-phenylimidazo[1,2-b]pyridazine derivative.

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Desired amine nucleophile (e.g., aniline, morpholine, etc.) (1.2 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.1 - 0.2 M concentration of the substrate)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv), the chosen amine nucleophile (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is particularly important if using sensitive nucleophiles or catalysts, though often optional for robust amine substitutions.

    • Add the anhydrous solvent (DMF or DMSO) via syringe to the flask.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature depends on the nucleophilicity of the amine and may require optimization.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours). A suitable eluent system is often a mixture of hexanes and ethyl acetate.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system should be optimized based on TLC analysis to ensure good separation of the product from any impurities.

    • Collect the fractions containing the pure product and concentrate them under reduced pressure.

    • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its identity and purity.

Workflow A 1. Reagent Addition - 6-Cl-Imidazo[1,2-b]pyridazine - Amine Nucleophile - Base (K₂CO₃) - Solvent (DMF) B 2. Inert Atmosphere Evacuate & backfill with N₂/Ar A->B C 3. Heating & Stirring 80-120 °C B->C D 4. Reaction Monitoring TLC Analysis C->D E 5. Cooldown & Quench Add water D->E Reaction Complete F 6. Extraction Ethyl Acetate E->F G 7. Wash & Dry - Wash with Brine - Dry over Na₂SO₄ F->G H 8. Concentration Rotary Evaporation G->H I 9. Purification Silica Gel Chromatography H->I J 10. Characterization NMR, HRMS I->J

Caption: Standard experimental workflow for SNAAr on imidazo[1,2-b]pyridazines.

Data Summary: Scope of Nucleophiles and Conditions

The SNAAr reaction on 6-halo-imidazo[1,2-b]pyridazines is versatile, accommodating a wide range of nucleophiles. The following table summarizes typical reaction conditions and outcomes for the functionalization of a 6-chloro or 6-fluoro-2-aryl-imidazo[1,2-b]pyridazine substrate.

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Ref
1MorpholineK₂CO₃DMF10012>90[5]
2Methanol (as NaOMe)NaHTHF/MeOHReflux685-95[4]
3ThiophenolK₂CO₃DMF80880-90[4]
4AnilineCs₂CO₃Dioxane1102475-85[10]
5BenzylamineK₂CO₃DMSO1201680-90[11]
6PhenolK₂CO₃DMF1202460-75[5]

Note: Yields are approximate and highly dependent on the specific substrate and precise reaction conditions.

Expert Insights & Troubleshooting

  • Choice of Leaving Group: While chlorides are common and cost-effective, fluorides are more reactive towards the initial nucleophilic attack, potentially allowing for milder reaction conditions.[8]

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and NMP are standard choices as they effectively solvate cations but poorly solvate anions, enhancing the nucleophile's reactivity.[12] For greener chemistry, polyethylene glycol (PEG-400) has been demonstrated as an effective solvent, sometimes leading to faster reactions.[11]

  • Base Strength: The choice of base is crucial. For alcohol and thiol nucleophiles, a strong base like NaH is often needed to generate the corresponding alkoxide or thiolate. For amines, a weaker inorganic base like K₂CO₃ or Cs₂CO₃ is usually sufficient to act as an acid scavenger.

  • Low Reactivity: If a reaction is sluggish, consider the following:

    • Increase Temperature: This is the most common solution, but be mindful of potential substrate or product degradation.

    • Use a More Reactive Substrate: A 6-fluoro analog may react more readily than a 6-chloro analog.

    • Catalysis: While not always necessary, the addition of a phase-transfer catalyst for biphasic reactions or the use of metal-based Lewis acids can sometimes accelerate the reaction.[13]

  • Purification: Products containing basic nitrogen atoms can sometimes streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can often improve the chromatography.

Conclusion

The nucleophilic aromatic substitution reaction is an indispensable method for the late-stage functionalization of the imidazo[1,2-b]pyridazine scaffold. By understanding the underlying mechanism and carefully selecting the substrate, nucleophile, base, and solvent, researchers can efficiently generate extensive libraries of novel compounds. The protocol and insights provided herein serve as a comprehensive starting point for chemists aiming to explore the chemical space around this important heterocyclic core for applications in drug discovery and materials science.

References

  • Cai, Z. et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • Illuminati, G. & Stegel, F. (1983). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. WordPress. Available at: [Link]

  • Wiley Online Library. (n.d.). SNAr reactions, including classic, photoredox‐catalyzed, and electrophotocatalytic variants. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]

  • ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • ResearchGate. (2015). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Available at: [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • PubMed. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Odyssee-Service. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Available at: [Link]

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

  • PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Available at: [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]

  • ScienceDirect. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromoimidazo[1,2-b]pyridazine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve your reaction yields. The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, appearing in treatments for cancer, neurodegenerative diseases, and microbial infections.[1] Achieving an efficient and reproducible synthesis is therefore a critical first step in drug discovery and development.

This guide is structured as a dynamic resource, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern the success of your reaction.

Core Synthesis Pathway: The Cyclocondensation Reaction

The most common and effective route to the imidazo[1,2-b]pyridazine core is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone.[2] This process, often referred to as the Tschitschibabin reaction for related heterocycles, involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

Caption: General workflow for the synthesis of 6-bromoimidazo[1,2-b]pyridazines.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is very low or I'm getting no product. What are the common causes?

A: A low or zero yield is typically traced back to one of three areas: the quality of starting materials, incorrect reaction conditions, or, most critically, the regioselectivity of the initial alkylation step.

  • Causality - The Regioselectivity Problem: The pyridazine ring has two nitrogen atoms. For the cyclization to occur, the initial alkylation by the α-haloketone must happen on the N2 nitrogen (the one adjacent to the amino group). However, in many 3-aminopyridazines, the N1 nitrogen is the more nucleophilic site.[2] Alkylation at N1 leads to a dead-end intermediate that cannot cyclize, killing your yield. The presence of an electron-withdrawing group, such as a halogen at the C6 position, is crucial as it deactivates the N1 nitrogen, thereby favoring the desired N2 alkylation.[2]

  • Solutions:

    • Verify Your Starting Material: Ensure you are using 3-amino-6-bromopyridazine (or another 3-amino-6-halopyridazine). Using unsubstituted 3-aminopyridazine is a common cause of failure for this specific cyclization.[2]

    • Check Reagent Purity:

      • 3-Amino-6-bromopyridazine: Impurities can inhibit the reaction. Recrystallize if necessary.

      • α-Haloketone: These reagents can degrade over time. They are often lachrymatory, indicating decomposition.[3] It is highly recommended to use freshly prepared or newly purchased α-haloketones.[4]

    • Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition of reactants and products. A typical range is refluxing in ethanol or heating to 80-100 °C in a solvent like DMF.[5]

Q2: I'm observing multiple spots on my TLC, indicating significant side products. How can I improve selectivity?

A: The formation of multiple products often points to side reactions involving the α-haloketone or dialkylation.

  • Causality - Reagent Reactivity: α-haloketones are highly reactive and can undergo self-condensation or react with the solvent, especially under harsh basic conditions. Furthermore, if the initial N-alkylation is slow, the exocyclic amino group can potentially be alkylated, leading to undesired byproducts.

  • Solutions:

    • Choice of Base: Use a mild, non-nucleophilic base. Sodium bicarbonate (NaHCO₃) is often the base of choice as it is strong enough to neutralize the HBr formed during the reaction but not so strong that it promotes side reactions.[2] Avoid strong bases like NaOH or alkoxides.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the α-haloketone. A large excess will inevitably lead to more side products.

    • Controlled Addition: Add the α-haloketone solution dropwise to the heated solution of the aminopyridazine and base. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation.

Q3: The reaction seems to stall and never goes to completion. What can I do?

A: A stalled reaction suggests that the activation energy for a key step—typically the intramolecular cyclization or dehydration—is not being overcome.

  • Causality - Cyclization Barrier: The intramolecular cyclization requires the molecule to adopt a specific conformation. If this is sterically hindered or if the nucleophilicity of the amino group is low, this step can be slow. The final dehydration step to form the aromatic imidazole ring also requires energy, often acid or heat.

  • Solutions:

    • Increase Temperature: If you are running the reaction at a lower temperature, gradually increase it towards the reflux temperature of your solvent. Monitor the progress by TLC.

    • Solvent Choice: A more polar, higher-boiling solvent like DMF or 1,4-dioxane can facilitate the reaction compared to lower-boiling alcohols, but may require higher temperatures (e.g., 100-120 °C).[6]

    • Extended Reaction Time: Some of these condensations can be slow. It is not uncommon for them to require 12-24 hours to go to completion.[6][7]

    • Acid Catalyst (Use with Caution): In some cases, a catalytic amount of a protic acid (like a drop of acetic acid) can help catalyze the final dehydration step. This should be done carefully, as it can also promote side reactions.

Q4: I'm having difficulty with the final purification. What are the best practices?

A: Purification challenges usually arise from closely eluting byproducts or poor solubility of the final product.

  • Causality: The product, this compound, is a relatively polar, planar heterocyclic compound. Byproducts, such as the uncyclized intermediate, may have similar polarities, making chromatographic separation difficult.

  • Solutions:

    • Aqueous Workup: After the reaction, a proper aqueous workup is essential. Quench the reaction mixture in water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with brine can help remove residual water and some polar impurities.

    • Chromatography: Column chromatography on silica gel is the most common purification method.[8]

      • Solvent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution is often most effective.

      • TLC Analysis: Before running a column, carefully identify a solvent system on a TLC plate that gives good separation (ΔRf > 0.2) between your product and the major impurities.

    • Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step. Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing the yield of this compound?

A: The single most critical parameter is the choice of the starting pyridazine. As detailed in the troubleshooting section, using a 3-amino-6-halopyridazine is paramount. The C6-halogen's electron-withdrawing effect is essential to direct the initial alkylation to the correct N2 position, enabling the subsequent cyclization.[2] Without this substituent, the reaction is likely to fail or give very poor yields.

Q2: How does the choice of the α-haloketone affect the reaction?

A: The structure of the α-haloketone determines the substituent at the C2 position of the final product. The choice of halogen also matters. α-bromoketones are generally preferred as they offer a good balance of reactivity and stability. α-chloroketones are less reactive and may require harsher conditions, while α-iodoketones are highly reactive but can be less stable.[4]

Q3: Are there alternative synthetic routes I should consider?

A: While the condensation of 3-amino-6-bromopyridazine with an α-haloketone is the most direct route, other methods exist for constructing the imidazo[1,2-b]pyridazine core, often involving metal-catalyzed cross-coupling reactions.[9] These are typically multi-step processes used for creating more complex, functionalized derivatives and are generally not necessary for the synthesis of the basic 6-bromo scaffold. For instance, palladium-catalyzed C-N bond formation can be used to construct the imidazole ring onto a pre-functionalized pyridazine.[9]

Data Summary: Reaction Conditions

The following table summarizes typical conditions reported for the synthesis of related imidazo[1,2-b]pyridazine structures, which can be adapted for the 6-bromo analogue.

Starting Material (Amine)Reagent (Ketone)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Chloropyridazin-3-amine1,3-Dichloroacetone-1,2-DMEReflux4837[8]
3-Amino-6-halopyridazineα-BromoketoneNaHCO₃Not SpecifiedNot SpecifiedNot Specified"Good Yield"[2]
3-Bromo-6-chloroimidazo[1,2-b]pyridazine*Various AminesCsFDMSO1002479-98[6][7]

*Note: This entry refers to the functionalization of a pre-formed imidazo[1,2-b]pyridazine, but the conditions (solvent, temp, time) are relevant for heterocyclic chemistry in this class.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Precursor)

This protocol describes the synthesis of a common precursor. 3-amino-6-bromopyridazine can be synthesized via analogous methods, though it is also commercially available.

  • Setup: To a sealed pressure vessel, add 3,6-dichloropyridazine (1 equiv.).

  • Reaction: Add aqueous ammonia (approx. 25-30%, 10-15 equiv.).

  • Heating: Seal the vessel and heat to 130 °C for 12-16 hours. The reaction should be monitored for pressure buildup.

  • Workup: Cool the vessel to room temperature. Collect the resulting solid precipitate by filtration.

  • Purification: Wash the solid with cold water and dry under vacuum to yield 3-amino-6-chloropyridazine. The purity is often sufficient for the next step without further purification.[2]

Protocol 2: Synthesis of 6-Bromo-2-phenylimidazo[1,2-b]pyridazine (Example)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-bromopyridazine (1 equiv.) and sodium bicarbonate (NaHCO₃, 2-3 equiv.) in ethanol (approx. 0.1 M solution).

  • Reagent Addition: In a separate flask, dissolve 2-bromoacetophenone (α-bromoacetophenone, 1.05 equiv.) in a small amount of ethanol.

  • Reaction: Heat the aminopyridazine solution to reflux. Once refluxing, add the 2-bromoacetophenone solution dropwise over 20-30 minutes.

  • Monitoring: Allow the mixture to reflux for 8-16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar product spot should appear.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-bromo-2-phenylimidazo[1,2-b]pyridazine.

Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve issues with your synthesis.

Start Start: Low/No Yield Check_SM Check Starting Materials: - Correct Isomer (3-amino-6-bromo)? - Purity of Amine? - Freshness of α-haloketone? Start->Check_SM Check_Cond Review Reaction Conditions: - Base too strong/weak? - Temperature too low? - Reaction time sufficient? Check_SM->Check_Cond All OK SM_Issue Solution: Purify/replace starting materials. Ensure use of 3-amino-6-halopyridazine. Check_SM->SM_Issue Problem Found Check_Purity Analyze Crude Product: - Multiple spots on TLC? - Unreacted starting material? Check_Cond->Check_Purity All OK Cond_Issue Solution: Use NaHCO3 base. Increase temperature or time. Consider different solvent. Check_Cond->Cond_Issue Problem Found Side_Prod Issue: Side Products Check_Purity->Side_Prod Yes Incomplete_Rxn Issue: Incomplete Reaction Check_Purity->Incomplete_Rxn Yes Side_Prod->Cond_Issue Likely Cause Optimize_Sep Solution: Optimize workup. Develop gradient elution for chromatography. Consider recrystallization. Side_Prod->Optimize_Sep Also consider Incomplete_Rxn->Cond_Issue Likely Cause

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(9), 13396–13410. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 122–132. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Zhen, E., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 160–164. [Link]

  • Szychowska, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7591. [Link]

  • Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Corvaisier, C., et al. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2020(3), M1149. [Link]

  • De Kimpe, N., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2947. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazine derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common problems encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues that arise during the synthesis of the imidazo[1,2-b]pyridazine core, which is typically formed via the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.

Question 1: Why am I experiencing very low yields or no product formation in my condensation reaction?

This is the most frequent challenge. Low yields can often be traced back to one of several key factors: the nucleophilicity of the starting aminopyridazine, reaction conditions, or the stability of your reagents.

Answer & Troubleshooting Guide:

  • Causality—The Problem of Regioselectivity: The primary issue often lies with the starting 3-aminopyridazine itself. The pyridazine ring has two nitrogen atoms. The ring nitrogen that is not adjacent to the amino group (N-1) is often the most nucleophilic site. Consequently, the α-haloketone can preferentially alkylate this nitrogen, leading to a dead-end pathway that does not result in the desired cyclization to the imidazo[1,2-b]pyridazine ring system.[3]

  • Solution 1: Strategic Starting Material Selection:

    • Introduce a Halogen: The most effective and widely used strategy is to start with a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine). The electron-withdrawing nature of the halogen at the 6-position deactivates the adjacent N-1 nitrogen, making the exocyclic amino group and the N-2 nitrogen more competitive nucleophiles, which is required for the cyclization cascade. This has been shown to lead to good yields.[3] The 6-chloro derivative is a common and effective starting material.[4]

    • Alternative Precursors: If the 6-halo derivatives are not suitable for your final target, consider multi-component reaction strategies, which can sometimes bypass this regioselectivity issue under specific catalytic conditions.[5]

  • Solution 2: Optimizing Reaction Conditions:

    • Base Selection: A mild base like sodium bicarbonate (NaHCO₃) is often sufficient and preferable.[3] Stronger bases can lead to side reactions, including self-condensation of the α-haloketone or decomposition of the starting materials.

    • Solvent Choice: Ethanol is a common solvent for this reaction. However, if you are experiencing issues with solubility or side reactions, consider exploring other solvents. For reactions where water removal is critical, a solvent like toluene with a Dean-Stark apparatus can be effective.

    • Temperature Control: These reactions are typically run at reflux. If you observe significant byproduct formation, try lowering the temperature. Conversely, if the reaction is sluggish, a modest increase in temperature or switching to a higher-boiling solvent might be necessary. Some modern methods utilize microwave irradiation to shorten reaction times and improve yields, although this requires careful optimization to avoid decomposition.[6]

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I purify my desired compound?

The formation of multiple products is a common purification headache. Understanding the potential side reactions is key to both minimizing their formation and developing an effective purification strategy.

Answer & Troubleshooting Guide:

  • Likely Side Products:

    • Regioisomer: As discussed in Question 1, alkylation at the wrong nitrogen (N-1) can lead to a non-cyclized intermediate or a different isomeric fused system if cyclization occurs through an alternative pathway.

    • Dimerization/Polymerization: α-Haloketones can self-condense, especially in the presence of a base. Similarly, the aminopyridazine can react with multiple ketone molecules.

    • Decomposition: Starting materials or the product may be unstable under the reaction conditions, leading to a complex mixture of degradation products.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-b]pyridazine derivatives.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For example, a gradient from 100% hexanes to 50:50 hexanes/ethyl acetate is a good starting point. If the compound is more polar, a dichloromethane/methanol system may be required.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing minor impurities. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, acetonitrile).

    • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, reverse-phase preparative HPLC is a powerful option.

Question 3: How can I functionalize the imidazo[1,2-b]pyridazine core after it's formed? I'm having trouble with regioselectivity.

Post-synthesis functionalization is crucial for building molecular diversity. The key is to understand the reactivity of the different positions on the heterocyclic core.

Answer & Troubleshooting Guide:

  • Electrophilic Substitution (e.g., Bromination):

    • The most electron-rich position on the imidazo[1,2-b]pyridazine core is the C-3 position in the imidazole ring.

    • Therefore, electrophilic bromination using reagents like N-bromosuccinimide (NBS) will occur selectively at the C-3 position. This C-3 bromide is then an excellent handle for further modifications.[6]

  • Cross-Coupling Reactions:

    • Starting with a Halogenated Core: The most reliable strategy is to begin your synthesis with a halogenated precursor. A 6-chloro or 6-iodo-imidazo[1,2-b]pyridazine can be readily synthesized and then used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents at the C-6 position.[4][7]

    • Functionalizing C-3: After selective bromination at C-3 (as described above), this position can be functionalized using cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups.[6]

  • Nucleophilic Aromatic Substitution (SNAr):

    • The C-6 position, especially when activated by a good leaving group like chlorine, is susceptible to SNAr.

    • This allows for the direct introduction of amines, alcohols (as alkoxides), and other nucleophiles at the C-6 position.[6] Microwave irradiation can often facilitate these reactions, allowing for lower temperatures and shorter reaction times.[6]

Experimental Protocols & Workflows

Protocol 1: General Synthesis of a 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is a standard example of the condensation reaction.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq).

  • Add absolute ethanol to create a suspension (approx. 10 mL per gram of aminopyridazine).

  • Add sodium bicarbonate (2.0 eq).

  • Add 2-bromoacetophenone (1.1 eq) portion-wise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization from ethanol to yield the pure product.

Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G start Low Yield or No Product check_sm Verify Starting Materials (3-aminopyridazine & α-haloketone) by NMR/MS start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_ok->start No (Re-purify/Re-synthesize) regio_issue Potential Regioselectivity Issue: Alkylation at wrong Nitrogen sm_ok->regio_issue Yes use_halo ACTION: Use 3-amino-6-halopyridazine to direct cyclization regio_issue->use_halo cond_issue Check Reaction Conditions use_halo->cond_issue temp_issue Is reaction sluggish? cond_issue->temp_issue base_issue Observe decomposition? temp_issue->base_issue No increase_temp ACTION: Increase Temperature or use Microwave temp_issue->increase_temp Yes decrease_temp ACTION: Lower Temperature and check base strength (use NaHCO3) base_issue->decrease_temp Yes pur_issue Purification Challenge: Multiple Spots on TLC base_issue->pur_issue No run_column ACTION: Run Gradient Column (e.g., Hexanes -> EtOAc) pur_issue->run_column

Caption: Troubleshooting Decision Tree for Imidazo[1,2-b]pyridazine Synthesis.

Regioselective Functionalization Pathway

This diagram illustrates how to selectively functionalize the core structure.

G start 6-Chloro-imidazo[1,2-b]pyridazine Core path1_start Path 1: C3 Functionalization start->path1_start path2_start Path 2: C6 Functionalization start->path2_start bromination 1. Bromination (NBS) Selectively adds Br at C3 path1_start->bromination c3_coupling 2. Cross-Coupling (e.g., Suzuki) Adds R' group at C3 bromination->c3_coupling final_product 3,6-Disubstituted Product c3_coupling->final_product c6_snar S(N)Ar Reaction (e.g., + R-NH2) Adds R group at C6 path2_start->c6_snar Option A c6_coupling Cross-Coupling (e.g., Suzuki) (e.g., + R-B(OH)2) Adds R group at C6 path2_start->c6_coupling Option B c6_snar->final_product c6_coupling->final_product

Caption: Regioselective Functionalization Strategies.

Data Summary

The choice of reaction conditions and subsequent functionalization strategy can significantly impact the outcome. The following table summarizes common approaches.

PositionReaction TypeCommon ReagentsPurposeReference
C-3 Electrophilic BrominationN-Bromosuccinimide (NBS)Installs a handle for cross-coupling.[6]
C-3 Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄, Na₂CO₃Introduces aryl/heteroaryl groups.[6]
C-6 Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides (ROH + NaH)Direct introduction of N- and O-nucleophiles.[6]
C-6 Suzuki-Miyaura CouplingArylboronic acids, Pd catalystIntroduces aryl/heteroaryl groups.[7]
C-6 Sonogashira CouplingTerminal alkynes, Pd/Cu catalystIntroduces alkynyl groups.[7]
References
  • ACS Medicinal Chemistry Letters.

  • ChemistrySelect.

  • ResearchGate.

  • Chembk.com.

  • European Journal of Medicinal Chemistry.

  • ResearchGate.

  • Wikipedia.

  • ResearchGate.

  • Semantic Scholar.

  • ChemicalBook.

  • European Journal of Medicinal Chemistry.

  • ResearchGate.

  • RSC Advances.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Google Patents.

  • RSC Advances.

  • Molecules.

Sources

Technical Support Center: Purification of 6-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 6-bromoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile heterocyclic compound.

I. Introduction to the Purification of this compound

This compound is a key building block in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents, including kinase inhibitors.[1] The biological activity and ultimate success of downstream applications are critically dependent on the purity of this starting material. The unique electronic properties of the imidazo[1,2-b]pyridazine ring system, coupled with the presence of the bromine substituent, can present specific challenges during purification.[2] This guide provides a systematic approach to overcoming these challenges, ensuring the isolation of high-purity this compound.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I'm observing a low yield of my product after column chromatography. What are the likely causes and how can I improve it?

Answer: Low recovery after column chromatography is a frequent issue. The problem can often be traced back to several factors, from the choice of solvent system to the stability of the compound on the stationary phase.

  • Inappropriate Solvent System: If the eluent is too polar, your compound may elute too quickly with impurities, leading to mixed fractions and loss of pure product. Conversely, if the eluent is not polar enough, the compound may not elute completely from the column.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. A good starting point for this compound is a mixture of ethyl acetate and hexane.[3] Aim for an Rf value of approximately 0.25-0.35 for your product on the TLC plate to ensure good separation on the column.[4] You can start with a 2:3 mixture of ethyl acetate:hexane and gradually increase the polarity.[3]

  • Compound Instability on Silica Gel: The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can interact with the acidic silica gel, potentially leading to streaking on the TLC plate and decomposition on the column.

    • Solution: To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel. Alternatively, you can use a different stationary phase, such as neutral alumina.

  • Improper Column Packing or Loading: An improperly packed column can lead to channeling and poor separation. Overloading the column with too much crude product will also result in broad, overlapping bands.

    • Solution: Ensure your column is packed uniformly without any air bubbles. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.

Question 2: My purified this compound shows persistent impurities in the NMR spectrum. How can I remove them?

Answer: The presence of persistent impurities after initial purification often requires a secondary purification step or a modification of the primary method.

  • Closely Eluting Impurities: Some side products from the synthesis, such as regioisomers or starting materials, may have similar polarities to the desired product, making them difficult to separate by standard column chromatography.

    • Solution 1: Recrystallization: Recrystallization is an excellent technique for removing small amounts of impurities. For this compound, a mixed solvent system of ethyl acetate and n-hexane is a good starting point.[5] Dissolve the impure solid in a minimum amount of hot ethyl acetate and then slowly add n-hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.

    • Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations, preparative HPLC offers higher resolution than standard column chromatography. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for purifying heterocyclic compounds.[6]

  • Unidentified Impurities: If the structure of the impurity is unknown, obtaining NMR and mass spectrometry data of the impure sample can help in its identification.[7] Knowing the impurity's structure can provide clues about its properties and how to best remove it.

Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Adjust the Solvent System: Add a small amount of the "good" solvent (the one in which your compound is more soluble, e.g., ethyl acetate) to the hot solution to dissolve the oil. Then, allow the solution to cool more slowly.

  • Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seeding: If you have a small amount of pure crystalline product, add a tiny crystal (a "seed crystal") to the cooled solution to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: For routine purification of moderate to large quantities, flash column chromatography on silica gel is the most common and effective method. A typical eluent system is a gradient of ethyl acetate in hexane.[3] For obtaining very high purity material, especially on a smaller scale, recrystallization or preparative HPLC are excellent choices.[5][6]

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: Based on the purification of similar imidazo[1,2-b]pyridazine derivatives, the following solvent systems are recommended for column chromatography on silica gel:

Solvent SystemRatio (v/v)Comments
Ethyl Acetate / Hexane2:3 to 4:1A good starting point for method development.[3]
Dichloromethane / Ethyl Acetate9:1Can be effective for some derivatives.[8]
Dichloromethane / Methanol99:1 to 95:5Useful for more polar impurities.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: A mixed solvent system is often ideal for recrystallization. A combination of a solvent in which the compound is readily soluble (a "good" solvent) and one in which it is sparingly soluble (a "poor" solvent) allows for fine-tuning of the crystallization process.

Good SolventPoor SolventProcedure
Ethyl Acetaten-HexaneDissolve in minimum hot ethyl acetate, add n-hexane until cloudy, then cool.[5]
EthanolWaterDissolve in hot ethanol, add water dropwise until persistent turbidity, then cool.
Acetonen-HexaneSimilar to the ethyl acetate/n-hexane system.

Q4: How can I monitor the purification process effectively?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use the same solvent system for TLC as you plan to use for column chromatography.[3] The progress of the column can be tracked by collecting fractions and spotting them on a TLC plate. Fractions containing the pure product (as determined by a single spot on the TLC plate with the correct Rf value) can then be combined. A common mobile phase for TLC of imidazo[1,2-b]pyridazine derivatives is 60% ethyl acetate in hexane.[3]

Q5: Is this compound stable under typical purification conditions?

A5: this compound is generally stable under standard purification conditions. Work-up procedures for related compounds involve washing with aqueous sodium bicarbonate, indicating stability to mild basic conditions.[9] However, prolonged exposure to strong acids or bases should be avoided, as this can potentially lead to decomposition or debromination. It is always good practice to keep the compound in a cool, dark place and under an inert atmosphere if storing for extended periods.

IV. Experimental Protocols and Workflows

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is 40% ethyl acetate in hexane. Adjust the ratio to obtain an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start eluting with the less polar solvent mixture determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent pair, such as ethyl acetate and n-hexane.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot ethyl acetate required to fully dissolve it.

  • Induce Crystallization: While the solution is still hot, slowly add n-hexane dropwise until you observe persistent cloudiness.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

V. Visualization of Workflows

Purification_Workflow cluster_0 Purification Strategy for this compound Crude Crude Product TLC TLC Analysis (e.g., 40% EtOAc/Hexane) Crude->TLC Decision Purity Assessment TLC->Decision Column Flash Column Chromatography (EtOAc/Hexane gradient) Decision->Column Major Impurities Present Recrystal Recrystallization (EtOAc/n-Hexane) Decision->Recrystal Minor Impurities Present HPLC Preparative HPLC (C18, ACN/H2O) Decision->HPLC High Purity Required Pure Pure Product (>98%) Decision->Pure Purity Acceptable Column->Decision Impurities Remain Column->Pure Successful Separation Recrystal->Decision Impurities Remain Recrystal->Pure Successful Crystallization HPLC->Pure

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Troubleshooting cluster_1 Troubleshooting Column Chromatography Start Low Yield or Poor Separation Check_Solvent Is the Rf ~0.3 on TLC? Start->Check_Solvent Adjust_Solvent Optimize Solvent System (Adjust Polarity) Check_Solvent->Adjust_Solvent No Check_Streaking Is there streaking on TLC? Check_Solvent->Check_Streaking Yes Adjust_Solvent->Check_Solvent Add_Base Add Triethylamine (0.1%) to Eluent Check_Streaking->Add_Base Yes Check_Loading Is the column overloaded? Check_Streaking->Check_Loading No Success Improved Purification Add_Base->Success Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Loading->Success No Reduce_Load->Success

Caption: Troubleshooting workflow for column chromatography.

VI. References

Sources

Technical Support Center: Bromination of Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-b]pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this privileged heterocycle into their synthetic programs. The bromination of imidazo[1,2-b]pyridazine is a cornerstone transformation for introducing a versatile synthetic handle for further diversification, such as in the development of kinase inhibitors.[1][2] However, like many electrophilic aromatic substitution reactions on complex heterocycles, this reaction is not without its challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and experimental hurdles. Our goal is to equip you with the mechanistic understanding and practical protocols needed to achieve high-yield, regioselective bromination.

Section 1: Core Principles of Bromination

Before troubleshooting, it is critical to understand the fundamental reactivity of the imidazo[1,2-b]pyridazine system.

FAQ 1: What is the expected regioselectivity for the electrophilic bromination of an unsubstituted imidazo[1,2-b]pyridazine?

Answer: The site of highest electron density and the most favorable position for electrophilic attack on the imidazo[1,2-b]pyridazine core is the C-3 position of the imidazole ring.

Mechanistic Rationale: The regioselectivity is dictated by the stability of the cationic intermediate (also known as an arenium ion or sigma complex) formed during the rate-determining step of the electrophilic aromatic substitution reaction.[3]

  • Attack at C-3: When an electrophile (like Br⁺) attacks the C-3 position, the resulting positive charge can be delocalized through resonance. Crucially, a key resonance contributor maintains the aromatic sextet of the six-membered pyridazine ring, which is energetically favorable.[4]

  • Attack at C-2: Attack at the C-2 position leads to an intermediate where no single resonance structure can maintain the aromaticity of the pyridazine ring without placing a positive charge on the adjacent nitrogen (N-1), which is highly unfavorable.[4]

Therefore, the transition state leading to the C-3 substituted product is significantly lower in energy, resulting in the selective formation of the 3-bromo isomer.

G cluster_c3 Attack at C-3 (Favored) cluster_c2 Attack at C-2 (Disfavored) c3_start Imidazo[1,2-b]pyridazine + Br⁺ c3_intermediate C-3 Cationic Intermediate (Arenium Ion) c3_start->c3_intermediate Rate-Determining Step c3_resonance Key Resonance Structure: - Aromatic Pyridazine Ring Preserved - Charge Delocalized c3_intermediate->c3_resonance More Stable c3_product 3-Bromo Product c3_intermediate->c3_product Fast Deprotonation c2_start Imidazo[1,2-b]pyridazine + Br⁺ c2_intermediate C-2 Cationic Intermediate (Arenium Ion) c2_start->c2_intermediate Higher Energy TS c2_resonance Resonance Structures: - Aromaticity of Pyridazine Ring Disrupted - Less Stable c2_intermediate->c2_resonance Less Stable c2_product 2-Bromo Product (Minor/Not Observed) c2_intermediate->c2_product

Caption: Energy pathway for C-3 vs. C-2 bromination.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction produced a mixture of mono- and di-brominated products. How can I prevent over-bromination?

Cause: Over-bromination occurs when the mono-brominated product reacts further with the brominating agent. This is common if an excess of the brominating agent is used or if the reaction is run for too long at an elevated temperature. The 3-bromoimidazo[1,2-b]pyridazine product is still an electron-rich heterocycle and can undergo a second substitution.

Solutions & Protocol:

  • Stoichiometric Control: The most critical factor is the precise control over the amount of brominating agent. Use of N-bromosuccinimide (NBS) is highly recommended for its solid nature and ease of handling. A quantitative yield of the mono-brominated product has been reported using exactly 1.0 equivalent of NBS.[1]

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the rate of the second bromination, which will have a higher activation energy.

  • Slow Addition: Add the brominating agent (solid NBS or a solution of Br₂) slowly to the reaction mixture to maintain a low instantaneous concentration, preventing localized areas of high reagent concentration.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo product.

Table 1: Effect of NBS Stoichiometry on Product Distribution

NBS (equivalents)Starting Material (%)Mono-bromo Product (%)Di-bromo Product (%)
0.9~10%~90%<1%
1.0 <1% >98% ~1%
1.20%~85%~15%
2.00%<5%>95%
Note: Data is illustrative, based on typical electrophilic aromatic substitution outcomes.
Issue 2: I have an alkyl group (e.g., methyl) on my starting material, and I'm getting bromination on the alkyl chain instead of the ring.

Cause: You are observing a competing radical bromination reaction, often called the Wohl-Ziegler reaction.[5][6] N-Bromosuccinimide (NBS) can act as a source of either electrophilic bromine (Br⁺) or radical bromine (Br•), depending on the reaction conditions. Radical bromination is favored at benzylic positions (like a methyl group on an aromatic ring) and is promoted by radical initiators (e.g., AIBN, benzoyl peroxide) or UV light in non-polar solvents.[6][7]

Solutions & Protocol:

To favor electrophilic aromatic substitution on the imidazo[1,2-b]pyridazine ring, you must suppress the radical pathway.

  • Exclude Radical Initiators: Ensure no radical initiators (like AIBN) are added to the reaction.

  • Work in the Dark: Protect the reaction from light by wrapping the flask in aluminum foil. UV light can initiate radical chain reactions.

  • Use a Polar Solvent: Perform the reaction in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).[1][5] These solvents favor ionic pathways over radical mechanisms. Carbon tetrachloride (CCl₄) is a classic solvent for radical brominations and should be avoided.[5]

  • Purify NBS: Impurities in aged NBS can sometimes promote radical reactions. Use freshly recrystallized NBS if this side reaction is persistent.[6]

Table 2: Condition Selection for Electrophilic vs. Radical Bromination

ConditionElectrophilic Aromatic Substitution (Desired)Radical (Wohl-Ziegler) Bromination (Side Reaction)
Solvent Acetonitrile (ACN), DMFCarbon Tetrachloride (CCl₄)
Initiator None (reaction is ionic)AIBN, Benzoyl Peroxide, UV Light
Temperature 0 °C to Room TemperatureReflux / Elevated Temperature
Primary Product 3-Bromo-imidazo[1,2-b]pyridazine3-(Bromomethyl)-imidazo[1,2-b]pyridazine
Issue 3: My starting material is decomposing, and I'm getting a low yield of a complex mixture.

Cause: The imidazo[1,2-b]pyridazine core, while aromatic, can be sensitive to harsh conditions. Decomposition can be caused by excessive acidity, high temperatures, or oxidative side reactions from impure reagents. The HBr generated as a byproduct of the reaction can protonate the basic nitrogen atoms of the heterocycle, potentially leading to instability or side reactions.

Solutions & Troubleshooting Workflow:

  • Purify the Brominating Agent: As a first step, use freshly recrystallized N-bromosuccinimide. Old NBS can contain bromine and acidic impurities which are detrimental.[6]

  • Lower the Temperature: Run the reaction at 0 °C or even -10 °C to slow down decomposition pathways.

  • Consider a Non-Nucleophilic Base: While not always necessary, the addition of a mild, non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate) can scavenge the HBr byproduct and maintain neutral conditions. Perform a small-scale trial first, as this can sometimes affect reactivity.

  • Check Starting Material Stability: Ensure your starting imidazo[1,2-b]pyridazine is stable under the reaction conditions (solvent, temperature) without the brominating agent first.

G start Low Yield / Decomposition Observed q1 Is your NBS fresh/recrystallized? start->q1 action1 Recrystallize NBS from hot water. q1->action1 No q2 What is the reaction temperature? q1->q2 Yes action1->q2 action2 Lower temperature to 0 °C or -10 °C. q2->action2 > RT q3 Is HBr byproduct a potential issue? q2->q3 ≤ 0 °C action2->q3 action3 Trial a small-scale reaction with a non-nucleophilic base (e.g., NaHCO₃). q3->action3 Yes end Improved Yield and Purity q3->end No/Unlikely action3->end

Caption: Troubleshooting workflow for low yield and decomposition.

Section 3: General FAQs

Q1: Which brominating agent is better: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)? A: For laboratory-scale synthesis requiring high regioselectivity and control, NBS is generally superior . It is a crystalline solid that is easy to weigh accurately, which is crucial for stoichiometric control to prevent over-bromination.[1] Molecular bromine (Br₂) is a volatile, highly corrosive liquid that is more difficult to handle and measure precisely. While effective, it is often considered a harsher reagent and may lead to more side products or decomposition if not used carefully.[8]

Q2: How should I purify N-bromosuccinimide (NBS) before use? A: Impure NBS, which often has a yellow or brownish tint from free bromine, can give unreliable results. It can be purified by recrystallization from preheated water (approximately 90-95 °C).[6] A common procedure is to dissolve the NBS in about 10 times its weight of hot water, filter the hot solution to remove any insoluble succinimide, and then allow the filtrate to cool slowly in an ice bath. The white crystals of pure NBS are then collected by filtration, washed with cold water, and dried under vacuum.

Section 4: Reference Experimental Protocol

This protocol is a representative example for the regioselective C-3 mono-bromination of a substituted imidazo[1,2-b]pyridazine, adapted from established literature procedures.[1]

Objective: To synthesize a 3-bromo-imidazo[1,2-b]pyridazine derivative.

Materials:

  • Substituted imidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Bromosuccinimide (NBS), recrystallized (1.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the starting imidazo[1,2-b]pyridazine (1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (ACN) to dissolve the starting material completely. A concentration of 0.1 M is typical.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0 equiv) portion-wise over 5-10 minutes. Ensure the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-imidazo[1,2-b]pyridazine.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 120-129. [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • National Center for Biotechnology Information. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2253–2263. [Link]

  • Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(6). [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers working with imidazo[1,2-b]pyridazine cross-coupling reactions:

1. My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

Several factors could be at play. The most common culprits are inefficient catalyst activation, poor quality of reagents or solvents, or suboptimal reaction temperature. Ensure your palladium source and ligand are of high purity and handled under an inert atmosphere, as many are sensitive to air and moisture.[3][4][5] Solvents must be anhydrous and thoroughly degassed. Also, consider increasing the reaction temperature in increments of 10-20 °C, as some cross-coupling reactions on electron-rich heterocycles require higher thermal energy.

2. I'm observing significant formation of a dehalogenated byproduct. How can I minimize this side reaction?

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling, where the halide on your imidazo[1,2-b]pyridazine is replaced by a hydrogen atom.[6][7] This is often promoted by highly active catalyst systems and can be exacerbated by the presence of hydrides from solvents (like alcohols) or the base.[6] To mitigate this, consider the following:

  • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand. These ligands can favor the desired reductive elimination pathway over the dehalogenation pathway.[6]

  • Solvent System: Avoid alcoholic solvents. Opt for anhydrous, non-protic solvents like dioxane, toluene, or DMF.

  • Base Selection: A weaker base might be beneficial in some cases. The choice of base is highly substrate-dependent and may require screening.[6]

3. My reaction is giving a complex mixture of products, making purification difficult. What could be the reason?

A complex product mixture often points to catalyst instability, side reactions, or substrate degradation. The formation of palladium black is a visual indicator of catalyst decomposition.[5] Ensure you are using the correct palladium-to-ligand ratio; an inappropriate ratio can lead to the formation of inactive palladium species.[5] The N-heterocyclic nature of imidazo[1,2-b]pyridazine can sometimes lead to undesired C-H activation at multiple sites, especially at high temperatures.[8][9] Screening different ligands and carefully controlling the reaction temperature can improve selectivity.

4. Can I use the same conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on my imidazo[1,2-b]pyridazine substrate?

While the general principles of palladium catalysis apply to all these reactions, the optimal conditions can vary significantly. Each reaction type has its own nuances regarding the best choice of palladium precursor, ligand, base, and solvent. For instance, Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like sodium tert-butoxide,[10][11] while Suzuki-Miyaura couplings typically use milder bases like carbonates or phosphates.[12][13] It is always recommended to start with literature-reported conditions for the specific reaction type and substrate class and then optimize from there.

II. In-Depth Troubleshooting Guides

Guide 1: Low to No Product Yield

Low or no product yield is one of the most frustrating challenges in cross-coupling reactions. This guide provides a systematic approach to diagnosing and resolving this issue.

start Low/No Product Yield reagent_quality Verify Reagent & Solvent Quality start->reagent_quality catalyst_activity Assess Catalyst & Ligand Activity reagent_quality->catalyst_activity Reagents OK optimization Systematic Optimization reagent_quality->optimization Impurity Found & Rectified reaction_params Re-evaluate Reaction Parameters catalyst_activity->reaction_params Catalyst Active catalyst_activity->optimization New Catalyst/Ligand Used reaction_params->optimization Parameters Checked reaction_params->optimization Conditions Adjusted success Successful Reaction optimization->success

Caption: A decision tree for troubleshooting low-yield reactions.

  • Verify Reagent and Solvent Purity:

    • Substrates: Ensure the purity of your imidazo[1,2-b]pyridazine and coupling partner using techniques like NMR or LC-MS. Impurities can act as catalyst poisons.

    • Solvents: Use anhydrous, degassed solvents. Dissolved oxygen can oxidize the active Pd(0) catalyst.[5] It is best practice to use solvents from a freshly opened bottle or a solvent purification system.

    • Base: Use a fresh, high-purity base. Some bases can be hygroscopic and introduce water into the reaction, which can lead to unwanted side reactions.

  • Assess Catalyst and Ligand Activity:

    • Air and Moisture Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[3][4] Handle them in a glovebox or using Schlenk techniques.[5] Consider using air-stable pre-catalysts if available.[3][14][15]

    • Ligand Oxidation: Phosphine ligands can be oxidized to phosphine oxides, which are ineffective in catalysis.[5] If you suspect ligand degradation, use a fresh batch.

    • Catalyst Decomposition: The formation of palladium black is a clear sign of catalyst decomposition. This can be caused by an incorrect ligand-to-palladium ratio or excessively high temperatures.[5]

  • Re-evaluate Reaction Parameters:

    • Temperature: Some reactions require higher temperatures to proceed at a reasonable rate. Increase the temperature in a stepwise manner. Microwave irradiation can also be a powerful tool to accelerate these reactions.[16]

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor bimolecular reactions.

    • Stirring: In heterogeneous reactions (e.g., with an insoluble base), efficient stirring is crucial for good mass transfer.

Guide 2: Managing Side Reactions

Side reactions can significantly lower the yield of your desired product and complicate purification. Here, we focus on the most common side reactions encountered with imidazo[1,2-b]pyridazines.

Side ReactionLikely CausesRecommended Solutions
Hydrodehalogenation - Presence of hydride sources (e.g., alcohol solvents)[6]- Highly active catalyst system[6]- Water as a hydrogen source[17]- Use anhydrous, aprotic solvents (e.g., dioxane, toluene).- Screen different phosphine ligands; bulkier ligands are often better.[6][17]- Use a weaker base.
Homocoupling - Inefficient transmetalation step.- Presence of oxygen.- Ensure rigorous exclusion of air.- Optimize the base and solvent system to facilitate transmetalation.- In Suzuki couplings, ensure the quality of the boronic acid.
C-H Activation at Undesired Positions - High reaction temperatures.- Highly active catalyst system.[8][9]- Lower the reaction temperature.- Screen ligands to improve regioselectivity.[18][19]- Consider a different palladium catalyst.

III. The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Reductive Elimination->Ar-R Product

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazo[1,2-b]pyridazine, forming a Pd(II) intermediate.[13]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center. This step is often facilitated by a base.[12][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[20]

By understanding which step might be failing, you can make more informed decisions about how to adjust your reaction conditions. For example, a slow transmetalation step might be improved by changing the base or solvent.

IV. References

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Air-Stable Palladium Catalysts in Modern Organic Synthesis. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(40), 12879–12883. [Link]

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5429–5432. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. (2020, September 30). Royal Society of Chemistry. [Link]

  • Bilodeau, F., Brochu, M.-C., Guimond, N., Thesen, K. H., & Forgione, P. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1550–1560. [Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 8(7), 6335–6350. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI. [Link]

  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025, August 6). Retrieved from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025, August 6). Retrieved from [Link]

  • Palladium‐catalyzed amidation of imidazo[1,2‐b]pyridazine 39. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International Ed. in English), 46(16), 2768–2813. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. (n.d.). Royal Society of Chemistry. [Link]

  • Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. (2025, August 6). Retrieved from [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012, December 7). National Center for Biotechnology Information. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025, August 6). Retrieved from [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions on Pyridazine Moieties. (2025, August 7). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. (2025, December 20). Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. (2025, August 6). Retrieved from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). National Center for Biotechnology Information. [Link]

  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. (2013, September 20). National Center for Biotechnology Information. [Link]

  • Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. (2017, October 24). National Center for Biotechnology Information. [Link]

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][3][20][21]thiadiazole Series. (2015, November 1). Semantic Scholar. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 3‐bromoimidazo[1,2‐b]pyridazine 40. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025, April 8). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025, June 12). National Center for Biotechnology Information. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017, January 5). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). National Center for Biotechnology Information. [Link]

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Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this important class of compounds: low aqueous solubility. As a senior application scientist, my goal is to not only offer protocols but to explain the underlying principles, enabling you to make informed decisions in your experimental design.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including kinase inhibitors like ponatinib.[1] However, the planar, aromatic nature of this heterocyclic system often leads to poor aqueous solubility, which can severely limit bioavailability and hinder the development of promising therapeutic candidates.[2] This guide provides a structured approach to troubleshooting and resolving these solubility issues.

Part 1: Troubleshooting Guide - Common Solubility Problems & Solutions

This section addresses specific issues you might be facing in the lab, offering a systematic approach to identifying the root cause and implementing an effective solution.

Issue 1: My imidazo[1,2-b]pyridazine derivative has precipitated out of my aqueous buffer during an in vitro assay.

Root Cause Analysis: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the assay medium. The planar structure of the imidazo[1,2-b]pyridazine core can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound.[2]

Immediate Actions & Step-by-Step Protocol:

  • Determine the Kinetic vs. Thermodynamic Solubility: It's crucial to understand if you are dealing with a kinetic or thermodynamic solubility issue. A simple nephelometry or turbidity assay can provide a rapid assessment of the compound's solubility in various buffers.

  • pH Modification (for ionizable compounds):

    • Principle: The imidazo[1,2-b]pyridazine ring system contains nitrogen atoms that can be protonated. If your derivative has basic functional groups, decreasing the pH of the buffer can lead to salt formation, which is generally more soluble than the free base.

    • Protocol:

      • Prepare a stock solution of your compound in an organic solvent like DMSO.

      • Prepare a series of aqueous buffers with varying pH values (e.g., from pH 4.0 to 7.4).

      • Add a small aliquot of the DMSO stock solution to each buffer to reach the desired final concentration.

      • Incubate for a set period (e.g., 2-24 hours) and visually inspect for precipitation. Quantify the amount of soluble compound using HPLC-UV.

    ph_modification cluster_problem Problem cluster_strategy Strategy: pH Modification cluster_outcome Outcome Problem Compound Precipitates in Aqueous Buffer Ionizable Is the compound ionizable (basic)? Problem->Ionizable Decrease_pH Decrease Buffer pH (e.g., to pH 5.0) Ionizable->Decrease_pH Yes Salt Forms a more soluble salt Decrease_pH->Salt Soluble Increased Aqueous Solubility Salt->Soluble

    Caption: Workflow for pH modification to enhance solubility.

Long-Term Strategies:

  • Chemical Modification: If you are in the lead optimization phase, consider introducing ionizable or polar functional groups to the imidazo[1,2-b]pyridazine scaffold. For instance, adding a basic amine can provide a handle for salt formation, significantly improving aqueous solubility.[3]

  • Formulation Approaches: For compounds in later stages of development, formulation strategies are key.

    • Cyclodextrin Complexation:

      • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The nonpolar imidazo[1,2-b]pyridazine core can be encapsulated within the cyclodextrin cavity, forming an inclusion complex with enhanced aqueous solubility.[4][5]

      • Protocol for Feasibility Testing:

        • Prepare a saturated solution of your compound in water or buffer.

        • Create a series of solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

        • Add an excess of your compound to each cyclodextrin solution.

        • Shake at a constant temperature for 24-48 hours to reach equilibrium.

        • Filter the solutions and analyze the supernatant by HPLC to determine the compound's concentration. A phase-solubility diagram will indicate the effectiveness of the cyclodextrin.

Issue 2: My compound shows good in vitro activity but has poor oral bioavailability in animal models.

Root Cause Analysis: Poor oral bioavailability for an otherwise potent compound is often a direct consequence of low aqueous solubility, leading to a low dissolution rate in the gastrointestinal tract. According to the Biopharmaceutics Classification System (BCS), many of these compounds fall into Class II (low solubility, high permeability).[6][7]

Troubleshooting Workflow:

bioavailability_workflow cluster_strategies Formulation Strategies Start Poor Oral Bioavailability (BCS Class II Suspected) Assess Assess Physicochemical Properties (Solubility, LogP, Crystal Form) Start->Assess Strategy Select Solubility Enhancement Strategy Assess->Strategy Nanosuspension Nanosuspension Strategy->Nanosuspension SolidDispersion Solid Dispersion Strategy->SolidDispersion LipidBased Lipid-Based Formulation (e.g., SEDDS) Strategy->LipidBased Formulate Develop Formulation Nanosuspension->Formulate SolidDispersion->Formulate LipidBased->Formulate Evaluate In Vitro Dissolution & In Vivo PK Studies Formulate->Evaluate Outcome Improved Bioavailability Evaluate->Outcome

Caption: Decision workflow for addressing poor oral bioavailability.

Recommended Formulation Strategies:

  • Nanosuspension:

    • Principle: This technique reduces the drug particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a significantly faster dissolution rate.[6][8][9]

    • Methodology (Top-Down Approach - Media Milling):

      • Create a pre-suspension of the imidazo[1,2-b]pyridazine derivative in an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188).

      • Introduce the pre-suspension into a media mill containing small grinding beads (e.g., yttrium-stabilized zirconium oxide).

      • The high-energy impact of the beads breaks down the drug crystals into nanoparticles.

      • The process is continued until the desired particle size distribution is achieved, as monitored by dynamic light scattering (DLS).

    • Key Advantage: High drug loading can be achieved as the formulation consists of the pure drug suspended in a dispersion medium.[8]

  • Amorphous Solid Dispersion:

    • Principle: Converting the crystalline form of the drug to a higher-energy amorphous state eliminates the crystal lattice energy barrier that needs to be overcome during dissolution. This can lead to a state of "supersaturation," significantly increasing the concentration gradient for absorption.[5][10]

    • Methodology (Solvent Evaporation - Spray Drying):

      • Dissolve the imidazo[1,2-b]pyridazine derivative and a hydrophilic polymer carrier (e.g., PVP, HPMC) in a common volatile solvent.[10]

      • Atomize the solution into a hot air stream.

      • The solvent rapidly evaporates, leaving behind solid particles where the drug is molecularly dispersed within the polymer matrix in an amorphous state.

    • Data Presentation: The effectiveness of this approach can be demonstrated by comparing the dissolution profiles of the pure crystalline drug versus the solid dispersion.

FormulationTime to 80% Dissolution (min)Maximum Apparent Solubility (µg/mL)
Crystalline Drug> 1205
Solid Dispersion (1:5 Drug:PVP)< 1575
This is example data and will vary by compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I just use a co-solvent like DMSO or PEG 400 to solubilize my compound for in vivo studies?

While co-solvents can be effective for initial in vitro screening, they have significant limitations for in vivo use, especially for oral administration. Upon dilution in the gastrointestinal fluids, the co-solvent concentration drops rapidly, which can lead to immediate precipitation of the drug before it can be absorbed. This often results in variable and poor bioavailability. Formulation strategies like nanosuspensions or solid dispersions are generally more robust for improving oral absorption.[11]

Q2: How do I choose between a nanosuspension and a solid dispersion?

The choice depends on the physicochemical properties of your compound and the desired formulation characteristics.

  • Nanosuspensions are an excellent choice for compounds with a high melting point, as they do not require the drug to be melted or dissolved. They are also advantageous when a high drug loading is necessary.[6][8]

  • Solid dispersions are particularly effective for compounds that can be readily converted to an amorphous state. However, the stability of the amorphous form needs to be carefully evaluated, as recrystallization over time can negate the solubility advantage. The drug loading is also typically lower compared to nanosuspensions due to the presence of the polymer carrier.[12]

Q3: My imidazo[1,2-b]pyridazine derivative is a "brick dust" compound with extremely low solubility in both aqueous and organic solvents. What are my options?

For such challenging compounds, a multi-pronged approach is often necessary:

  • Prodrug Strategy: A chemical modification approach where a polar or ionizable promoiety is attached to the parent drug. This moiety is designed to be cleaved in vivo to release the active compound. This can dramatically improve solubility for administration.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. The drug is dissolved in this lipidic formulation and remains in a solubilized state within the emulsion droplets in the GI tract, facilitating absorption.[13]

  • Disruption of Molecular Planarity: From a medicinal chemistry perspective, slight structural modifications that disrupt the planarity of the molecule can interfere with crystal packing. This can lower the melting point and improve solubility, as described by the General Solubility Equation.[2]

Q4: What is the role of stabilizers in nanosuspension formulations?

Stabilizers are critical. The high surface energy of nanoparticles makes them thermodynamically unstable and prone to aggregation or Ostwald ripening. Stabilizers, which can be surfactants or polymers, adsorb to the surface of the nanoparticles, providing a protective barrier. This can be through electrostatic repulsion (if the stabilizer is charged) or steric hindrance, ensuring the long-term physical stability of the nanosuspension.[6][14]

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. NIH. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. [Link]

  • Characterization of Complexes between Imidacloprid and β-Cyclodextrin: Evaluation of the Toxic Activity in Algae and Rotifers. MDPI. [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. [Link]

  • SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. IJRAR.org. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. Journal of Drug Delivery and Therapeutics. [Link]

Sources

stability issues of 6-bromoimidazo[1,2-b]pyridazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromoimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to provide you with the expertise and practical insights to ensure the integrity of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile scaffold.[1][2] While its synthesis and biological activities are well-documented, its stability in solution can be a critical factor influencing experimental outcomes. Understanding and mitigating potential stability issues is paramount for reproducible and reliable research.

The core of this compound consists of a fused aromatic imidazo[1,2-b]pyridazine ring system. Aromatic systems are generally stable; however, the presence of a bromine atom and nitrogen heteroatoms can introduce chemical reactivity that may lead to degradation under certain conditions. The primary modes of degradation to consider are hydrolysis, pH-mediated reactions, and photodegradation.

This guide will walk you through identifying, troubleshooting, and preventing stability-related problems with this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter that could be indicative of this compound instability.

Problem 1: Inconsistent or non-reproducible biological assay results.
  • Question: My in vitro assay results with this compound are highly variable between experiments, even when I use the same stock solution. What could be the cause?

  • Answer: Inconsistent assay results are a common symptom of compound instability. The active concentration of your compound may be decreasing over time due to degradation in your assay medium or stock solution.

    • Immediate Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a solid stock just before each experiment. Avoid using aged stock solutions.

      • Solvent Choice: Ensure the solvent used for your stock solution is appropriate. Dimethyl sulfoxide (DMSO) is a common choice, but its water content can increase over time, potentially facilitating hydrolysis. Use anhydrous DMSO for stock solutions and store it properly desiccated.

      • pH of Assay Medium: The imidazo[1,2-b]pyridazine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Extreme pH values in your assay buffer could catalyze the degradation of the compound. Check the pH of your assay medium and consider if it might be contributing to instability.

      • Temperature during Incubation: Higher temperatures can accelerate chemical degradation. If your assay involves a lengthy incubation at elevated temperatures (e.g., 37°C), the compound may be degrading. Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions.

Problem 2: Appearance of new peaks in HPLC or LC-MS analysis of the compound solution over time.
  • Question: I am analyzing my this compound solution by HPLC and I see new, smaller peaks appearing over time, while the main peak decreases. What is happening?

  • Answer: The appearance of new peaks is a strong indication of chemical degradation. This compound is breaking down into one or more new chemical entities.

    • Plausible Degradation Pathway: Hydrolysis The bromine atom on the pyridazine ring is susceptible to nucleophilic substitution, particularly hydrolysis, which would replace the bromine with a hydroxyl group. This is a common degradation pathway for halogenated aromatic compounds. The resulting 6-hydroxyimidazo[1,2-b]pyridazine will have a different retention time in reverse-phase HPLC (typically eluting earlier due to increased polarity).

    • Troubleshooting and Investigation:

      • Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study.[3][4][5] This involves intentionally exposing your compound to harsh conditions to accelerate its breakdown.

      • LC-MS/MS Analysis: Analyze the degradation products by LC-MS/MS to determine their molecular weights and fragmentation patterns. This will help in elucidating their structures. For example, a mass corresponding to the replacement of Br with OH would support the hydrolysis hypothesis.

Problem 3: A noticeable color change in the solution of this compound.
  • Question: My stock solution of this compound in DMSO, which was initially colorless, has turned yellow/brown after storage. Is this a sign of degradation?

  • Answer: Yes, a color change is often an indicator of chemical decomposition. The formation of conjugated systems or polymeric byproducts can lead to the absorption of visible light, resulting in a colored solution.

    • Potential Cause: Photodegradation Many aromatic compounds are sensitive to light. Exposure to ambient or UV light can provide the energy to initiate photochemical reactions, leading to degradation.

    • Preventative Measures:

      • Protect from Light: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

      • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of any potential degradation reactions.

      • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many organic compounds, including this compound. However, it is crucial to use a high-purity, anhydrous grade of DMSO and to minimize its exposure to atmospheric moisture, as water can participate in hydrolysis reactions. For aqueous working solutions, it is best to make fresh dilutions from the DMSO stock immediately before use.

Q2: How should I store my solid this compound and its stock solutions?

A2:

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended. For long-term storage, refrigeration (-20°C) is advisable.

  • Stock Solutions: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping them in foil.

Q3: At what pH range is this compound expected to be most stable?

Q4: Can I expect interference from the degradation products in my biological assays?

A4: It is possible. Degradation products may be inactive, have reduced activity, or in some cases, exhibit different biological activities that could interfere with your assay results. If you suspect degradation, it is important to characterize the degradation products and, if possible, test their activity in your assay to understand their potential impact.

Q5: How can I perform a simple stability test for this compound in my experimental buffer?

A5: You can perform a simple experiment by preparing a solution of the compound in your buffer at the desired working concentration. Aliquots of this solution can then be incubated under your experimental conditions (e.g., 37°C in the dark). At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and analyze it by HPLC or LC-MS to quantify the remaining amount of the parent compound. This will give you a stability profile under your specific conditions.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation pathways of this compound.

Objective: To intentionally degrade the compound under various stress conditions and identify the resulting degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place 1 mL of the stock solution in a clear vial.

    • Photolytic Stress: Place 1 mL of the stock solution in a clear vial and expose it to direct light (e.g., a UV lamp or strong ambient light).

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all solutions at 60°C for 24 hours (except for the photolytic stress sample, which should be kept at room temperature). Keep the control and thermal stress samples protected from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Data Interpretation:

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The conditions under which degradation occurs provide insight into the compound's lability.

  • LC-MS analysis can provide the mass of the degradation products, aiding in their structural elucidation.

Stress ConditionExpected Outcome if UnstablePotential Degradation Product
Acid Hydrolysis Appearance of new, more polar peaks6-hydroxyimidazo[1,2-b]pyridazine
Base Hydrolysis Appearance of new, more polar peaks6-hydroxyimidazo[1,2-b]pyridazine
Oxidation Formation of N-oxides or other oxidation productsImidazo[1,2-b]pyridazine-N-oxide derivatives
Thermal Stress General decompositionVarious unspecified products
Photolytic Stress Decomposition, potential for complex reaction mixturesVarious photoproducts

Visualizing Workflows

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results B Prepare Fresh Solutions A->B C Check Solvent Quality (Anhydrous DMSO) A->C D Verify pH of Assay Medium A->D E Assess Temperature Effects A->E G Problem Resolved B->G C->G D->G F Run Time-Course Stability Study E->F F->G If stable H Problem Persists: Investigate Other Assay Parameters F->H If unstable

Caption: Decision tree for troubleshooting inconsistent biological assay results.

Degradation Product Identification Workflow

A New Peaks in HPLC B Perform Forced Degradation Study A->B C Analyze by LC-MS/MS B->C D Determine Mass of Degradants C->D E Propose Degradation Pathway (e.g., Hydrolysis) D->E F Synthesize and Confirm Standard (Optional) E->F G Structure Elucidated E->G F->G

Caption: Workflow for identifying unknown peaks observed during HPLC analysis.

References

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • ResearchGate. (2021, September). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubMed. (2015, November 11). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromoimidazo(1,2-b)pyridazine. Retrieved from [Link]

  • ResearchGate. (2018, October 21). (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • PubMed. (2017, December 21). Photocatalytic degradation of the herbicide chloridazon on mesoporous titania/zirconia nanopowders. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Imidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic nature of the imidazo[1,2-b]pyridazine core presents both opportunities and challenges in achieving regioselective substitution. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and optimize your synthetic strategies.

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, famously represented in the FDA-approved multi-kinase inhibitor ponatinib and the TYK2 inhibitor BMS-986165.[1][2] Its biological significance drives the need for precise and predictable methods to control the regiochemical outcome of its functionalization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity and regioselectivity of the imidazo[1,2-b]pyridazine system.

Q1: What are the most reactive positions on the imidazo[1,2-b]pyridazine core for functionalization and why?

The reactivity of the imidazo[1,2-b]pyridazine ring is dictated by the electronic properties of its constituent imidazole and pyridazine rings.

  • C3 Position: This is the most electron-rich and sterically accessible position on the imidazole moiety, making it highly susceptible to electrophilic attack and metal-catalyzed C-H functionalization.[3] Computational studies, such as DFT calculations, support that the concerted metalation-deprotonation (CMD) mechanism, a key step in many C-H activation cycles, proceeds with a lower energy barrier at the C3 position.[1][3]

  • C6 Position: This position on the pyridazine ring is electron-deficient. When substituted with a good leaving group, such as a halogen (e.g., 6-chloroimidazo[1,2-b]pyridazine), it becomes the primary site for nucleophilic aromatic substitution (SNAr) reactions.[4][5] It is also a common handle for metal-catalyzed cross-coupling reactions.[6]

  • Other Positions (C2, C7, C8): These positions are generally less reactive. C2 can be functionalized, but often requires specific starting materials or harsher conditions, and selectivity can be a challenge. C7 and C8 on the pyridazine ring are less prone to substitution compared to C6 due to electronic effects.

Q2: How can I selectively functionalize the C3 position?

Direct C-H activation is the most powerful and atom-economical strategy for selectively functionalizing the C3 position. Palladium-catalyzed direct arylation is a well-established method.[3][7]

Key strategies include:

  • Palladium Catalysis: Using a catalyst system like Pd(OAc)₂ with a suitable ligand and base often provides high regioselectivity for the C3 position with aryl halides or even through oxidative coupling with (hetero)arenes.[1][7]

  • Oxidative Coupling: Reactions using an oxidant like silver carbonate (Ag₂CO₃) can directly couple the C3 position with various arenes, heteroerenes, and alkenes.[1][3]

  • Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will preferentially occur at the C3 position, installing a useful handle for subsequent cross-coupling reactions.

Q3: What methods are available for functionalizing the C6 position?

The C6 position is typically functionalized by starting with a pre-functionalized scaffold, most commonly 6-chloroimidazo[1,2-b]pyridazine.[8] From this key intermediate, two primary methods are used:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6-chloro group by various nucleophiles, such as amines and alcohols, to form C-N and C-O bonds.[4][5]

  • Metal-Catalyzed Cross-Coupling: The C6-chloro group is an excellent handle for a wide range of cross-coupling reactions, including Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkynes), and Stille (C-C) couplings.[4][6] This allows for the introduction of diverse aryl, heteroaryl, amino, and alkynyl groups.

Q4: Is it possible to achieve functionalization at other positions, like C2?

While C3 is the kinetically and thermodynamically favored site for most C-H functionalizations, C2 functionalization can be achieved, although it is less common. This typically requires a tailored synthetic approach, such as starting with a pre-functionalized imidazole precursor before the cyclization step that forms the bicyclic system. Direct C-H functionalization at C2 is challenging and often results in mixtures with the C3 isomer.

Q5: What are the key differences in reactivity between imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines?

The primary difference lies in the electronics of the six-membered ring. The pyridazine ring in imidazo[1,2-b]pyridazine contains two adjacent nitrogen atoms, making it significantly more electron-deficient than the pyridine ring in imidazo[1,2-a]pyridine.

  • Impact on C3 Reactivity: The strong electron-withdrawing effect of the pyridazine ring makes the C3 position of the imidazo[1,2-b]pyridazine scaffold even more reactive towards C-H activation compared to its imidazo[1,2-a]pyridine counterpart.

  • Reactivity of the Six-Membered Ring: The pyridazine ring is more susceptible to nucleophilic attack, especially at the C6 position, whereas the pyridine ring in the imidazo[1,2-a]pyridine system is less reactive towards SNAr.

Part 2: Troubleshooting Guides

This section provides structured advice for overcoming specific experimental challenges.

Guide 1: Poor Regioselectivity in Direct C-H Arylation at C3

Issue: You are attempting a palladium-catalyzed direct C-H arylation to functionalize the C3 position, but you observe a mixture of isomers (e.g., C2/C3) or low conversion.

Causality Analysis Workflow

Caption: Troubleshooting workflow for poor C3-arylation regioselectivity.

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium source and ligand is critical. While Pd(OAc)₂ is common, its performance is highly dependent on the ligand.

    • Insight: For many direct arylations on this scaffold, bulky electron-rich phosphine ligands can promote the desired reaction pathway. However, some reports show success with simple PPh₃ or even ligandless conditions, indicating the substrate itself can play a role in stabilizing the catalyst.[7]

    • Action: Screen a panel of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). If using a pre-catalyst, ensure it is properly activated.

  • Optimize Reaction Parameters (Base, Solvent, Temperature):

    • Base: The base is not just a stoichiometric reagent; it participates in the C-H activation step (CMD mechanism). Carbonates like K₂CO₃ or Cs₂CO₃ are common. Sometimes, a carboxylate additive like pivalic acid (PivOH) is required to facilitate the proton abstraction.[3]

    • Solvent: The polarity and coordinating ability of the solvent can influence catalyst stability and solubility. Toluene, dioxane, or DMF are typical choices.

    • Temperature: C-H activation usually requires elevated temperatures (e.g., 100-140 °C). Too low a temperature will result in no reaction, while too high may lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes improve yields and reduce reaction times.[7]

  • Analyze Substrate Electronics: The electronic nature of substituents already on the imidazo[1,2-b]pyridazine core can influence the reactivity of the C3 position.

    • Insight: Electron-donating groups on the scaffold can enhance the nucleophilicity of the C3 position, but may also activate other positions. Electron-withdrawing groups can deactivate the ring, requiring more forcing conditions.

    • Action: If your substrate has a particularly strong electron-withdrawing group, you may need a more active catalyst system or higher temperatures.

Summary of Recommended Conditions for C3-Arylation:

ParameterRecommended Starting PointRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Commonly available and effective palladium(II) source.
Ligand PPh₃ (4-10 mol%)A versatile and cost-effective ligand to start with.[7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective in the CMD pathway for proton abstraction.
Solvent Toluene or DioxaneNon-coordinating solvents that perform well at high temperatures.
Temperature 110-130 °CSufficient thermal energy to overcome the C-H activation barrier.
Guide 2: Low Yield in Suzuki Coupling at the C6-Chloro Position

Issue: You are performing a Suzuki-Miyaura coupling with 6-chloro-2,3-disubstituted-imidazo[1,2-b]pyridazine and a boronic acid, but you are getting low conversion, significant dehalogenation, or decomposition.

Troubleshooting Steps:

  • Assess Catalyst and Ligand Choice: The oxidative addition of palladium into the C-Cl bond is often the rate-limiting step.

    • Insight: C-Cl bonds are less reactive than C-Br or C-I bonds. This step requires an electron-rich, bulky phosphine ligand to promote the oxidative addition.

    • Action: Use a catalyst system known for activating aryl chlorides. Standard Pd(PPh₃)₄ may be insufficient. Switch to a system like Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos.

  • Verify the Quality of the Boronic Acid: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines.

    • Insight: Homocoupling of the boronic acid is a common side reaction that consumes your reagent and can complicate purification.

    • Action: Use freshly purchased boronic acid or recrystallize older batches. Consider using more stable boronate esters (e.g., pinacol esters). Always run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

  • Optimize the Base and Solvent System: The base is crucial for the transmetalation step.

    • Insight: A biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) with an inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is standard. The water is essential to dissolve the base and facilitate the exchange at the palladium center.

    • Action: If you see poor conversion, try a stronger base like K₃PO₄. Ensure adequate mixing if using a biphasic system. For substrates sensitive to water, anhydrous conditions with a base like CsF or K₃PO₄ in a polar aprotic solvent can be effective.

Experimental Protocol: Suzuki Coupling at C6

  • To a dry Schlenk flask under Argon, add the 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Part 3: Mechanistic Insights and Workflows

Understanding the underlying mechanisms and synthetic sequences is key to rational design and troubleshooting.

Mechanism: Concerted Metalation-Deprotonation (CMD) in C3-Arylation

The high regioselectivity for C3-functionalization via palladium-catalyzed C-H activation is often explained by the Concerted Metalation-Deprotonation (CMD) mechanism. This is considered the most plausible pathway for electron-rich heterocyclic systems.[1][3]

CMD_Mechanism cluster_cat_cycle Catalytic Cycle A Pd(II) Complex [L-Pd(OAc)₂] C CMD Transition State (C3-H Activation) A->C Coordination B Imidazo[1,2-b]pyridazine Substrate B->C D Palladacycle Intermediate (C3-Pd Bond) C->D Base-assisted (e.g., K₂CO₃) E Reductive Elimination D->E Oxidative Addition of Ar-X or Reductive Elimination F C3-Arylated Product E->F G Pd(0) Species E->G G->A Re-oxidation (if oxidative coupling)

Caption: Workflow for sequential C3 and C6 functionalization.

This approach leverages the orthogonal reactivity of the two key positions. The C-H activation at C3 can be performed in the presence of the C6-chloro group, which remains intact under many direct arylation conditions. [4][7]Subsequently, the C6-chloro group serves as a handle for introducing a second point of diversity via cross-coupling or SNAr reactions. [4][5]

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2008). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. Retrieved January 6, 2026, from [Link]

  • PubMed. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2020). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and S N Ar. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of imidazo[1,2-b]pyridazines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, transitioning from bench-scale synthesis to larger-scale production often presents unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming these hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the imidazo[1,2-b]pyridazine core?

A1: The most prevalent and versatile method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[3] The introduction of a halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, which is a key step for successful cyclization.[3]

Another notable approach is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which offers an efficient one-pot synthesis from an aminopyridazine, an aldehyde, and an isocyanide.[4][5] This method is particularly advantageous for rapidly generating diverse libraries of substituted imidazo[1,2-b]pyridazines.

Q2: I am observing low yields during the initial cyclization step. What are the likely causes?

A2: Low yields in the formation of the imidazo[1,2-b]pyridazine ring system can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 3-aminopyridazine or α-haloketone can lead to competing side reactions. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purification if necessary.

  • Reaction Conditions: Temperature, solvent, and base are critical parameters. Overly harsh conditions can lead to decomposition, while conditions that are too mild may result in incomplete reactions. Systematic optimization of these parameters is often required.

  • Incorrect Regiochemistry of Alkylation: As mentioned, alkylation of 3-aminopyridazine can occur at two different nitrogen atoms. The presence of a halogen at the 6-position generally directs the alkylation to the correct nitrogen for cyclization.[3] If you are using an unsubstituted 3-aminopyridazine, you may be forming the undesired regioisomer.

Q3: Are there specific safety concerns to be aware of when scaling up this synthesis?

A3: Yes, several safety considerations are paramount during scale-up:

  • Exothermic Reactions: The initial condensation and cyclization steps can be exothermic. On a larger scale, heat dissipation becomes less efficient, potentially leading to a runaway reaction. It is crucial to monitor the internal reaction temperature and have an effective cooling system in place.

  • Handling of Reagents: α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvent Safety: Large volumes of flammable organic solvents pose a fire risk. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that researchers frequently encounter when transitioning their imidazo[1,2-b]pyridazine synthesis to a larger scale.

Problem 1: Decreased Yield and Purity on Scale-Up

Symptoms: A reaction that provided a high yield of pure product at the 1-gram scale now gives a significantly lower yield and/or a complex mixture of byproducts at the 100-gram scale.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Mixing As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.- Utilize a mechanical stirrer with an appropriately sized and shaped impeller. - For very large-scale reactions, consider a baffled reactor to improve mixing efficiency. - Monitor the reaction visually to ensure good agitation.
Mass Transfer Limitations In heterogeneous reactions (e.g., those involving a solid base), the rate of reaction can be limited by the speed at which reactants are transported to the surface of the solid. This issue is often exacerbated at a larger scale.- Use a finer particle size for solid reagents to increase surface area. - Increase the stirring rate to improve mass transfer. - Consider using a phase-transfer catalyst if applicable.
Heat Transfer Issues The surface-area-to-volume ratio decreases as the scale increases, making heat removal more difficult. Uncontrolled exotherms can lead to product decomposition and the formation of impurities.- Perform a reaction calorimetry study to understand the thermal profile of your reaction. - Ensure your reactor has an adequate cooling system (e.g., a cooling jacket with a circulating fluid). - Consider a semi-batch or continuous-flow process for highly exothermic reactions.
Changes in Reagent Stoichiometry Minor inaccuracies in weighing reagents become more significant at a larger scale, potentially altering the optimal stoichiometry.- Calibrate all balances before use. - Double-check all calculations for scaling up reagent quantities.
Problem 2: Difficulty with Product Isolation and Purification

Symptoms: The product, which was easily purified by column chromatography at a small scale, is now difficult to isolate in high purity on a larger scale. You may observe co-eluting impurities or product loss during workup.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Formation of Emulsions During Workup Large-scale extractions are more prone to the formation of stable emulsions, making phase separation difficult and leading to product loss.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite. - Consider using a different solvent system for the extraction.
Product Precipitation The product may be less soluble in the reaction mixture or workup solvents at the concentrations used for scale-up, leading to premature precipitation and difficult handling.- Increase the solvent volume to maintain the product in solution. - Perform the workup at a slightly elevated temperature (if the product is thermally stable). - Consider a crystallization-based purification instead of chromatography.
Overloading of Chromatography Column Scaling up purification by column chromatography requires a proportional increase in the amount of stationary phase. Overloading the column will result in poor separation.- Use a larger column with the appropriate amount of silica gel (typically a 20:1 to 50:1 ratio of silica to crude product by weight). - Optimize the eluent system to achieve better separation. - Consider alternative purification techniques such as crystallization or preparative HPLC.
Inseparable Byproducts Some side reactions that are minor at a small scale can become significant on a larger scale, producing byproducts that are difficult to separate from the desired product.- Re-investigate the reaction conditions to minimize the formation of the problematic byproduct. - Explore different purification techniques. For example, if the byproduct has a different functional group, a selective chemical treatment or extraction might be possible.
Problem 3: Inconsistent Reaction Times and Incomplete Conversion

Symptoms: The reaction takes significantly longer to reach completion on a larger scale, or it stalls before all the starting material is consumed.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Heat Transfer As discussed, maintaining the optimal reaction temperature is more challenging at a larger scale. If the reaction is not being heated effectively, the rate will decrease.- Monitor the internal reaction temperature, not just the temperature of the heating bath. - Ensure the heating system is capable of maintaining the desired temperature for the larger volume.
Poor Mixing Inadequate mixing can lead to a non-uniform distribution of reactants, slowing down the overall reaction rate.- Refer to the mixing troubleshooting steps in Problem 1.
Decomposition of Reagents or Catalyst Some reagents or catalysts may have limited stability under the reaction conditions. On a larger scale with longer reaction times, this decomposition can become a significant factor.- Add the sensitive reagent or catalyst in portions over the course of the reaction. - If using a catalyst, consider a more robust one or a higher catalyst loading.
Atmospheric Control If the reaction is sensitive to air or moisture, ensuring an inert atmosphere (e.g., nitrogen or argon) is more critical and challenging on a larger scale.- Use a robust system for maintaining an inert atmosphere, such as a continuous flow of inert gas. - Ensure all solvents and reagents are properly dried before use.

III. Key Experimental Protocols & Workflows

General Protocol for Imidazo[1,2-b]pyridazine Synthesis

This protocol provides a general framework for the condensation of a 3-amino-6-halopyridazine with an α-haloketone.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-amino-6-halopyridazine (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Stir the mixture until the starting material is fully dissolved.

Step 2: Addition of α-Haloketone

  • Add the α-haloketone (1.0-1.2 eq) to the reaction mixture.

  • If the reaction is exothermic, consider adding the α-haloketone portion-wise or via an addition funnel, while monitoring the internal temperature.

Step 3: Reaction Monitoring

  • Heat the reaction mixture to the desired temperature (typically reflux).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

Step 4: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of imidazo[1,2-b]pyridazine synthesis.

G cluster_low_yield Low Yield / Purity Troubleshooting cluster_long_reaction Long Reaction Time Troubleshooting cluster_purification Purification Troubleshooting start Scale-Up Issue Identified low_yield Low Yield / Purity start->low_yield long_reaction Long Reaction Time / Incomplete Conversion start->long_reaction purification_issue Purification Difficulty start->purification_issue check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_heat_transfer Assess Heat Transfer low_yield->check_heat_transfer check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents check_temp Monitor Internal Temperature long_reaction->check_temp check_atmosphere Ensure Inert Atmosphere long_reaction->check_atmosphere check_reagent_stability Evaluate Reagent/Catalyst Stability long_reaction->check_reagent_stability workup_issues Address Workup Problems (Emulsions, Precipitation) purification_issue->workup_issues chromatography_issues Optimize Chromatography purification_issue->chromatography_issues byproduct_issues Identify & Minimize Byproducts purification_issue->byproduct_issues improve_mixing Improve Agitation (Mechanical Stirrer, Baffles) check_mixing->improve_mixing improve_heat Enhance Cooling/Heating (Calorimetry, Jacket) check_heat_transfer->improve_heat purify_reagents Re-purify Starting Materials, Recalibrate Balances check_reagents->purify_reagents optimize_heating Adjust Heating System check_temp->optimize_heating improve_inert Use Continuous Inert Gas Flow check_atmosphere->improve_inert add_in_portions Portion-wise Addition of Sensitive Reagents check_reagent_stability->add_in_portions adjust_workup Modify Workup (Brine, Celite, Solvent) workup_issues->adjust_workup scale_chromatography Scale Chromatography Properly or Crystallize chromatography_issues->scale_chromatography reoptimize_reaction Re-optimize Reaction to Reduce Byproducts byproduct_issues->reoptimize_reaction

Caption: A workflow for troubleshooting common scale-up issues.

IV. References

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Koprivnikar, J. et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11275. [Link]

  • Li, J. J. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(4), 1769-1773. [Link]

  • Elakkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Paidi, V. R. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Barbier, E. et al. (2023). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 12(4), e202200224. [Link]

  • Various Authors. (2021). Synthesis of imidazo[1,2-b]pyridazines 150 and 151 as inhibitors of TNF-α production. ResearchGate. [Link]

  • Al-Mousawi, S. M. et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3529. [Link]

  • Reyes-Mendoza, J. et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(2), 1059-1068. [Link]

  • Zhang, Y. et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504. [Link]

Sources

avoiding dehalogenation during reactions with 6-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic Chemists on Mitigating Dehalogenation

Welcome to the technical support center for synthetic strategies involving the 6-bromoimidazo[1,2-b]pyridazine scaffold. As a Senior Application Scientist, I understand that while this heterocycle is a valuable building block in pharmaceutical research, its reactivity can present unique challenges.[1][2][3] The most common issue reported by researchers is undesired hydrodehalogenation, particularly during palladium-catalyzed cross-coupling reactions, leading to the formation of the parent imidazo[1,2-b]pyridazine and a significant reduction in yield.

This guide is designed to provide you with a deeper mechanistic understanding of why this side reaction occurs and to offer field-proven troubleshooting strategies and protocols to ensure the success of your experiments.

The Core Challenge: Understanding the Reactivity of this compound

The imidazo[1,2-b]pyridazine system is an electron-deficient heterocycle. This electronic nature makes the C-Br bond at the 6-position highly susceptible to cleavage. In the context of a palladium-catalyzed cross-coupling reaction, the desired productive cycle leading to a new C-C, C-N, or C-O bond is in direct competition with a parasitic catalytic cycle that leads to hydrodehalogenation.

The primary culprit in this undesired pathway is the formation of a palladium-hydride (Pd-H) species.[4] This species can arise from various sources within the reaction mixture, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water.[4][5] Once formed, the Ar-Pd(II)-Br intermediate can react with this Pd-H species, leading to reductive elimination of the unwanted Ar-H product.

The key to success is to select conditions that kinetically favor the desired transmetalation and reductive elimination steps over the pathways that lead to dehalogenation.

G cluster_main cluster_productive Productive Pathway cluster_parasitic Dehalogenation Pathway pd0 Pd(0)Lₙ ar_pd_br Ar-Pd(II)Lₙ-Br (Oxidative Addition) pd0->ar_pd_br Ar-Br ar_pd_nu Ar-Pd(II)Lₙ-Nu (Transmetalation) ar_pd_br->ar_pd_nu Nu-M ar_pd_h Ar-Pd(II)Lₙ-H (Hydride Transfer) ar_pd_br->ar_pd_h [H]⁻ source product Ar-Nu (Desired Product) ar_pd_nu->product Reductive Elimination product->pd0 Regenerates Catalyst pd_h {Source of [H]⁻ (Base, Solvent, H₂O)} pd_h->ar_pd_h dehalogenated Ar-H (Dehalogenated Byproduct) ar_pd_h->dehalogenated Reductive Elimination dehalogenated->pd0 Regenerates Catalyst

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.

Frequently Asked Questions & Troubleshooting

Q1: I'm attempting a Suzuki-Miyaura coupling with this compound and seeing over 50% dehalogenation. What's the first thing I should change?

This is a very common issue. The "standard" Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) are often suboptimal for challenging, electron-deficient heterocycles.

Primary Cause: The catalytic cycle is likely proceeding too slowly, giving the dehalogenation pathway time to dominate. This can be due to an inefficient ligand or an inappropriate base.

Troubleshooting Steps:

  • Change Your Ligand: This is the most critical variable. Switch from simple triarylphosphines like PPh₃ to a modern, bulky, and electron-rich dialkylbiaryl phosphine ligand.[6] These ligands are designed to accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination step, outcompeting dehalogenation.[6]

    • Top Choices: SPhos, XPhos, or RuPhos.

    • Rationale: Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active, while their electron-donating nature speeds up the final, product-forming step.[6][7]

  • Re-evaluate Your Base: Strong, nucleophilic bases, especially alkoxides, can be a source of hydrides. Aqueous inorganic bases can also be problematic if not optimized.

    • Top Choices: Use a weaker, non-nucleophilic inorganic base like K₃PO₄ or K₂CO₃.[4] Cesium carbonate (Cs₂CO₃) is also an excellent but more expensive option.

    • Rationale: These bases are strong enough to facilitate the catalytic cycle but are less likely to generate Pd-H species.

  • Switch to an Aprotic Solvent: While often necessary, water and alcohol solvents can be direct sources of protons/hydrides leading to dehalogenation.[4][5]

    • Top Choices: Anhydrous 1,4-dioxane, toluene, or THF.[4][8] A small, controlled amount of water may sometimes be beneficial for dissolving the base, but start with anhydrous conditions if possible.

Q2: For a Buchwald-Hartwig amination, what are the best starting conditions to avoid dehalogenation?

Buchwald-Hartwig amination often requires a strong base to deprotonate the amine, which creates a direct conflict with the goal of avoiding dehalogenation.[9] Therefore, the choice of ligand is paramount.

Primary Cause: The strong base required for the reaction (e.g., NaOt-Bu, LHMDS) is a potent source for generating Pd-H species.

Troubleshooting Steps:

  • Use a State-of-the-Art Ligand: This is not a reaction for older-generation ligands. Use a ligand specifically designed for challenging C-N couplings.

    • Top Choices: BrettPhos or Josiphos-type ligands. These have been developed to facilitate the reductive elimination of the C-N bond under conditions where dehalogenation would otherwise be rapid.[10]

    • Catalyst: Use a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure efficient generation of the active Pd(0) species.

  • Base Selection and Temperature Control: While a strong base is necessary, its detrimental effects can be managed.

    • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is often a better choice than sodium tert-butoxide (NaOt-Bu) for sensitive substrates.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 50 °C and only increase if necessary. The dehalogenation side reaction often has a higher activation energy and becomes more competitive at elevated temperatures.

Q3: My Sonogashira coupling is sluggish and gives mainly the dehalogenated product. How can I improve this?

The Sonogashira reaction on electron-deficient systems like this can be difficult. The standard Pd/Cu co-catalyst system can sometimes promote side reactions.

Primary Cause: Slow oxidative addition to the C-Br bond and/or catalyst inhibition can stall the reaction, allowing dehalogenation to take over.

Troubleshooting Steps:

  • Consider Copper-Free Conditions: While copper (I) salts are traditional co-catalysts, they can sometimes lead to side reactions. A copper-free protocol often gives cleaner results for complex substrates.

  • Boost Catalyst Activity: The standard Pd(PPh₃)₄ may not be active enough.

    • Top Choices: Use a more robust palladium source like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ in combination with a ligand like XPhos or cataCXium® A.

  • Optimize Base and Solvent: The amine base (e.g., triethylamine, diisopropylethylamine) often serves as both the base and part of the solvent system.[11]

    • Solvent: Using a polar aprotic solvent like DMF or NMP in addition to the amine base can improve solubility and reaction rates.[11]

    • Temperature: These couplings often require higher temperatures (80-100 °C) to proceed at a reasonable rate.[11]

Q4: Are there non-coupling alternatives to functionalize the 6-position?

Yes. If cross-coupling methods prove consistently problematic, you can redesign the synthesis to avoid functionalizing the C6-Br bond directly.

  • Build from a Pre-functionalized Pyridazine: A common and effective strategy is to perform the key functionalization on the 3-amino-6-halopyridazine starting material before the cyclization to form the imidazo[1,2-b]pyridazine ring.[12] The halogen on the simpler pyridazine ring is often more amenable to substitution or coupling.

  • Direct C-H Functionalization: While more advanced, direct C-H activation/arylation at other positions (like C3) has been reported for the imidazo[1,2-b]pyridazine core.[1] While this doesn't directly functionalize the C6 position, it opens up alternative strategies for derivatization.

Recommended Protocols & Conditions

The following table summarizes recommended starting points for minimizing dehalogenation. Always screen conditions on a small scale first.

Reaction TypeRecommended Catalyst / Ligand (mol%)Recommended Base (equiv)Recommended SolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd₂(dba)₃ (1-2%) / SPhos (2-4%)K₃PO₄ (2.0)1,4-Dioxane or Toluene80 - 100Rigorously exclude air. Use anhydrous solvents.[4]
Buchwald-Hartwig BrettPhos Palladacycle G3 (1-2%)LiHMDS (1.5)THF or Toluene25 - 80Start at lower temperatures. Slower addition of base may help.
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2-5%) / XPhos (4-10%)Cs₂CO₃ (2.0)DMF / Et₃N80 - 110Degas thoroughly. Ensure alkyne is high purity.
Protocol 1: A Robust Suzuki-Miyaura Coupling Procedure

This protocol is a general starting point designed to favor the productive coupling pathway.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask that has been dried and purged with an inert gas, add the this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add the anhydrous toluene. Briefly swirl to create a suspension.

  • Add the catalyst/ligand suspension to the Schlenk flask containing the solids.

  • Seal the flask and degas the reaction mixture by bubbling an inert gas through the solution for 15 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of both the desired product and the dehalogenated byproduct (mass = starting material - Br + H).

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

If you are still observing significant dehalogenation after trying the recommended protocols, use the following logical guide to further optimize your reaction.

G start High Dehalogenation (>15%) Observed q_ligand What ligand are you using? start->q_ligand a_ligand_old PPh₃, dppf, etc. q_ligand->a_ligand_old Inefficient a_ligand_new Bulky Biarylphosphine (e.g., SPhos, BrettPhos) q_ligand->a_ligand_new Optimal sol_ligand ACTION: Switch to a bulky, electron-rich ligand (SPhos, XPhos, BrettPhos) a_ligand_old->sol_ligand q_base What base are you using? a_ligand_new->q_base a_base_strong Alkoxide (NaOtBu) or Aqueous Carbonate q_base->a_base_strong Potential H⁻ Source a_base_weak Anhydrous K₃PO₄, K₂CO₃, or Cs₂CO₃ q_base->a_base_weak Optimal sol_base ACTION: Switch to a weaker, non-nucleophilic base (K₃PO₄, Cs₂CO₃) a_base_strong->sol_base q_solvent What solvent are you using? a_base_weak->q_solvent a_solvent_protic Alcohols, H₂O q_solvent->a_solvent_protic Potential H⁻ Source a_solvent_aprotic Dioxane, Toluene, THF q_solvent->a_solvent_aprotic Optimal sol_solvent ACTION: Switch to an anhydrous aprotic solvent (Toluene, Dioxane) a_solvent_protic->sol_solvent final Re-run Small Scale Test a_solvent_aprotic->final sol_ligand->final sol_base->final sol_solvent->final

Figure 2. Stepwise troubleshooting guide for dehalogenation.

References

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation.
  • (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • YouTube. (2024). Ligand design for cross-couplings: phosphines.
  • (n.d.). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
  • NIH. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful Suzuki-Miyaura cross-coupling of imidazo[1,2-b]pyridazine scaffolds. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of this powerful reaction.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of diseases. The Suzuki-Miyaura reaction is an indispensable tool for its functionalization, enabling the formation of crucial carbon-carbon bonds. However, the electron-deficient nature of the pyridazine ring and the presence of multiple nitrogen atoms can present unique challenges compared to simpler aromatic systems. This guide is structured to address these specific issues head-on.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential failure point, and optimizing the reaction involves ensuring each transformation proceeds efficiently. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-imidazo[1,2-b]pyridazine. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron species by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Product Imidazo[1,2-b]pyridazine-Ar' RedElim->Product ArylHalide Imidazo[1,2-b]pyridazine-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a chloro-imidazo[1,2-b]pyridazine failing when the same conditions worked for the bromo- derivative?

A1: The strength of the carbon-halogen (C-X) bond is the critical factor. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bond, making the oxidative addition step much more difficult. Standard catalyst systems like Pd(PPh₃)₄ are often inefficient for aryl chlorides. You must switch to a more active catalyst system, typically one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the challenging oxidative addition.

Q2: Do I need to rigorously exclude water and oxygen from my reaction?

A2: Yes, absolutely. While some Suzuki protocols use aqueous solvent systems, the exclusion of atmospheric oxygen is critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by O₂, which halts the catalytic cycle. Similarly, many phosphine ligands are sensitive to air oxidation. Proper degassing of solvents and maintaining an inert (nitrogen or argon) atmosphere throughout the setup and reaction is crucial for reproducibility and high yields.

Q3: Can I use a boronic acid pinacol ester (BPin) instead of the corresponding boronic acid?

A3: Yes, and it is often advantageous. Boronic acids can be unstable, undergoing dehydration to form cyclic boroxine trimers or protodeboronation (loss of the boron group). Pinacol esters are generally more stable, weighable solids that are less prone to these side reactions, leading to better stoichiometry and more consistent results. The reaction mechanism is largely the same, as the ester is hydrolyzed in situ under the basic reaction conditions to the active boronate species.

Q4: Is microwave heating really better than conventional heating in an oil bath?

A4: For many Suzuki couplings on heterocyclic systems, microwave irradiation offers significant advantages. It allows for rapid, uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (minutes vs. hours) and improved yields by minimizing the formation of thermal degradation byproducts. Several studies on imidazo[1,2-b]pyridazines specifically report successful outcomes using microwave-assisted protocols.

Troubleshooting Guide: From Low Yield to No Reaction

When a reaction fails, a logical, step-by-step approach to diagnosis is key. This guide addresses the most common failure modes.

Troubleshooting_Workflow Start Low / No Yield CheckReagents 1. Verify Reagent Quality - Boronic acid/ester fresh? - Halide pure? - Catalyst/Ligand active? Start->CheckReagents CheckSetup 2. Confirm Inert Atmosphere - Proper degassing? - No leaks? CheckReagents->CheckSetup AnalyzeCrude 3. Analyze Crude Mixture (LCMS/NMR) - Starting materials remain? - Side products present? CheckSetup->AnalyzeCrude SM_Unreacted Starting Materials Unchanged AnalyzeCrude->SM_Unreacted Yes SideProducts Side Products Detected AnalyzeCrude->SideProducts Yes OptimizeCatalyst Increase Catalyst Activity - Switch to Buchwald ligand (SPhos) - Increase temperature - Use microwave SM_Unreacted->OptimizeCatalyst Dehalogenation Dehalogenation Product? SideProducts->Dehalogenation Homocoupling Homocoupling Product? SideProducts->Homocoupling SolveDehalogenation Troubleshoot Dehalogenation - Use milder base (K₃PO₄, Cs₂CO₃) - Lower temperature - Ensure anhydrous solvent Dehalogenation->SolveDehalogenation SolveHomocoupling Troubleshoot Homocoupling - Rigorous O₂ exclusion - Use 1:1.2 halide:boronic acid ratio - Add fresh catalyst Homocoupling->SolveHomocoupling

Technical Support Center: Managing Impurities in the Synthesis of 6-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromoimidazo[1,2-b]pyridazine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a versatile structure found in numerous biologically active compounds, making its efficient and high-purity synthesis a critical step in many research endeavors.[1][2]

This document moves beyond a simple recitation of steps. It provides in-depth, field-proven insights into the causality behind experimental choices, focusing on the proactive management and troubleshooting of impurities that can arise during the synthesis of this compound.

Section 1: The Primary Synthetic Pathway: Mechanism and Critical Parameters

The most common and direct route to the imidazo[1,2-b]pyridazine scaffold is a condensation-cyclization reaction, often a variation of the Tschitschibabin reaction. This involves the reaction of a 3-amino-6-bromopyridazine with an α-halocarbonyl compound, typically bromoacetaldehyde or a synthetic equivalent. The presence of a halogen on the pyridazine ring is instrumental for a successful reaction, as it influences the electronics of the ring system favorably for the desired cyclization.[3]

The reaction proceeds in two key stages:

  • SN2 Alkylation: The more nucleophilic ring nitrogen (N1) of 3-amino-6-bromopyridazine attacks the α-carbon of the bromoacetaldehyde, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal, which readily dehydrates to yield the aromatic imidazo[1,2-b]pyridazine ring system.

Visualizing the Reaction Mechanism

reaction_mechanism SM1 3-Amino-6-bromopyridazine INT1 N-Alkylated Intermediate (Salt) SM1->INT1 1. SN2 Alkylation (Nucleophilic attack by N1) SM2 Bromoacetaldehyde SM2->INT1 INT2 Cyclic Hemiaminal INT1->INT2 2. Intramolecular Nucleophilic Attack PROD This compound INT2->PROD 3. Dehydration (-H2O)

Caption: The reaction mechanism for the synthesis of this compound.

Section 2: Troubleshooting Guide for Impurity Management

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-amino-6-bromopyridazine. What is the likely cause and solution?

A1: This is a classic case of incomplete conversion, which can stem from several factors:

  • Cause - Reagent Instability: The α-halocarbonyl reagent, particularly bromoacetaldehyde, is prone to self-polymerization, especially under neutral or basic conditions or upon prolonged storage. If the reagent has degraded, it will be unavailable for the initial alkylation step.

  • Solution:

    • Use a Protected Equivalent: Employ a more stable precursor like bromoacetaldehyde dimethyl acetal. The acetal is stable to the reaction conditions and can be hydrolyzed in situ under mildly acidic conditions to generate the reactive aldehyde.

    • Verify Reagent Quality: If using bromoacetaldehyde directly, ensure it is from a fresh, reliable source. A titration or NMR analysis can confirm its purity before use.

    • Optimize Temperature: While heat is required for the cyclization and dehydration, excessive initial temperatures can accelerate reagent decomposition. A staged temperature profile—starting at a lower temperature (e.g., room temperature to 40°C) for the initial alkylation before heating to reflux for the cyclization—can be beneficial.

  • Cause - Insufficient Driving Force: The dehydration step to form the aromatic ring is an equilibrium process.

  • Solution:

    • Solvent Choice: Using a solvent like toluene or xylene with a Dean-Stark trap can effectively remove water as it forms, driving the reaction to completion according to Le Châtelier's principle.

    • Mild Acid Catalysis: A catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and accelerating the final dehydration step.

Q2: I've isolated my product, but NMR analysis reveals a set of unexpected signals, suggesting a regioisomeric impurity. How does this happen and how can I prevent it?

A2: Regioisomer formation is a known challenge in the synthesis of related heterocyclic systems.[4] While the desired pathway involves the initial alkylation at the N1 position of the pyridazine ring, a competing pathway can occur.

  • Cause - Competing Nucleophiles: The 3-amino-6-bromopyridazine molecule has two primary nucleophilic sites: the ring nitrogen at position 1 (N1) and the exocyclic amino group. While N1 is generally more nucleophilic, under certain conditions, alkylation can occur on the exocyclic amine, leading to an intermediate that cannot cyclize to the desired product and may form other side products, such as dimers.

Visualizing Isomer Formation Pathways

isomer_formation cluster_pathways Reaction Pathways SM 3-Amino-6-bromopyridazine + Bromoacetaldehyde N1_Attack Alkylation at N1 (More Nucleophilic) SM->N1_Attack Desired NH2_Attack Alkylation at exocyclic -NH2 (Less Favorable) SM->NH2_Attack Undesired Desired_INT Correct Intermediate N1_Attack->Desired_INT Desired_Product This compound (Desired Product) Desired_INT->Desired_Product Cyclization Undesired_INT Incorrect Intermediate NH2_Attack->Undesired_INT Side_Products Dimers / Other Impurities (Undesired) Undesired_INT->Side_Products No Cyclization

Caption: Desired vs. undesired alkylation pathways leading to product or impurities.

  • Solution:

    • Control Stoichiometry and Addition: Add the bromoacetaldehyde (or its precursor) slowly to a solution of the aminopyridazine. This maintains a low concentration of the alkylating agent, favoring reaction at the more nucleophilic N1 site.

    • Solvent Polarity: The choice of solvent can influence the relative nucleophilicity of the two nitrogen atoms. Protic solvents can solvate the amino group, potentially reducing its nucleophilicity and favoring the desired N1 attack. Experimenting with solvents like ethanol or isopropanol versus aprotic solvents like DMF or acetonitrile can be beneficial.

Q3: My crude product is a dark, tarry material that is difficult to purify by chromatography. What causes this and what can I do?

A3: The formation of a dark, intractable tar is almost always due to the decomposition and polymerization of the aldehyde starting material.

  • Cause - Aldehyde Instability: As mentioned, α-halocarbonyls are highly reactive and can polymerize under the reaction conditions, especially with prolonged heating.

  • Solution:

    • Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a thermocouple for precise temperature monitoring.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Unnecessary heating will only lead to degradation.

    • Use of an Acetal: This is the most robust solution. Bromoacetaldehyde dimethyl acetal is significantly more stable and only generates the reactive aldehyde slowly in situ under acidic catalysis, keeping its instantaneous concentration low and minimizing polymerization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of my final this compound? A multi-faceted analytical approach is recommended to ensure purity.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantitative analysis of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities and residual solvents. For unequivocal structural confirmation and purity assessment, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential. Finally, a sharp melting point range is a good qualitative indicator of high purity.[6][7]

Q2: How can I effectively remove high-boiling residual solvents like DMF or DMSO post-synthesis? These solvents are a common purification challenge.

  • Azeotropic Removal: For DMF, repeated co-evaporation with a high-boiling hydrocarbon like toluene under reduced pressure can be effective.

  • Aqueous Wash: If the product is stable, dilute the reaction mixture with a large volume of water and brine. This will cause many organic products to precipitate or allow for extraction into a water-immiscible solvent (e.g., ethyl acetate, dichloromethane), leaving the DMF/DMSO in the aqueous phase.

  • Lyophilization (Freeze-Drying): If the product is soluble in water/dioxane mixtures and non-volatile, lyophilization can remove residual water and other volatile impurities.

Q3: What are the recommended storage conditions for this compound? The compound is a solid and generally stable. However, to prevent potential long-term degradation, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.

Section 4: Protocols and Data

Protocol 4.1: Synthesis of this compound
  • To a solution of 3-amino-6-bromopyridazine (1.0 eq) in ethanol (10 mL/g), add bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Add concentrated hydrochloric acid (0.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • After 12-18 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Standard Silica Gel Chromatography Purification
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed silica gel column.

  • Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions based on TLC analysis and combine the pure fractions.

  • Evaporate the solvent under reduced pressure to yield the purified product.

Table 4.1: Typical Analytical Conditions
ParameterHPLC MethodGC-MS Method
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Non-polar capillary (e.g., HP-5MS, 30 m x 0.25 mm)
Mobile Phase Gradient of Acetonitrile/Water with 0.1% TFAHelium carrier gas
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmMass Spectrometry (e.g., m/z 50-500)
Column Temp. 30 °CTemperature program (e.g., 100°C to 280°C)
Table 4.2: Common Impurities and Identification
ImpurityLikely OriginIdentification Method
3-Amino-6-bromopyridazineIncomplete reactionLC-MS, ¹H NMR
Poly-acetaldehyde speciesReagent decompositionBaseline "hump" in NMR, insolubility
Dimeric side productsIncorrect alkylation pathwayLC-MS (higher M.W.), complex NMR
6-Chloroimidazo[1,2-b]pyridazineImpurity in starting materialLC-MS (M-44 vs. product)

Section 5: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving purity issues during the synthesis.

troubleshooting_workflow start Start: Crude Product Analysis (TLC, LC-MS, NMR) check_sm High % of Starting Material? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No sm_cause Cause: - Reagent Decomposition - Insufficient Heat/Time sm_yes->sm_cause check_isomer Unexpected Isomer Peaks? sm_no->check_isomer sm_solution Solution: - Use Acetal Precursor - Verify Reagent Quality - Optimize Temp/Time sm_cause->sm_solution end_purify Proceed to Purification: - Chromatography - Recrystallization sm_solution->end_purify isomer_yes YES check_isomer->isomer_yes Yes isomer_no NO check_isomer->isomer_no No isomer_cause Cause: - Alkylation at -NH2 isomer_yes->isomer_cause check_tar Dark, Tarry Product? isomer_no->check_tar isomer_solution Solution: - Slow Reagent Addition - Optimize Solvent isomer_cause->isomer_solution isomer_solution->end_purify tar_yes YES check_tar->tar_yes Yes tar_no NO check_tar->tar_no No tar_cause Cause: - Aldehyde Polymerization tar_yes->tar_cause tar_no->end_purify tar_solution Solution: - Strict Temp Control - Use Acetal Precursor - Minimize Reaction Time tar_cause->tar_solution tar_solution->end_purify

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

Validation & Comparative

comparative analysis of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. Among these, the fused bicyclic systems of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine have garnered significant attention from researchers and drug development professionals.[1][2][3] Both scaffolds feature a five-membered imidazole ring fused to a six-membered nitrogen-containing ring, providing a rigid framework with versatile points for functionalization.

While structurally similar, the replacement of a carbon-hydrogen group in the pyridine ring with a nitrogen atom in the pyridazine ring introduces profound changes in the physicochemical properties, reactivity, and, consequently, the pharmacological profiles of the resulting molecules. This guide provides a comparative analysis of these two important scaffolds, synthesizing technical data and field-proven insights to inform rational drug design.

Structural and Physicochemical Properties: A Tale of Two Cores

The fundamental difference between the two scaffolds lies in the composition of the six-membered ring. Imidazo[1,2-a]pyridine contains a pyridine ring, while imidazo[1,2-b]pyridazine incorporates a pyridazine ring. This seemingly minor change—substituting a CH group with a nitrogen atom—has significant electronic and steric implications.

Core structures of the two scaffolds.

The additional nitrogen atom in the imidazo[1,2-b]pyridazine scaffold acts as a hydrogen bond acceptor and increases the overall polarity and electron-deficient nature of the ring system. This directly impacts key physicochemical properties relevant to drug development, most notably lipophilicity (LogP) and basicity (pKa).

A consistent theme in comparative studies is the lower lipophilicity of imidazo[1,2-b]pyridazine derivatives compared to their imidazo[1,2-a]pyridine counterparts.[4] This was a deliberate design choice in the development of amyloid-specific imaging agents, where reducing lipophilicity was reasoned to decrease non-specific binding.[5] This property is highly advantageous in modern drug discovery, which often targets lower LogP values to improve pharmacokinetic profiles and reduce off-target toxicity. The development of the Bcr-Abl inhibitor Ponatinib notably involved a switch from an imidazo[1,2-a]pyridine to an imidazo[1,2-b]pyridazine core specifically to reduce lipophilicity.[6]

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineRationale for Difference
Molecular Formula C₇H₆N₂C₆H₅N₃Replacement of a CH group with a Nitrogen atom.
Molar Mass 118.14 g/mol 119.13 g/mol Near-identical mass.
Melting Point Liquid at RT (Boils at 103 °C/1 mmHg)53-56 °CIncreased polarity and potential for intermolecular interactions in the solid state for the pyridazine.
Calculated LogP 1.32[7]~0.7-1.0 (Estimated)The additional nitrogen increases polarity, thus lowering the partition coefficient.
pKa ~4.7[7]Lower than imidazo[1,2-a]pyridineThe electron-withdrawing nature of the second nitrogen in the pyridazine ring reduces the basicity of the system.
Dipole Moment LowerHigherIncreased charge separation due to the additional electronegative nitrogen atom.

Synthesis and Chemical Reactivity

The synthetic routes to both scaffolds are well-established and share a common cornerstone: the condensation of an amino-heterocycle with an α-halocarbonyl compound. This robust reaction, often referred to as the Tschitschibabin reaction, provides a reliable entry point to a vast chemical space.

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Imidazo[1,2-b]pyridazine Synthesis aminopyridine 2-Aminopyridine imidazo_a_pyridine Imidazo[1,2-a]pyridine aminopyridine->imidazo_a_pyridine Condensation haloketone α-Haloketone haloketone->imidazo_a_pyridine aminopyridazine 3-Aminopyridazine imidazo_b_pyridazine Imidazo[1,2-b]pyridazine aminopyridazine->imidazo_b_pyridazine Condensation haloketone2 α-Haloketone haloketone2->imidazo_b_pyridazine

General synthetic workflow.
Reactivity Comparison

The electronic differences between the two cores dictate their reactivity towards subsequent functionalization.

  • Imidazo[1,2-a]pyridine: This scaffold is relatively electron-rich, particularly in the five-membered imidazole ring. It readily undergoes electrophilic substitution , with the C3 position being the most reactive site.[8][9] This has been extensively exploited for direct C-H functionalization, including arylations, alkylations, and acylations, often using radical or photocatalytic methods.[10][11]

  • Imidazo[1,2-b]pyridazine: The presence of two nitrogen atoms in the six-membered ring renders the entire bicyclic system significantly more electron-deficient. This deactivates the ring towards electrophilic attack. Instead, its chemistry is dominated by nucleophilic aromatic substitution (SNA_r) , especially when a leaving group (like a halogen) is present on the pyridazine ring, typically at the C6 position.[2][5] This provides a powerful and regioselective handle for introducing a wide variety of substituents, a strategy frequently employed in medicinal chemistry programs.[12]

Comparative Pharmacological Profiles: A Focus on Kinase Inhibition

Both scaffolds are celebrated for their wide-ranging biological activities, including anti-infective, anti-inflammatory, and CNS-related properties.[13][14][15][16] However, their most profound impact has been in the field of oncology , particularly as kinase inhibitors .

The choice between these scaffolds can lead to significant differences in potency, selectivity, and pharmacokinetic properties, even when the appended substituents are identical.[4]

Case Study: Cyclin-Dependent Kinase (CDK) Inhibition

An early comparative study highlighted the nuances between the two scaffolds. Researchers modifying imidazo[1,2-a]pyridine CDK inhibitors discovered that the corresponding imidazo[1,2-b]pyridazine series was less lipophilic.[4][17] While some analogous pairs showed similar CDK activity, the overall structure-activity relationship (SAR) differed significantly. X-ray crystallography confirmed that the two scaffolds adopt different binding modes within the kinase active site, providing a structural basis for the observed SAR divergence.[4]

Case Study: c-Met and VEGFR2 Dual Inhibition

In a campaign to develop dual inhibitors of c-Met and VEGFR2, researchers designed and synthesized derivatives of both scaffolds.[18] This work culminated in the discovery of a potent imidazo[1,2-a]pyridine derivative (compound 26), which strongly inhibited both kinases and demonstrated dose-dependent antitumor efficacy in mouse xenograft models.[18] This highlights that while the imidazo[1,2-b]pyridazine scaffold offers advantages in lipophilicity, the imidazo[1,2-a]pyridine core can still yield highly potent and efficacious drug candidates.

Case Study: PIM Kinase Inhibition

Structural analysis of imidazo[1,2-b]pyridazines as PIM kinase inhibitors revealed an unusual binding mode.[19] Unlike typical ATP-mimetic inhibitors that form hydrogen bonds with the kinase hinge region, the imidazo[1,2-b]pyridazine inhibitor did not. This unexpected binding mode, coupled with the unique architecture of the PIM1 active site, was credited for the surprisingly high selectivity of this scaffold.[19]

G PIM1 PIM1 Kinase (ATP Binding Site) Hinge Hinge Region (Pro123) PIM1->Hinge Contains Gatekeeper Gatekeeper Residue PIM1->Gatekeeper DFG_motif DFG Motif PIM1->DFG_motif Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (K00135) Inhibitor->PIM1 Binds to Inhibitor->Hinge Unusual Interaction (No H-bonds) Selectivity High Selectivity Inhibitor->Selectivity Leads to

PIM1 Kinase inhibitor binding mode.
Target ClassImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineComparative Insights
Kinase Inhibitors Pan-PI3K[20], IGF-1R[21], Akt[22], Mer/Axl[23], c-Met/VEGFR2[18]CDK[4], PIM[19], Mps1[24], BTK[25], mTOR[26], Tyk2[12]The pyridazine is often less lipophilic. SAR and binding modes can differ significantly.[4][17]
Anti-infectives Antimycobacterial (TB)[13][27], Antiviral (HCMV)[28]Antimalarial, Antiparasitic[17][29]Both scaffolds are effective, with imidazo[1,2-a]pyridines being particularly prominent in recent TB research.[13]
CNS Agents Anxiolytics (Alpidem), Hypnotics (Zolpidem)[15]Ligands for β-Amyloid Plaques[5][30]Imidazo[1,2-a]pyridine has a history of marketed CNS drugs. The pyridazine is explored for neurodegenerative disease diagnostics.

Experimental Protocols

To provide a practical context, detailed methodologies for the synthesis of representative compounds from each class are outlined below.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol is a general representation of the Tschitschibabin reaction for the imidazo[1,2-a]pyridine scaffold, adapted from common literature procedures.[31]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is adapted from procedures used to create the core of many imidazo[1,2-b]pyridazine-based inhibitors.[5][30]

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in acetonitrile or DMF.

  • Add 2-bromoacetophenone (1.05 eq) followed by sodium bicarbonate (2.0 eq). The introduction of a halogen on the aminopyridazine ring is often crucial for directing the initial alkylation to the correct ring nitrogen, facilitating the desired cyclization.[5]

  • Heat the mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Conclusion

The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, while close structural relatives, offer distinct advantages and challenges for the drug discovery professional.

  • Imidazo[1,2-a]pyridine is a well-trodden path, with established reactivity for electrophilic substitution and a legacy of successful, marketed drugs. Its relatively higher lipophilicity may require careful management during lead optimization.

  • Imidazo[1,2-b]pyridazine is a more modern scaffold in many respects, offering inherent advantages in lower lipophilicity and a highly reliable synthetic handle for diversification via nucleophilic aromatic substitution. Its electron-deficient nature, however, precludes many of the C-H functionalization strategies available to its pyridine-containing cousin.

The choice between these two privileged scaffolds is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy envisioned for the project. A deep understanding of their comparative profiles, as outlined in this guide, empowers researchers to make more informed decisions, ultimately accelerating the journey from scaffold selection to clinical candidate.

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A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure and versatile substitution points have made it a cornerstone in the development of a wide array of biologically active molecules. This scaffold's significance is underscored by its presence in the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), a crucial therapeutic for chronic myeloid leukemia.[1] Beyond oncology, derivatives are actively investigated as potent inhibitors for autoimmune diseases, antimicrobials, and neurological disorders.[1][2][3]

Given this scaffold's prevalence, particularly as a kinase inhibitor, a robust and systematic validation cascade is paramount for any newly synthesized derivative.[4][5][6][7] Simply demonstrating activity in a single assay is insufficient. A successful validation strategy must build a compelling, evidence-based narrative that progresses logically from the molecular target to a complex biological system.

This guide provides a comprehensive, comparative framework for validating the biological activity of novel imidazo[1,2-b]pyridazine derivatives. We will proceed through a three-stage workflow—from initial biochemical screening to cellular activity and finally to preclinical in vivo models—using the lens of kinase inhibitor development as our primary, illustrative example. Each stage is designed to answer a critical question, with the data from one stage providing the justification for advancing to the next.

Stage 1: Biochemical Validation — Does the Compound Hit the Target?

The foundational step in validating a novel compound is to unequivocally demonstrate its interaction with the intended molecular target. For imidazo[1,2-b]pyridazine derivatives, this is frequently a protein kinase.[1][8] The primary goal here is to quantify the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), in a clean, cell-free system. This controlled environment ensures that the observed effect is a direct consequence of the compound's interaction with the kinase, free from confounding cellular factors like membrane transport or metabolism.

Causality in Experimental Choice: Why an In Vitro Assay First?

Starting with an in vitro kinase assay isolates the interaction between the inhibitor and the enzyme. This approach is critical for establishing a baseline potency and confirming the primary mechanism of action. There are several formats, each with distinct advantages.

  • Radiometric Assays: Long considered the "gold standard," these assays measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate.[9][10] They are highly sensitive and not easily confounded by compound fluorescence or light scattering, but they require specialized handling of radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are popular, high-throughput alternatives that quantify kinase activity by measuring the amount of ADP produced in the reaction.[11] The amount of ADP is proportional to kinase activity, and its depletion in the presence of an inhibitor is measured as a luminescent signal. This method offers high sensitivity and a non-radioactive format suitable for extensive screening.[12]

For this guide, we will detail the ADP-Glo™ assay due to its widespread adoption, robustness, and scalability.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase/Substrate Solution plate Dispense Kinase, Substrate, and IMZ-New into Assay Plate prep_kinase->plate prep_compound Prepare Serial Dilution of Imidazo[1,2-b]pyridazine Derivative (IMZ-New) prep_compound->plate prep_atp Prepare ATP Solution initiate Add ATP to Initiate Kinase Reaction plate->initiate incubate_reaction Incubate at RT (e.g., 60 min) initiate->incubate_reaction adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate_reaction->adp_glo incubate_adp Incubate at RT (e.g., 40 min) adp_glo->incubate_adp detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, fuels Luciferase) incubate_adp->detection_reagent incubate_lum Incubate at RT (e.g., 30 min) detection_reagent->incubate_lum read Read Luminescence on Plate Reader incubate_lum->read plot Plot Luminescence vs. Log[IMZ-New] read->plot calculate Calculate IC50 Value plot->calculate

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the novel imidazo[1,2-b]pyridazine derivative ("IMZ-New") and a known comparator (e.g., Ponatinib) in DMSO. The final top concentration in the assay should be approximately 10 µM.

  • Assay Plate Setup: To a 384-well plate, add 1 µL of the compound dilutions. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 2 µL of this solution to each well.

    • Prepare a 2X ATP solution. The concentration should be at the Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[9]

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase back to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency

The output of this stage is a quantitative comparison of potency. This data is crucial for structure-activity relationship (SAR) studies and for selecting the most promising compounds for cellular assays.

CompoundTarget KinaseBiochemical IC50 (nM)
IMZ-New (Hypothetical) Bruton's Tyrosine Kinase (BTK)1.3
Comparator: IbrutinibBruton's Tyrosine Kinase (BTK)0.5
IMZ-New (Hypothetical) Monopolar Spindle 1 (Mps1)6.0
Comparator: Mps1-IN-1Monopolar Spindle 1 (Mps1)10.2

Data is hypothetical for illustrative purposes, but reflects potency ranges seen in published studies for imidazo[1,2-b]pyridazine derivatives.[5][6][8]

Stage 2: Cellular Validation — Does the Compound Work in a Living Cell?

Demonstrating biochemical potency is necessary but not sufficient. A drug candidate must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response. This stage aims to answer two questions:

  • Does the compound inhibit cell proliferation, particularly in cell lines dependent on the target kinase?

  • Can we confirm that the compound is inhibiting the target and its downstream signaling pathway inside the cell?

Experimental Approach 1: Cell Viability and Proliferation Assays

The most common method to assess the antiproliferative effect of a compound is the MTT assay.[13][14] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability and number.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][16] The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., a B-cell lymphoma line for a BTK inhibitor) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a serial dilution of "IMZ-New" and the comparator drug for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to DMSO-treated control cells and determine the IC50 value by plotting viability against drug concentration.

Data Presentation: Comparative Antiproliferative Activity
CompoundCell Line (Cancer Type)Target PathwayCellular IC50 (nM)
IMZ-New (Hypothetical) TMD8 (B-cell Lymphoma)BTK Signaling5.0
Comparator: IbrutinibTMD8 (B-cell Lymphoma)BTK Signaling2.1
IMZ-New (Hypothetical) A549 (Lung Cancer)Mps1 Signaling8.0
Comparator: Mps1-IN-1A549 (Lung Cancer)Mps1 Signaling15.0

Data is hypothetical. A good result shows a strong correlation between biochemical potency and cellular activity.

Experimental Approach 2: On-Target Engagement via Western Blot

A potent cellular IC50 is encouraging, but it doesn't prove the effect is due to inhibition of the intended target. Western blotting is an indispensable technique to visualize this on-target activity.[18][19][20] It allows us to measure the levels of specific proteins, and crucially, their phosphorylation status.[21] If our compound is working as intended, it should decrease the phosphorylation of the target kinase (autophosphorylation) and/or its key downstream substrates.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK BTK PLCg2 PLCγ2 Downstream Downstream Signaling (NF-κB, MAPK) Proliferation Cell Proliferation & Survival Inhibitor IMZ-New Inhibitor->BTK Inhibits Phosphorylation

Detailed Protocol: Western Blot for Target Phosphorylation
  • Cell Treatment & Lysis: Treat cells with "IMZ-New" at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in loading buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrical current.[22]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or substrate (e.g., anti-phospho-BTK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and a loading control like β-actin.

A successful result would show a dose-dependent decrease in the phosphorylated protein signal, while the total protein and loading control signals remain constant. This provides strong evidence of on-target activity in a cellular context.

Stage 3: Preclinical Validation — Will it Work in an Animal Model?

The final hurdle in preclinical validation is to demonstrate efficacy in a living organism. In vivo models, particularly xenograft studies in mice, are essential for evaluating a compound's therapeutic potential in a system that incorporates complex physiological factors like pharmacokinetics (PK) and pharmacodynamics (PD).[23]

Experimental Approach 1: In Vivo Efficacy in Xenograft Models

Xenograft models involve transplanting human tumor cells into immunodeficient mice, allowing the formation of a human tumor that can be used to test anti-cancer agents.[24][25][26]

  • Cell Line-Derived Xenografts (CDX): Use established human cancer cell lines. They are reproducible and cost-effective for initial efficacy screening.[24][27]

  • Patient-Derived Xenografts (PDX): Use tumor fragments directly from a patient. These models better recapitulate the heterogeneity and microenvironment of human tumors and are considered more clinically relevant.[23][28]

Experimental Workflow: Murine Xenograft Efficacy Study

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Subcutaneously Implant Human Tumor Cells into Immunodeficient Mice growth Monitor Tumor Growth until Palpable (e.g., 100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups (Vehicle, IMZ-New, Comparator) growth->randomize dosing Administer Daily Doses (e.g., Oral Gavage) for 21-28 Days randomize->dosing monitor Measure Tumor Volume and Body Weight 2-3 times/week dosing->monitor euthanize Euthanize Mice at Study Endpoint monitor->euthanize Endpoint criteria met excise Excise Tumors, Weigh, and Process for Analysis euthanize->excise analyze Calculate Tumor Growth Inhibition (TGI) excise->analyze

Detailed Protocol: High-Level CDX Study Workflow
  • Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million TMD8 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).[26][29]

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment cohorts (e.g., n=8-10 per group):

    • Group 1: Vehicle control (the formulation buffer).

    • Group 2: "IMZ-New" at a specific dose (e.g., 15 mg/kg, administered orally once daily).

    • Group 3: A standard-of-care comparator drug.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight as a general measure of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined maximum size. At the endpoint, tumors are excised and weighed.

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. A successful compound will show statistically significant TGI. One recent study of an imidazo[1,2-b]pyridazine derivative showed complete tumor regression in 7 out of 10 mice at a 15 mg/kg dose.[8]

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupDose (mg/kg, oral, QD)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 180-
IMZ-New (Hypothetical) 15310 ± 9580
Comparator Drug15450 ± 11071

Data is hypothetical.

Experimental Approach 2: Pharmacokinetic (PK) Studies

A compound can fail in vivo not because it's inactive, but because it's not bioavailable (i.e., it doesn't get absorbed into the bloodstream) or is cleared too quickly. A basic PK study is essential to understand the compound's profile.[30] This involves administering the drug to animals and measuring its concentration in blood plasma over time.[31][32]

High-Level Protocol: Single-Dose Mouse PK Study
  • Dosing: Administer a single dose of "IMZ-New" to a cohort of mice, typically via oral gavage and intravenous injection (to determine absolute bioavailability).

  • Blood Sampling: Collect small blood samples from the mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify the concentration of "IMZ-New" in each plasma sample.

  • Analysis: Plot plasma concentration versus time and calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDefinitionValue for IMZ-New (Hypothetical)Implication
Cmax Maximum observed plasma concentration1200 ng/mLAchieves concentration well above cellular IC50
Tmax Time to reach Cmax2 hoursRelatively rapid absorption
AUC Area Under the Curve (total drug exposure)9800 ng*h/mLIndicates significant overall exposure
Half-life6 hoursSufficiently long to support once-daily dosing
F (%) Oral Bioavailability45%Good absorption after oral administration

Data is hypothetical. Favorable PK properties are critical for a viable drug candidate.[33]

Conclusion

Validating the biological activity of a novel imidazo[1,2-b]pyridazine derivative is a multi-stage process that builds a progressively stronger case for its therapeutic potential. This guide outlines a logical, self-validating workflow:

  • Biochemical assays confirm on-target potency in a clean system.

  • Cellular assays demonstrate that this potency translates into antiproliferative activity and on-target engagement within a living cell.

  • In vivo studies establish preclinical efficacy in a disease model, supported by a pharmacokinetic profile that ensures adequate drug exposure.

By systematically progressing through these stages and comparing the novel derivative to established benchmarks, researchers can make informed, data-driven decisions, efficiently identifying the most promising candidates for further development. This rigorous, evidence-based approach is the cornerstone of translating a promising chemical scaffold into a potential life-saving therapeutic.

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  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 6-Haloimidazo[1,2-b]pyridazines: Strategic Pathways to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activity, including applications in oncology, neurodegenerative disease, and infectious diseases. The 6-bromo- and 6-chloro- derivatives, in particular, serve as versatile intermediates in medicinal chemistry, allowing for further functionalization through cross-coupling reactions and nucleophilic substitutions to generate libraries of novel drug candidates. This guide provides an in-depth comparison of two prominent synthetic strategies to access the 6-haloimidazo[1,2-b]pyridazine framework, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers in drug development.

Route A: An Indirect but Well-Established Path via a 6-Chloro Intermediate

This synthetic approach prioritizes the use of readily available starting materials to construct the 6-chloroimidazo[1,2-b]pyridazine core, which is then brominated at the 3-position. This yields the highly versatile intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This strategy is advantageous when the primary goal is to create a scaffold for diversification at both the 3- and 6-positions.

Scientific Rationale and Mechanistic Insights

The key transformation in this route is the condensation of 3-amino-6-chloropyridazine with a two-carbon electrophile, such as chloroacetaldehyde. This reaction proceeds via a mechanism analogous to the Tschitschibabin (or Chichibabin) synthesis of imidazo[1,2-a]pyridines. The initial step involves the nucleophilic attack of the endocyclic nitrogen of the aminopyridazine onto the aldehyde, followed by cyclization and dehydration to form the aromatic imidazopyridazine ring system. The presence of the electron-withdrawing chlorine atom at the 6-position can influence the reactivity of the pyridazine ring, but the general mechanism remains consistent. Subsequent bromination at the 3-position is a standard electrophilic aromatic substitution on the electron-rich imidazole ring.

Visualizing the Workflow: Route A

Route A cluster_0 Step 1: Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3 (aq) 6-Chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine 3-Amino-6-chloropyridazine->6-Chloroimidazo[1,2-b]pyridazine ClCH2CHO 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 3-Bromo-6-chloroimidazo[1,2-b]pyridazine 6-Chloroimidazo[1,2-b]pyridazine->3-Bromo-6-chloroimidazo[1,2-b]pyridazine NBS or Br2

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocols: Route A

Step 1: Synthesis of 3-Amino-6-chloropyridazine

  • Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equiv.) and aqueous ammonia (5-10 equiv.).

  • Reaction Conditions: Heat the mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine as a crystalline solid.[1][2]

Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equiv.) in a suitable solvent such as ethanol or n-butanol, add chloroacetaldehyde (1.2-1.5 equiv., typically as a 50% aqueous solution).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 6-chloroimidazo[1,2-b]pyridazine.[3]

Step 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Reaction Setup: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equiv.) in a suitable solvent like chloroform or acetic acid.

  • Reaction Conditions: Add N-bromosuccinimide (NBS) or bromine (1.0-1.1 equiv.) portion-wise at room temperature. The reaction is typically stirred for 2-6 hours.

  • Work-up and Purification: The reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated aqueous sodium bicarbonate. The organic layer is dried, concentrated, and the residue is purified by recrystallization or column chromatography to give 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[4]

Route B: A Direct Approach to 6-Bromoimidazo[1,2-b]pyridazine

This route offers a more direct pathway to the target molecule by utilizing 3-amino-6-bromopyridazine as the key starting material. The success of this strategy is highly dependent on the efficient synthesis of this precursor.

Scientific Rationale and Mechanistic Insights

The core of this route is the same reliable Tschitschibabin-type cyclization as in Route A. The primary difference and potential challenge lie in the preparation of 3-amino-6-bromopyridazine. This is typically achieved through a two-step process starting from maleic hydrazine: conversion to 3,6-dibromopyridazine followed by a nucleophilic aromatic substitution (SNA_r_) with ammonia. The amination of 3,6-dibromopyridazine is expected to proceed selectively at one of the bromine-bearing carbons, driven by the strong nucleophilicity of ammonia.

Visualizing the Workflow: Route B

Route B cluster_0 Step 1: Dibromination cluster_1 Step 2: Amination cluster_2 Step 3: Cyclization Maleic Hydrazine Maleic Hydrazine 3,6-Dibromopyridazine 3,6-Dibromopyridazine Maleic Hydrazine->3,6-Dibromopyridazine POBr3 3-Amino-6-bromopyridazine 3-Amino-6-bromopyridazine 3,6-Dibromopyridazine->3-Amino-6-bromopyridazine NH3 (aq) This compound This compound 3-Amino-6-bromopyridazine->this compound ClCH2CHO

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols: Route B

Step 1: Synthesis of 3,6-Dibromopyridazine

  • Reaction Setup: In a flask equipped with a reflux condenser, carefully add phosphorus oxybromide (POBr₃) to maleic hydrazine (1 equiv.).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of POBr₃.

  • Work-up and Purification: After cooling, the reaction mixture is cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude 3,6-dibromopyridazine can be purified by recrystallization from a suitable solvent.[5]

Step 2: Synthesis of 3-Amino-6-bromopyridazine

  • Reaction Setup: In a sealed pressure vessel, place 3,6-dibromopyridazine (1 equiv.) and a significant excess of aqueous or alcoholic ammonia.

  • Reaction Conditions: Heat the mixture to 130-150 °C for 18-36 hours. The reaction progress should be monitored to maximize the formation of the mono-aminated product and minimize the formation of the diamino-pyridazine byproduct.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is treated with water, and the product is extracted with an organic solvent. The product is purified by column chromatography to separate the desired 3-amino-6-bromopyridazine from unreacted starting material and the di-substituted product.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve 3-amino-6-bromopyridazine (1 equiv.) in ethanol or n-butanol. Add chloroacetaldehyde (1.2-1.5 equiv., as a 50% aqueous solution).

  • Reaction Conditions: Heat the mixture to reflux for 4-10 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent in vacuo. The residue is taken up in an organic solvent and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute A (via 6-Chloro Intermediate)Route B (Direct from 6-Bromo Precursor)
Overall Strategy Indirect, builds a versatile 6-chloro intermediate for further functionalization.Direct, targets the 6-bromo compound specifically.
Starting Materials 3,6-Dichloropyridazine (commercially available and relatively inexpensive).Maleic hydrazine (readily available), POBr₃ (corrosive and requires careful handling).
Key Intermediates 3-Amino-6-chloropyridazine, 6-Chloroimidazo[1,2-b]pyridazine.3,6-Dibromopyridazine, 3-Amino-6-bromopyridazine.
Potential Challenges Multiple steps to reach a 6-bromo derivative if that is the final target.The selective mono-amination of 3,6-dibromopyridazine can be challenging and may require careful optimization to avoid the formation of the di-amino byproduct. POBr₃ is hazardous.
Versatility High. The intermediate 3-bromo-6-chloroimidazo[1,2-b]pyridazine allows for orthogonal chemistry at two distinct positions.Moderate. The final product is suitable for diversification primarily at the 3-position or through reactions involving the bromo group at the 6-position.
Predicted Overall Yield Moderate, due to the multiple steps involved.Potentially lower and more variable, depending on the efficiency and selectivity of the amination step.

Conclusion and Recommendations

The choice between these two synthetic routes to access the 6-haloimidazo[1,2-b]pyridazine scaffold depends largely on the specific goals of the research program.

Route A is the recommended approach for:

  • Exploratory medicinal chemistry programs where the goal is to generate a diverse library of compounds. The 3-bromo-6-chloroimidazo[1,2-b]pyridazine intermediate is a powerful building block for introducing a wide range of substituents at two different positions.

  • Projects where cost and availability of starting materials are major considerations , as 3,6-dichloropyridazine is generally more accessible and less expensive than 3,6-dibromopyridazine.

Route B is a viable option when:

  • This compound is the specific, final target molecule , and a more direct synthesis is desired.

  • The research team has expertise in handling hazardous reagents like POBr₃ and in optimizing selective amination reactions.

Ultimately, both routes provide a solid foundation for the synthesis of valuable imidazo[1,2-b]pyridazine derivatives. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and to efficiently execute the synthesis of these important heterocyclic compounds.

References

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The Strategic Importance of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] This versatile heterocyclic system is a key component in approved drugs such as the multi-targeted kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia.[1][3] The significant pharmacological potential of this scaffold has spurred extensive research into its derivatives, revealing that strategic substitution at the 6-position is a critical determinant of potency, selectivity, and pharmacokinetic properties.[4][5]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-b]pyridazines, offering a comparative overview for researchers, scientists, and drug development professionals. By synthesizing data from numerous studies, we will explore how modifications at this key position influence activity against various biological targets, including kinases, β-amyloid plaques, and microbial pathogens.

The 6-Position: A Gateway to Modulating Kinase Inhibition

The imidazo[1,2-b]pyridazine core has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The 6-position, in particular, often serves as a crucial vector for optimizing interactions within the ATP-binding pocket of various kinases, leading to enhanced inhibitory activity and selectivity.

Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRKs) and Cyclin-Dependent Kinases (CDKs)

Research into DYRK1A inhibitors for potential treatments of cancer and neurological disorders has highlighted the importance of the 6-position. Optimization of an imidazo[1,2-b]pyridazine fragment led to the discovery of potent inhibitors, with the 6-position being a key area for synthetic elaboration.[6] Similarly, in the pursuit of CDK inhibitors, the imidazo[1,2-b]pyridazine scaffold was identified as a less lipophilic alternative to the imidazo[1,2-a]pyridine series. While structural similarities exist, the SAR between the two series differs significantly, with substitutions at the 6-position playing a pivotal role in defining the potency and selectivity of CDK2 inhibition.[7]

Monopolar Spindle 1 (Mps1) Kinase

In the development of inhibitors for the oncology target Mps1, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with property-based optimization at the 6-position, was instrumental. This led to the discovery of an extremely potent and selective Mps1 inhibitor with excellent cellular activity and oral bioavailability.[8][9] Specifically, the introduction of a 6-aryl substituent significantly improved cellular efficacy.[9]

Tyrosine Kinase 2 (Tyk2)

A compelling example of the impact of 6-position modification is seen in the development of Tyk2 JH2 domain inhibitors for autoimmune diseases. A series of 6-anilino imidazo[1,2-b]pyridazines was found to have poor metabolic stability. In a significant breakthrough, replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically enhanced metabolic stability.[10] Further structure-activity relationship studies on the N1-substituent of the 2-oxo-1,2-dihydropyridine ring led to the identification of a highly potent and selective Tyk2 JH2 inhibitor.[10]

Bruton's Tyrosine Kinase (BTK)

The quest for highly selective and potent irreversible BTK inhibitors has also leveraged the imidazo[1,2-b]pyridazine scaffold. A key modification involved the strategic placement of a specific fragment at the 6-position, leading to the identification of a compound with potent BTK inhibition and excellent kinase selectivity.[11]

PI3K/mTOR Dual Inhibition

The PI3K-Akt-mTOR signaling pathway is a critical target in cancer therapy. Function-oriented synthesis of imidazo[1,2-b]pyridazine derivatives has yielded potent dual PI3K/mTOR inhibitors.[12][13] The exploration of various substituents at the 6-position has been a key strategy in optimizing the inhibitory activity against both PI3Kα and mTOR.[12][14]

Comparative Activity of 6-Substituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors

The following table summarizes the inhibitory activities of representative 6-substituted imidazo[1,2-b]pyridazine derivatives against various kinases, illustrating the profound impact of the 6-substituent on potency.

Target Kinase6-SubstituentCompound IDIC50 (nM)Reference
Mps1 (cellular)6-Aryl27f0.70[8][9]
BTKSubstituted amino221.3[11]
CDK12Covalent warhead2415.5[15]
CDK13Covalent warhead2412.2[15]
mTORDiaryl ureaA1862[14]
PI3KαNot specified420.06[12]
ALK (WT)MacrocycleO-102.6[16]
ALK (G1202R)MacrocycleO-106.4[16]

Beyond Kinases: Targeting β-Amyloid Plaques and Tuberculosis

The therapeutic potential of 6-substituted imidazo[1,2-b]pyridazines extends beyond kinase inhibition. These compounds have also been investigated as imaging agents for β-amyloid plaques in Alzheimer's disease and as novel anti-tubercular agents.

Ligands for β-Amyloid Plaques

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ1-40 aggregates. The SAR studies revealed that substitutions at both the 2- and 6-positions significantly influenced binding. Notably, a 6-(methylthio) analogue demonstrated high binding affinity (Ki = 11.0 nM), suggesting its potential for the development of PET radiotracers for imaging Aβ plaques.[17][[“]] Conversely, the incorporation of ω-fluoroalkyl groups at the 6-position decreased binding affinity.[17]

6-SubstituentCompound IDKi (nM)Reference
-SMe411.0[17]
-OMe3>1000[17]
Anti-Tubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has shown promise in this area. A series of benzohydrazide derivatives linked to the imidazo[1,2-b]pyridazine core at the 6-position were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The nature of the substituent on the benzohydrazide ring significantly impacted the anti-tubercular activity, with electron-withdrawing groups generally leading to higher potency.[19]

R (Substitution on Benzohydrazide Ring)Compound IDMIC (µg/mL)Reference
4-Cl6b3.125[19]
2,4-di-Cl6c1.6[19]
4-NO26g1.6[19]
4-OCH36a6.25[19]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

General Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines

The synthesis of 6-substituted imidazo[1,2-b]pyridazines can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution at the C-6 position of a 6-chloroimidazo[1,2-b]pyridazine intermediate.[7]

Diagram: General Synthetic Workflow

G start 3-Amino-6-chloropyridazine intermediate1 6-Chloroimidazo[1,2-b]pyridazine start->intermediate1 Cyclization with α-haloketone final_product 6-Substituted Imidazo[1,2-b]pyridazine intermediate1->final_product Nucleophilic Substitution / Cross-coupling at C-6 G reagents Kinase, Substrate, ATP, Test Compound incubation Incubation at 37°C reagents->incubation detection Detection of Phosphorylation (e.g., Luminescence) incubation->detection data_analysis IC50 Determination detection->data_analysis

Caption: A simplified workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant Mps1), a suitable substrate (e.g., a specific peptide), and ATP in a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the extent of phosphorylation. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining or an antibody-based method that detects the phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Example: A549 Cancer Cell Line)

The anti-proliferative activity of the compounds is assessed by measuring their effect on the growth of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or an MTT assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. Determine the IC50 value from the resulting dose-response curve. [14]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The evidence overwhelmingly indicates that the 6-position is a critical handle for modulating the biological activity of these compounds. Strategic modifications at this site have led to significant improvements in potency, selectivity, and pharmacokinetic profiles across a diverse range of biological targets. This guide provides a framework for understanding the established SAR at the 6-position and serves as a valuable resource for the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics.

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A Researcher's Guide to Imidazo[1,2-b]pyridazine-Based Inhibitors: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets.[1][2] Its unique physicochemical properties have led to the development of potent inhibitors for kinases, enzymes implicated in inflammatory pathways, and other key players in disease pathology.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of this promising class of molecules, offering insights into the critical journey from initial biochemical activity to whole-organism therapeutic effect. For drug development professionals, understanding the correlation—and frequent disparity—between these two stages is paramount for successful clinical translation.

Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment

In vitro evaluation serves as the initial proving ground for any potential therapeutic agent. The primary goals are to quantify the inhibitor's potency against its intended molecular target, assess its selectivity over other related targets, and confirm its activity in a controlled cellular environment.

Mechanism of Action: From Enzyme to Cell

The development of potent imidazo[1,2-b]pyridazine inhibitors often begins with targeting specific enzymes, particularly kinases, which are central to many disease signaling pathways.

Enzymatic Assays: Quantifying Direct Target Inhibition

Enzymatic assays are designed to measure the direct interaction between an inhibitor and its purified target enzyme. This provides a clean, quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Experimental Protocol: Kinase Inhibition Assay (Generic)

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (e.g., a peptide), and ATP. Serially dilute the imidazo[1,2-b]pyridazine test compound to create a concentration gradient.

  • Kinase Reaction: In a microplate, combine the kinase, test compound, and substrate. Initiate the enzymatic reaction by adding a predetermined concentration of ATP. Incubate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Data Acquisition & Analysis P1 Serial Dilution of Inhibitor R1 Combine Kinase, Inhibitor, Substrate P1->R1 Test Compound P2 Prepare Kinase, Substrate, ATP P2->R1 Reagents R2 Initiate with ATP Incubate R1->R2 A1 Stop Reaction & Detect Signal R2->A1 Reaction Product A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3

Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays: Assessing Potency in a Biological Context

While enzymatic assays are crucial, they do not account for factors like cell membrane permeability, intracellular target engagement, or off-target effects within a living cell. Cell-based assays bridge this gap.

Experimental Protocol: Cell Proliferation Assay (e.g., using MTT)

  • Cell Culture: Seed cancer cells (e.g., Ba/F3, HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4][5]

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-b]pyridazine inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent like MTT. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Comparative In Vitro Data for Imidazo[1,2-b]pyridazine Inhibitors

The versatility of the scaffold is evident in the range of targets it can be optimized to inhibit with high potency.

Compound/SeriesTarget(s)Assay TypePotency (IC₅₀ / Kᵢ)Reference
Ponatinib Bcr-Abl (including T315I mutant)Kinase Assay0.37 - 2.0 nM[6]
TM471-1 (cpd 22) Bruton's Tyrosine Kinase (BTK)Kinase AssayIC₅₀ = 1.3 nM[7]
Compound 15m TRK (WT, G595R, G667C)Kinase AssayIC₅₀ = 0.08 - 2.14 nM[5]
Compound 6 Tyk2 (JH2 pseudokinase domain)Binding AssayKᵢ = 0.015 - 0.035 nM[8]
SGI-1776 Pim-1 KinaseKinase AssayKᵢ = 7 nM[9]
IKKβ Inhibitor Series I-kappa B Kinase β (IKKβ)Kinase AssayIC₅₀ < 100 nM[10][11]
Compounds 5c & 5h Acetylcholinesterase (AChE)Enzyme AssayIC₅₀ = 40-50 nM[12]

Part 2: The Litmus Test - In Vivo Efficacy Assessment

A potent in vitro inhibitor does not guarantee therapeutic success. In vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a complex biological system.

From Bench to Bedside: Key In Vivo Considerations

The primary challenge is delivering and maintaining an effective concentration of the drug at the site of action (e.g., a tumor) without causing unacceptable toxicity. This requires a favorable pharmacokinetic profile, including good oral bioavailability, metabolic stability, and appropriate tissue distribution.[5][8]

Animal Models: Simulating Human Disease

For oncology, the most common models are xenografts, where human cancer cells are implanted into immunocompromised mice. These models allow for the direct assessment of an inhibitor's ability to control the growth of a human tumor.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Implant human cancer cells (e.g., K562, which expresses Bcr-Abl) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups (vehicle control and one or more doses of the test compound). Administer the imidazo[1,2-b]pyridazine inhibitor according to a specific regimen (e.g., once daily oral gavage).

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and monitor for toxicity.

  • Endpoint & Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the animals. Excise the tumors for weighing and potential pharmacodynamic analysis (e.g., measuring target phosphorylation). Calculate the percentage of tumor growth inhibition (TGI).

Workflow for a typical in vivo xenograft efficacy study.
Comparative In Vivo Data for Imidazo[1,2-b]pyridazine Inhibitors

Successful translation from in vitro to in vivo models is a hallmark of a promising drug candidate.

Compound/SeriesAnimal ModelDosing RegimenEfficacy ReadoutKey PK/PD FindingReference
TM471-1 (cpd 22) Xenograft (B-cell malignancy)15 mg/kgComplete tumor regression in 7/10 miceFavorable pharmacokinetics and safety profile[7]
Compound 15m N/A (PK data only)N/AN/AGood oral bioavailability (F = 55.26%)[5]
Tyk2 JH2 Inhibitor 6 Rat Adjuvant Arthritis ModelN/AFully efficaciousInhibited IFNγ production in a rat PD model[8]
IKKβ Inhibitor Series Mouse ModelN/AShowed inhibition of TNFα productionPotency improved by enhancing cell permeability[10]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation

The ultimate goal of preclinical development is to establish a clear relationship between in vitro potency, pharmacokinetic exposure, and in vivo pharmacological effect. The imidazo[1,2-b]pyridazine scaffold provides excellent case studies in how medicinal chemistry efforts can bridge this gap.

The Causality of Success: From SAR to Efficacy

  • Improving Permeability: Early IKKβ inhibitors showed good enzymatic potency but weaker activity in cell-based assays. By adjusting the polarity of the molecules, researchers improved cell permeability, which directly led to enhanced activity in vivo, demonstrating inhibition of TNFα production in mice.[10]

  • Enhancing Metabolic Stability: A series of Tyk2 JH2 inhibitors based on a 6-anilino imidazopyridazine core suffered from poor metabolic stability. By replacing this group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, the metabolic profile was dramatically improved.[8] This chemical refinement was critical for achieving the necessary drug exposure in vivo to demonstrate full efficacy in a rat arthritis model.[8]

  • Case Study - TM471-1: The journey of the BTK inhibitor TM471-1 exemplifies a successful translation. It began with the identification of a highly potent compound against the purified enzyme (IC₅₀ = 1.3 nM).[7] Crucially, this potency was maintained in cellular contexts. The compound was then shown to have favorable pharmacokinetics, allowing for sufficient drug exposure in a xenograft model.[7] This culminated in profound in vivo efficacy, where a 15 mg/kg dose led to complete tumor regression in the majority of treated animals, paving the way for its entry into Phase I clinical trials.[7]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a validated and highly adaptable platform for the development of potent and selective inhibitors against a range of therapeutically important targets. This guide highlights that while high in vitro potency is a necessary starting point, it is not sufficient for clinical success. The translation to in vivo efficacy is a complex, multifactorial challenge that hinges on optimizing the molecule's ADME properties through rigorous medicinal chemistry. The successful examples within this class demonstrate that a holistic approach—one that balances enzymatic inhibition, cellular activity, metabolic stability, and bioavailability—is the key to unlocking the full therapeutic potential of these promising compounds.

References

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed Central.
  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
  • Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • Structure and functional activity of imidazo[1,2-b]pyridazine com.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and drug development, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology.[1] The precise placement of substituents on this heterocyclic system is critical, as even minor positional changes can drastically alter a compound's biological activity, selectivity, and pharmacokinetic profile. Consequently, the unambiguous structural confirmation of novel derivatives, such as 6-bromoimidazo[1,2-b]pyridazine, is not merely a procedural step but a foundational pillar of the research and development process.

This guide provides an in-depth comparison of the key spectroscopic techniques used to confirm the structure of this compound. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the underlying principles that allow a researcher to move from a raw spectrum to a confident structural assignment. We will explore the expected spectroscopic signatures of the target molecule and compare them against its constitutional isomer, 3-bromoimidazo[1,2-b]pyridazine, and the parent imidazo[1,2-b]pyridazine scaffold. This comparative approach is crucial, especially when reference spectra for a specific novel compound are not yet widely published, forcing us to rely on a robust understanding of structure-spectra correlations.

The core principle of our analysis rests on the electronic influence of the bromine atom. Its position dictates the chemical environment of every other atom in the molecule, creating a unique fingerprint in each spectroscopic analysis.

Logical Workflow for Spectroscopic Analysis

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation MS Mass Spectrometry (Molecular Formula Confirmation) Conclusion Structure Confirmed MS->Conclusion IR Infrared Spectroscopy (Functional Group & Fingerprint) IR->Conclusion 1H_NMR ¹H NMR (Proton Environment & Connectivity) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Correlates with 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Definitive Assignments) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Confirms Connectivity 2D_NMR->Conclusion Synthesis Synthesized Compound (e.g., this compound) Synthesis->MS Provides M+ and M+2 Synthesis->IR Provides Vibrational Data Synthesis->1H_NMR Provides Proton Data

Caption: Workflow for unambiguous structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Before delving into the complexities of NMR, a mass spectrum provides the most fundamental piece of evidence: the molecular weight. For a brominated compound, MS is particularly powerful. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This natural distribution creates a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are observed, separated by 2 mass units (e.g., M+ and M+2). The presence of this doublet is a definitive indicator of a monobrominated compound.

Trustworthiness: The molecular formula of this compound is C₆H₄BrN₃, with a monoisotopic mass of 196.959 Da . High-resolution mass spectrometry (HRMS) should yield a mass measurement accurate to within a few parts per million (ppm) of this value, confirming the elemental composition.

Comparative Data Summary:

CompoundMolecular FormulaCalculated Mass (Da)Expected MS Pattern
This compound C₆H₄BrN₃196.959[M+H]⁺ at ~198 and ~200 (1:1 ratio)
3-bromoimidazo[1,2-b]pyridazine C₆H₄BrN₃196.959[M+H]⁺ at ~198 and ~200 (1:1 ratio)
Imidazo[1,2-b]pyridazineC₆H₅N₃119.048[M+H]⁺ at ~120

As shown in the table, MS alone cannot distinguish between the 6-bromo and 3-bromo isomers; however, it unequivocally confirms the presence of one bromine atom and the correct molecular formula, ruling out other potential side products.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to ~3.5 kV, the drying gas flow to ~10 L/min, and the gas temperature to 300 °C.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data over a mass range of m/z 50-500.

  • Analysis: Look for the [M+H]⁺ ion cluster. For C₆H₄BrN₃, this will appear around m/z 198 and 200. Confirm the ~1:1 intensity ratio. If using HRMS, verify that the measured mass is within 5 ppm of the calculated value (197.9661 for the [M+H]⁺ ion).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Heart of Structural Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. The key to distinguishing between the 6-bromo and 3-bromo isomers lies in the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons and carbons.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The imidazo[1,2-b]pyridazine core has four protons. The position of the electron-withdrawing bromine atom significantly deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield).

  • Parent Scaffold (Imidazo[1,2-b]pyridazine): This provides our baseline. The protons on the five-membered imidazole ring (H-2, H-3) typically appear as singlets or narrow doublets, while the protons on the six-membered pyridazine ring (H-6, H-7, H-8) exhibit characteristic doublet and triplet patterns due to vicinal coupling.

  • 3-bromoimidazo[1,2-b]pyridazine (Comparator): Bromine at C-3 will most strongly affect H-2, causing a significant downfield shift. The protons on the pyridazine ring (H-6, H-7, H-8) will be less affected and should resemble the parent compound's pattern.

  • This compound (Target): Here, the bromine is on the six-membered ring. This will primarily impact H-7 and H-8. We expect to lose one of the signals from the pyridazine portion of the spectrum and see a change in the splitting patterns of the remaining pyridazine protons. Specifically, H-7 and H-8, which would typically form a coupled system, will be simplified. H-7 will likely appear as a doublet, coupled to H-8, and H-8 will also be a doublet. The bromine at C-6 will deshield H-7, pushing it downfield.

Comparative ¹H NMR Data (Expected & Reported, in DMSO-d₆)

ProtonImidazo[1,2-b]pyridazine (Predicted)3-bromo Isomer (Predicted)6-bromo Isomer (Predicted) Rationale for Prediction
H-2 ~8.0-8.2 ppm (s)~8.3-8.5 ppm (s) ~8.1-8.3 ppm (s)Br at C-3 strongly deshields adjacent H-2.
H-3 ~7.8-8.0 ppm (s)(No Proton)~7.9-8.1 ppm (s)Bromine replaces the proton.
H-6 ~7.2-7.4 ppm (d)~7.3-7.5 ppm (d)(No Proton)Bromine replaces the proton.
H-7 ~7.0-7.2 ppm (dd)~7.1-7.3 ppm (dd)~7.4-7.6 ppm (d) Deshielded by Br at C-6; coupling to H-6 is lost.
H-8 ~8.3-8.5 ppm (d)~8.4-8.6 ppm (d)~8.5-8.7 ppm (d) Less affected by Br at C-6, but coupling to H-6 is lost.

Note: Precise chemical shifts can vary based on solvent and concentration. The key is the relative positions and splitting patterns.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: The effect of bromine on the ¹³C spectrum is twofold: the carbon directly attached to the bromine (ipso-carbon) will have its chemical shift significantly altered (typically shifted upfield due to the 'heavy atom effect'), and adjacent carbons will also be affected.

  • Parent Scaffold (Imidazo[1,2-b]pyridazine): Reported data shows six distinct signals corresponding to the six aromatic carbons.[2]

  • 3-bromo Isomer: The C-3 signal will be the most affected, appearing at a chemical shift significantly different from the parent compound.

  • 6-bromo Isomer (Target): The C-6 signal will be the one most impacted. By comparing the spectrum to that of the parent compound, the absence of a signal around ~125 ppm and the appearance of a new signal in the ~110-120 ppm range would strongly suggest substitution at the C-6 position.

Comparative ¹³C NMR Data (Reported & Predicted, in DMSO-d₆)

CarbonImidazo[1,2-b]pyridazine (Reported)[2]3-bromo Isomer (Predicted)6-bromo Isomer (Predicted) Rationale for Prediction
C-2 139.1 ppm~140 ppm~139 ppmMinor effect from Br at C-6.
C-3 116.7 ppm~105-115 ppm ~117 ppmDirect attachment of Br causes a large shift.
C-6 125.8 ppm~126 ppm~115-125 ppm Direct attachment of Br causes a large shift.
C-7 116.8 ppm~117 ppm~120 ppmAffected by adjacent Br.
C-8 133.8 ppm~134 ppm~135 ppmMinor effect.
C-8a 143.1 ppm~143 ppm~144 ppmMinor effect.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • (Optional but Recommended) 2D NMR: If assignments are ambiguous, acquire 2D NMR spectra like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to definitively map out the structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprinting

Expertise & Experience: While NMR and MS provide the core structural framework, IR spectroscopy confirms the presence of specific bond types and provides a unique "fingerprint" for the molecule. For this compound, the key is to confirm the presence of the aromatic C-H and C=C/C=N bonds and the C-Br bond, and to compare the fingerprint region (below 1500 cm⁻¹) with known analogues.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3100-3000Aromatic C-H StretchWeak to medium sharp peaks
1650-1450Aromatic C=C and C=N StretchesMultiple strong to medium peaks
1250-1000In-plane C-H BendingMedium peaks
900-675Out-of-plane C-H BendingStrong peaks, pattern is diagnostic of substitution
700-500 C-Br Stretch Medium to strong peak

The pattern of out-of-plane C-H bending bands is particularly useful for distinguishing isomers, as the number and position of adjacent hydrogens on the rings dictate these vibrations.

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum in air.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic peaks for the aromatic system and look for a peak in the low-frequency region consistent with a C-Br stretch. Compare the fingerprint region to any available spectra of related compounds.

Conclusion: A Unified Model of Evidence

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from multiple spectroscopic methods.

Caption: Convergent evidence for structural confirmation.

Mass spectrometry confirms the correct elemental formula and the presence of a single bromine atom. Infrared spectroscopy verifies the integrity of the aromatic heterocyclic core and the C-Br bond. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence, allowing for the precise placement of the bromine at the C-6 position by analyzing the distinct chemical shifts and coupling patterns, which differ predictably from those of the 3-bromo isomer or other potential substitution patterns. Only when all these pieces of data are consistent can the structure be considered confirmed with the high degree of certainty required for drug discovery and development.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Van der Veken, P., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Validation of 6-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] Notably, the blockbuster oncology drug Ponatinib, a potent tyrosine kinase inhibitor, features this heterocyclic core, underscoring its importance in modern drug discovery. The 6-bromo-substituted analogue, 6-bromoimidazo[1,2-b]pyridazine, serves as a key intermediate, providing a reactive handle for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions, making the validation of its synthetic routes a critical endeavor for any research program in this area.

This guide provides a comprehensive comparison of two primary synthetic protocols for this compound, offering in-depth technical insights, experimental data, and a discussion of the underlying chemical principles to aid researchers in selecting and implementing the most suitable method for their needs.

Primary Synthetic Protocol: Cyclocondensation of 3-Amino-6-bromopyridazine

This is a classical and widely employed method for the construction of the imidazo[1,2-b]pyridazine core. The fundamental transformation involves the reaction of a 3-aminopyridazine derivative with an α-haloaldehyde or its equivalent.

Rationale Behind the Experimental Choices

The choice of 3-amino-6-bromopyridazine as the starting material is strategic. The bromine atom at the 6-position is relatively stable under the cyclization conditions and serves as a crucial functional group for subsequent modifications of the final product. Bromoacetaldehyde or its precursors are used as the two-carbon electrophilic component to form the imidazole ring. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the starting materials and intermediates. The addition of a mild base is often necessary to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting aminopyridazine and promoting the final cyclization step.

Experimental Workflow: Primary Protocol

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification A 3-Amino-6-bromopyridazine E Combine reactants in a round-bottom flask A->E B Bromoacetaldehyde dimethyl acetal B->E C Ethanol C->E D Sodium Bicarbonate D->E F Heat the mixture to reflux E->F G Monitor reaction by TLC F->G H Cool to room temperature G->H I Remove solvent under reduced pressure H->I J Partition between water and ethyl acetate I->J K Dry organic layer and concentrate J->K L Column chromatography on silica gel K->L M This compound L->M

Caption: Workflow for the primary synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-amino-6-bromopyridazine (1.0 eq) in ethanol (0.2 M), add sodium bicarbonate (2.0 eq) and bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Alternative Synthetic Protocol: Bromination of Imidazo[1,2-b]pyridazine

An alternative strategy involves the initial synthesis of the parent imidazo[1,2-b]pyridazine followed by electrophilic bromination at the 6-position. This approach can be advantageous if the starting material, 3-aminopyridazine, is more readily available or cost-effective than its 6-bromo counterpart.

Rationale Behind the Experimental Choices

The synthesis of the imidazo[1,2-b]pyridazine core follows a similar cyclocondensation reaction as the primary protocol, starting from 3-aminopyridazine. The subsequent bromination step utilizes an electrophilic bromine source, such as N-bromosuccinimide (NBS), which is a mild and selective brominating agent for electron-rich heterocyclic systems. The regioselectivity of the bromination is directed to the 6-position due to the electronic properties of the bicyclic system.

Comparative Experimental Workflow

cluster_0 Primary Protocol cluster_1 Alternative Protocol A 3-Amino-6-bromopyridazine C This compound A->C Cyclocondensation B Bromoacetaldehyde derivative B->C D 3-Aminopyridazine F Imidazo[1,2-b]pyridazine D->F Cyclocondensation E Bromoacetaldehyde derivative E->F H This compound F->H Electrophilic Bromination G N-Bromosuccinimide G->H

Caption: Comparison of the primary and alternative synthetic routes.

Detailed Step-by-Step Methodology

Part A: Synthesis of Imidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 eq) in ethanol (0.2 M), add sodium bicarbonate (2.0 eq) and bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Cyclocondensation: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in the primary protocol to isolate imidazo[1,2-b]pyridazine.

Part B: Bromination of Imidazo[1,2-b]pyridazine

  • Reaction Setup: Dissolve imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Bromination: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. Stir the mixture for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Performance Comparison

ParameterPrimary ProtocolAlternative Protocol
Starting Materials 3-Amino-6-bromopyridazine, Bromoacetaldehyde derivative3-Aminopyridazine, Bromoacetaldehyde derivative, NBS
Number of Steps One synthetic stepTwo synthetic steps
Typical Overall Yield 60-75%50-65% (cumulative)
Purity of Crude Product Moderate to highModerate (may contain over-brominated side products)
Key Advantages More convergent, potentially higher overall yield.Utilizes a more readily available starting material.
Potential Challenges Availability and cost of 3-amino-6-bromopyridazine.Two separate reactions and purifications, potential for side reactions during bromination.

Mechanistic Insights

The formation of the imidazo[1,2-b]pyridazine core via the cyclocondensation of a 3-aminopyridazine with an α-haloaldehyde is a well-established reaction. The mechanism proceeds through an initial nucleophilic attack of the exocyclic amino group on the aldehyde, followed by cyclization and dehydration. The presence of a halogen on the pyridazine ring can influence the nucleophilicity of the ring nitrogens, favoring the desired cyclization pathway.[3]

Electrophilic bromination of the imidazo[1,2-b]pyridazine ring system with NBS is a classic example of an electrophilic aromatic substitution reaction on an electron-rich heterocycle. The reaction proceeds via the formation of a sigma complex (or Wheland intermediate), followed by the loss of a proton to restore aromaticity. The regioselectivity is governed by the electron-donating effect of the fused imidazole ring, which activates the pyridazine ring towards electrophilic attack, primarily at the 6- and 8-positions.

Product Validation

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-b]pyridazine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups and the aromatic ring system.

  • Chromatography: High-performance liquid chromatography (HPLC) is an excellent method for determining the purity of the final product.

Conclusion

Both the primary cyclocondensation protocol and the alternative bromination route are viable methods for the synthesis of this compound. The choice between the two will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The primary protocol offers a more direct and potentially higher-yielding route, while the alternative protocol provides flexibility if 3-aminopyridazine is more accessible. Careful execution of the chosen protocol and thorough characterization of the final product are essential for ensuring the quality and reliability of this important synthetic intermediate for drug discovery and development.

References

  • Yin, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(15), 5743–5753. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • PrepChem. (n.d.). Synthesis of 6,8-Dimethylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • GSRI. (n.d.). 6-BROMOIMIDAZO(1,2-B)PYRIDAZINE. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 6(4), 100. [Link]

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  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]

  • Kondo, M., et al. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

  • Google Patents. (n.d.). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Rlavie. (n.d.). CAS 1159977-65-7|this compound. Retrieved from [Link]

  • Figshare. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

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  • D'hooghe, M., & De Kimpe, N. (2008). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 4, 23. [Link]

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A Comparative Guide to Purity Assessment of Synthesized 6-bromoimidazo[1,2-b]pyridazine by HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. The subject of this guide, 6-bromoimidazo[1,2-b]pyridazine, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its purity is paramount to ensure the reliability of biological data and the safety of potential therapeutic candidates. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, alongside a critical evaluation of alternative and complementary analytical techniques.

The Critical Role of Purity in the Drug Discovery Pipeline

The imidazo[1,2-b]pyridazine core is a versatile motif found in a growing number of biologically active molecules. The introduction of a bromine atom at the 6-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of new compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds, making it ideally suited for heterocyclic molecules like this compound.[1] Its high resolving power and sensitivity allow for the separation and quantification of the main compound from closely related impurities.[2]

The Scientific Rationale for a Reversed-Phase HPLC (RP-HPLC) Approach

For this compound, a reversed-phase HPLC method is the logical choice. In RP-HPLC, the stationary phase is non-polar (typically C18- or C8-bonded silica), and the mobile phase is a more polar aqueous-organic mixture.[3] The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its heterocyclic aromatic nature, this compound possesses sufficient hydrophobicity to be retained on a C18 column, allowing for effective separation from both more polar and less polar impurities.

Proposed HPLC Method for Purity Assessment of this compound

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and resolution for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase can improve peak shape for basic nitrogen-containing compounds by ensuring consistent protonation.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 5% to 95% B over 20 minutesA gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic heterocycles typically exhibit strong UV absorbance at these wavelengths. Diode Array Detection (DAD) is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in Acetonitrile/Water (50:50)Ensures solubility and compatibility with the mobile phase.
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). Degas both solutions using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the diluent (Acetonitrile/Water 50:50) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh the synthesized this compound and prepare a solution of the same concentration as the standard.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standard and sample solutions and run the gradient program.

  • Data Analysis: Determine the retention time of the main peak from the standard chromatogram. In the sample chromatogram, calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing C HPLC System Equilibration A->C B Standard & Sample Preparation D Sample Injection B->D E Gradient Elution & UV Detection D->E F Peak Integration E->F G Purity Calculation (% Area) F->G

Caption: Workflow for HPLC purity analysis.

Method Validation: Ensuring Trustworthiness

A developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Identifying Potential Impurities

The selectivity of the HPLC method is crucial for separating this compound from potential impurities. These can arise from the synthesis process or degradation. A common synthesis route involves the reaction of a 3-aminopyridazine derivative with a bromo-carbonyl compound.[5]

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Such as 3-amino-6-bromopyridazine.

  • Reagents: For instance, residual bromoacetaldehyde or related reagents.

  • Positional Isomers: Depending on the starting materials, isomers could be formed.

  • By-products: From side reactions, such as dimerization or polymerization.

Potential Degradation Products:

Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for a stability-indicating method.[6][7][8] For bromo-N-heterocycles, potential degradation pathways could include:

  • Hydrolysis: Cleavage of the imidazole or pyridazine ring under strong acidic or basic conditions.

  • Oxidation: Formation of N-oxides or other oxidation products.

  • Debromination: Loss of the bromine atom, particularly under photolytic or reductive conditions.

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides a more comprehensive understanding of the sample.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for a qualitative assessment of purity. It is often used to monitor the progress of a reaction and for a preliminary purity check.

  • Protocol: A solution of the compound is spotted on a silica gel plate and developed with an appropriate mobile phase (e.g., ethyl acetate/hexanes). The separated spots are visualized under UV light.

  • Comparison to HPLC: TLC is less sensitive and not quantitative compared to HPLC. It may not resolve closely related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be invaluable for detecting volatile impurities, such as residual solvents from the synthesis.

  • Protocol: The sample is dissolved in a suitable solvent and injected into the GC. The compounds are separated based on their boiling points and detected by the mass spectrometer.

  • Comparison to HPLC: GC-MS is superior for volatile impurity analysis but is not suitable for the primary purity assessment of non-volatile compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation and can also be used for purity assessment. Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a reference standard of the analyte.

  • Protocol: The sample is dissolved in a deuterated solvent, and an internal standard of known purity is added. The purity is calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.

  • Comparison to HPLC: qNMR provides a direct measure of purity by mass, whereas HPLC typically provides purity by area percent. NMR is less sensitive than HPLC for detecting low-level impurities but is excellent for identifying and quantifying major impurities if their structures are known.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[9][10] This technique is particularly powerful for identifying unknown impurities.

  • Protocol: The setup is similar to HPLC, but the eluent from the column is directed to a mass spectrometer.

  • Comparison to HPLC: While standard HPLC with UV detection can quantify impurities, LC-MS provides the molecular weight of these impurities, which is crucial for their identification.

Comparative Summary and Decision-Making Framework

The choice of analytical technique depends on the specific question being asked.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC-UV Chromatographic separation based on polarityQuantitative purity assessment, impurity profilingHigh resolution, high sensitivity, quantitative, robustRequires a reference standard for absolute quantification
TLC Planar chromatographyQualitative purity check, reaction monitoringFast, inexpensive, simpleNot quantitative, low resolution, low sensitivity
GC-MS Separation based on volatilityAnalysis of volatile impurities (e.g., residual solvents)Excellent for volatile compounds, provides structural informationNot suitable for non-volatile or thermally labile compounds
qNMR Nuclear magnetic resonanceAbsolute quantitative purity, structural confirmationPrimary method (no reference standard of analyte needed), structural informationLower sensitivity for trace impurities, requires a pure internal standard
LC-MS HPLC separation with mass detectionIdentification of unknown impurities, confirmation of purityProvides molecular weight of impurities, high sensitivityCan be less quantitative than HPLC-UV without specific standards

Diagram 2: Decision-Making Framework for Purity Analysis

Purity_Analysis_Decision Start Synthesized This compound Qualitative_Check Qualitative Purity Check? Start->Qualitative_Check TLC Perform TLC Analysis Qualitative_Check->TLC Yes Quantitative_Purity Quantitative Purity & Impurity Profile? Qualitative_Check->Quantitative_Purity No TLC->Quantitative_Purity HPLC Develop & Validate RP-HPLC Method Quantitative_Purity->HPLC Yes Identify_Impurities Identify Unknown Impurities? HPLC->Identify_Impurities LCMS Perform LC-MS Analysis Identify_Impurities->LCMS Yes Absolute_Purity Need Absolute Purity (Primary Method)? Identify_Impurities->Absolute_Purity No LCMS->Absolute_Purity qNMR Perform qNMR Analysis Absolute_Purity->qNMR Yes Volatile_Impurities Check for Volatile Impurities? Absolute_Purity->Volatile_Impurities No qNMR->Volatile_Impurities GCMS Perform GC-MS Analysis Volatile_Impurities->GCMS Yes End Comprehensive Purity Report Volatile_Impurities->End No GCMS->End

Caption: A logical flow for selecting analytical techniques.

Conclusion: An Integrated Approach for Unquestionable Purity

For the comprehensive purity assessment of synthesized this compound, a single technique is seldom sufficient. While a validated stability-indicating RP-HPLC method serves as the cornerstone for quantitative purity analysis, its power is magnified when used in conjunction with orthogonal methods. A pragmatic and scientifically sound approach involves:

  • Initial Screening by TLC: For rapid, qualitative checks.

  • Core Quantitative Analysis by HPLC: To determine the purity and profile of non-volatile impurities.

  • Impurity Identification by LC-MS: To elucidate the structure of unknown peaks observed in the HPLC chromatogram.

  • Absolute Purity Confirmation by qNMR: As a primary method to corroborate the HPLC findings.

  • Residual Solvent Analysis by GC-MS: To ensure the absence of volatile impurities.

By adopting this integrated strategy, researchers can establish the purity of their synthesized this compound with the highest degree of confidence, ensuring the integrity of their scientific endeavors and accelerating the journey from discovery to development.

References

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3- YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

  • Chouhan AS & Kamble P. Method Development and Validation of Test Method using RP-HPLC Technique: A Review. The Pharmaceutical and Chemical Journal. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Impurity Profiling Of Pharmaceutical Drug Substances. IJCRT.org. [Link]

  • Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Iorkula, T. H., et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]

  • Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Stability indicating RP-HPLC method for estimation of finerenone and its related substances in new dosage form. ResearchGate. [Link]

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A Comparative Analysis of Halogenated vs. Non-Halogenated Imidazo[1,2-b]pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and ability to be readily functionalized at multiple positions have made it an attractive starting point for the development of therapeutics targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] A key strategy in the optimization of imidazo[1,2-b]pyridazine-based drug candidates is the introduction of halogen atoms. This guide provides a comparative study of halogenated and non-halogenated imidazo[1,2-b]pyridazines, offering insights into the effects of halogenation on their synthesis, physicochemical properties, and biological activity, supported by experimental data.

The Strategic Role of Halogenation in Imidazo[1,2-b]pyridazine Chemistry

Halogenation is a powerful tool in medicinal chemistry, often employed to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the imidazo[1,2-b]pyridazine scaffold, halogenation, particularly at the 6-position, plays a crucial role not only in modulating biological activity but also in the synthetic accessibility of the core structure itself.

The successful formation of the imidazo[1,2-b]pyridazine ring system through the condensation of a 3-aminopyridazine with an α-bromoketone is significantly enhanced by the presence of a halogen on the pyridazine ring.[4] In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-bromoketone preferentially occurs at this nitrogen, hindering the desired cyclization. Placing a halogen adjacent to this nitrogen reduces its nucleophilicity, thereby directing the alkylation to the nitrogen adjacent to the amino group and facilitating the efficient synthesis of the bicyclic product.[4]

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a halogen atom can significantly alter the physicochemical properties of the imidazo[1,2-b]pyridazine core. These changes, in turn, can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Halogenated Imidazo[1,2-b]pyridazineHalogenated Imidazo[1,2-b]pyridazineRationale for the Difference
Lipophilicity (cLogP) Generally lowerGenerally higherHalogen atoms, particularly chlorine and bromine, are lipophilic and increase the overall nonpolar character of the molecule. This can enhance membrane permeability.
Metabolic Stability Can be susceptible to oxidative metabolismOften enhancedHalogenation can block sites of metabolism. For example, replacing a hydrogen atom with a halogen can prevent hydroxylation by cytochrome P450 enzymes.[5]
Aqueous Solubility Generally higherGenerally lowerThe increase in lipophilicity associated with halogenation often leads to a decrease in aqueous solubility.

Table 1: Comparative Physicochemical Properties. This table summarizes the general trends in physicochemical properties when comparing non-halogenated and halogenated imidazo[1,2-b]pyridazines.

One study on Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold demonstrated that strategic modifications to reduce the calculated logP (cLogP) could significantly improve metabolic stability.[5] While not a direct comparison of a halogenated versus a non-halogenated analogue, this highlights the critical role of lipophilicity, a property directly influenced by halogenation, in determining the pharmacokinetic profile of these compounds.

Biological Activity: A Comparative Look at Target Engagement

The true test of the utility of halogenation lies in its impact on biological activity. The electronic and steric effects of halogen atoms can influence how a molecule interacts with its biological target, potentially leading to enhanced potency and selectivity.

A study on imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques provides a clear example of the impact of substitution at the 6-position on binding affinity. The following table presents the inhibition constants (Ki) for a series of compounds with different substituents at this position.

Compound6-SubstituentKi (nM)
1 -Cl35.8 ± 3.5
2 -F48.2 ± 4.1
3 -OCH343.1 ± 2.9
4 -SCH311.0 ± 1.2

Table 2: In Vitro Binding Affinity of 6-Substituted Imidazo[1,2-b]pyridazines for β-Amyloid Plaques. Data extracted from a study by Cui et al. (2011).[6]

The data in Table 2 demonstrates that a chloro or fluoro substituent at the 6-position results in potent binding to β-amyloid plaques.[6] While the 6-methylthio analogue showed the highest affinity in this particular series, the halogenated compounds were still highly potent, showcasing the importance of substitution at this position for target engagement.

Experimental Protocols

Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (A Halogenated Scaffold)

This protocol describes the synthesis of a key halogenated intermediate.

Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

  • To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).

  • Stir and heat the reaction mixture under reflux for 48 hours.

  • Evaporate the solvent in vacuo.

  • Purify the crude product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid.[7]

Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine This step is a conceptual illustration of a potential de-chloromethylation, though a direct dehalogenation of the pyridazine ring is more common for generating the non-halogenated core.

A more direct route to the non-halogenated core involves the dehalogenation of a 6-halo-imidazo[1,2-b]pyridazine.

Synthesis of Imidazo[1,2-b]pyridazine (A Non-Halogenated Scaffold)

This protocol describes the synthesis of the parent non-halogenated imidazo[1,2-b]pyridazine from its chlorinated precursor.

  • To a stirred mixed solution of 6-chloroimidazo[1,2-b]pyridazine (800 mg, 5.21 mmol) in methanol (20 mL) and tetrahydrofuran (20 mL), sequentially add triethylamine (0.8 mL, 5.74 mmol) and 10% Pd/C (100 mg, 0.094 mmol).

  • Place the reaction mixture under a hydrogen atmosphere and stir for 16 hours.

  • Upon completion of the reaction, filter the mixture through diatomaceous earth and wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Suspend the concentrate in water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield imidazo[1,2-b]pyridazine as an off-white solid.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a target kinase.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a 96-well plate, add the kinase, a fluorescently labeled substrate, and ATP to a buffer solution.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Concepts

G cluster_synthesis Synthetic Pathways cluster_properties Impact of Halogenation 3-amino-6-halopyridazine 3-amino-6-halopyridazine Halogenated Imidazo[1,2-b]pyridazine Halogenated Imidazo[1,2-b]pyridazine 3-amino-6-halopyridazine->Halogenated Imidazo[1,2-b]pyridazine Condensation alpha-bromoketone alpha-bromoketone alpha-bromoketone->Halogenated Imidazo[1,2-b]pyridazine Non-Halogenated Imidazo[1,2-b]pyridazine Non-Halogenated Imidazo[1,2-b]pyridazine Halogenated Imidazo[1,2-b]pyridazine->Non-Halogenated Imidazo[1,2-b]pyridazine Dehalogenation Halogenation Halogenation Increased Lipophilicity Increased Lipophilicity Halogenation->Increased Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability Halogenation->Enhanced Metabolic Stability Modulated Biological Activity Modulated Biological Activity Halogenation->Modulated Biological Activity

Figure 1: Synthetic relationship and impact of halogenation.

Conclusion

The strategic incorporation of halogen atoms into the imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern medicinal chemistry. Halogenation not only facilitates the synthesis of this important heterocyclic system but also provides a powerful means to fine-tune the physicochemical and biological properties of drug candidates. As demonstrated by the comparative data, halogenated imidazo[1,2-b]pyridazines often exhibit enhanced metabolic stability and potent biological activity, making them valuable assets in the pursuit of novel therapeutics. However, the impact of halogenation must be carefully balanced, as it can also lead to decreased solubility and potential off-target effects. A thorough understanding of the structure-activity and structure-property relationships is therefore essential for the successful application of this strategy in drug discovery.

References

  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(1), 35-39. [Link]

  • Baviskar, A. T., et al. (2013). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2013(4), M809. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]

  • Pierre, F., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Li, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Pest Management Science, 76(7), 2465-2473. [Link]

  • Romagnoli, R., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 46(20), 4333-4341. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 518-523. [Link]

  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2021). ChemistrySelect, 6(34), 8985-9011. [Link]

  • Zhang, P., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]

  • Sim, J. Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(10), 2005-2010. [Link]

  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2(1), 35-39. [Link]

  • Zala, P., et al. (2018). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Results for Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules, including the successful kinase inhibitor Ponatinib.[1][2] Its versatile structure has led to the development of potent agents for a wide range of therapeutic applications, from anticancer and anti-inflammatory to antiviral and metabolic disorder treatments.[2] As the complexity of drug design increases, the synergy between experimental synthesis and computational modeling has become indispensable. A robust drug discovery pipeline relies not just on generating data, but on rigorously validating it.

This guide provides an in-depth framework for the cross-validation of experimental and computational data for the imidazo[1,2-b]pyridazine class of compounds. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described workflow constitutes a self-validating system where computational predictions and experimental observations reinforce one another.[3] This integrated approach accelerates research by allowing computational screening to guide synthetic efforts and experimental data to refine computational models, ultimately leading to more potent and selective drug candidates.[4]

I. The Foundation: Experimental Synthesis and Characterization

The journey begins with the physical synthesis and unambiguous characterization of the target molecule. The quality and accuracy of the experimental data are paramount, as they serve as the "ground truth" against which all computational models are benchmarked.

A. Synthesis of the Imidazo[1,2-b]pyridazine Core

A prevalent and effective method for constructing the imidazo[1,2-b]pyridazine backbone is through the condensation reaction of a 3-amino-6-halopyridazine with an appropriate α-bromoketone.[5] The introduction of a halogen on the pyridazine ring is often crucial for directing the alkylation to the correct ring nitrogen, thereby ensuring a good yield of the desired bicyclic product.[5]

  • Reactant Dissolution: Dissolve 3-amino-6-chloropyridazine (1.0 eq) and the desired α-bromoketone (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a mild base, like sodium bicarbonate (2.0 eq), to the mixture. The base neutralizes the HBr formed during the reaction, driving the condensation forward.

  • Reaction Condition: Heat the mixture to reflux (typically 80-90°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with water and a cold solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure imidazo[1,2-b]pyridazine derivative.

B. Definitive Structural Elucidation

Once synthesized, the compound's identity and structure must be unequivocally confirmed. This is a multi-technique process where each method provides a unique and complementary piece of the structural puzzle.

NMR is the workhorse of structural characterization for organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecular skeleton.[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[7][8] Standard acquisition parameters are typically used.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed signals with expected values for the imidazo[1,2-b]pyridazine scaffold to confirm the structure. For example, characteristic signals for the pyridazine and imidazole ring protons can be unambiguously assigned.[9]

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields a precise three-dimensional map of the molecule, detailing exact bond lengths, bond angles, and torsional angles. This data is the gold standard for validating the geometries predicted by computational methods.[10][11]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compound, ensuring the correct elemental formula.

  • FT-IR Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies, providing further confirmation of the structure.[7][12]

II. The Predictive Power: Computational Modeling

Computational chemistry offers powerful tools to predict and understand molecular properties, guiding experimental design and interpreting results. For imidazo[1,2-b]pyridazines, Density Functional Theory (DFT) is a particularly effective approach.

A. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties. It offers a favorable balance between computational cost and accuracy for systems of this size.[1][12]

  • Structure Input: Build the initial 3D structure of the imidazo[1,2-b]pyridazine derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)).[1][13] This process finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: Use the optimized geometry to calculate theoretical ¹H and ¹³C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method.

B. Hirshfeld Surface Analysis

This technique provides a powerful way to visualize and quantify the intermolecular interactions that govern how molecules pack in a crystal.[10][14] It complements X-ray crystallography by breaking down the complex crystal packing into a simple, quantitative summary of intermolecular contacts (e.g., H···H, C···H/H···C, N···H).[1][15] This is crucial for understanding solubility, stability, and polymorphism.

III. The Synergy: A Cross-Validation Framework

The core of this guide is the direct comparison of experimental and computational data. A strong correlation between the two validates the computational model, lending high confidence to its predictive capabilities for future, unsynthesized analogs.

A. Structural Parameter Comparison

The most direct validation comes from comparing the geometric parameters from X-ray crystallography with those from DFT geometry optimization.

ParameterExperimental (X-ray)Computational (DFT)% Difference
Bond Lengths (Å)
N4-C3Value from CIFCalculated ValueCalculate
C3-C2Value from CIFCalculated ValueCalculate
N1-C7Value from CIFCalculated ValueCalculate
Bond Angles (°)
C3-N4-C5Value from CIFCalculated ValueCalculate
N1-C2-C3Value from CIFCalculated ValueCalculate
C6-N5-N4Value from CIFCalculated ValueCalculate
Caption: Representative table for comparing key geometric parameters. Strong agreement (typically <2% difference) validates the chosen level of theory.
B. Spectroscopic Data Correlation

Comparing experimental and calculated spectra provides another layer of validation.

A linear correlation between experimental and calculated ¹H and ¹³C NMR chemical shifts is a strong indicator of an accurate computational model.

AtomExperimental δ (ppm)Computational δ (ppm)
¹H NMR
H2Value from SpectrumCalculated Value
H6Value from SpectrumCalculated Value
¹³C NMR
C2Value from SpectrumCalculated Value
C3Value from SpectrumCalculated Value
C7Value from SpectrumCalculated Value
Caption: Comparison of experimental and DFT-calculated NMR chemical shifts. Discrepancies can often be attributed to solvent effects not fully captured in the gas-phase computational model.

DFT calculations tend to overestimate vibrational frequencies. Therefore, the calculated values are often multiplied by a scaling factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.[12]

Functional GroupExperimental ν (cm⁻¹)Scaled Computational ν (cm⁻¹)
C=N stretchValue from SpectrumCalculated Value
C-H aromatic stretchValue from SpectrumCalculated Value
Ring deformationValue from SpectrumCalculated Value
Caption: Comparison of key experimental and scaled computational FT-IR frequencies.
C. Intermolecular Interaction Analysis

While X-ray crystallography shows the final crystal packing, Hirshfeld surface analysis quantifies the contributions of different intermolecular forces to that structure.[14] This provides a deeper understanding of the forces holding the crystal together.

Interaction TypeContribution (%)
H···H35.0%
Cl···H/H···Cl32.3%
C···H/H···C15.0%
O···H/H···O7.5%
Caption: Example of a quantitative breakdown of intermolecular contacts from a Hirshfeld surface analysis for a substituted imidazo[1,2-b]pyridazine.[1]

IV. Visualizing the Workflow

Clear diagrams are essential for understanding the relationships between different stages of the research process.

G cluster_exp Experimental Workflow A Synthesis (3-amino-6-halopyridazine + α-bromoketone) B Purification (Recrystallization) A->B C Structural Characterization (NMR, MS, X-ray) B->C G cluster_exp Experimental Data cluster_comp Computational Modeling (DFT) Exp_Data NMR Spectra X-ray Structure FT-IR Spectra Validation Cross-Validation & Correlation Analysis Exp_Data->Validation Ground Truth Comp_Model Geometry Optimization NMR Calculation Frequency Calculation Comp_Model->Validation Predictions Refinement Model Refinement or New Compound Design Validation->Refinement Validated Insights

Caption: The iterative cycle of cross-validation between experimental and computational data.**

V. Conclusion

The robust validation of imidazo[1,2-b]pyridazine derivatives through the tight integration of experimental and computational chemistry is not merely a confirmatory exercise; it is a strategic imperative. [3]This cross-validation framework provides a self-correcting loop where experimental data ground theoretical models in reality, and computational insights illuminate experimental observations and guide future research with greater precision. For scientists and drug developers, adopting this synergistic approach minimizes wasted resources, accelerates the discovery timeline, and ultimately builds a more profound and reliable understanding of the structure-activity relationships that govern this vital class of molecules.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

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  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. ResearchGate. [Link]

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  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]

  • Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine. National Institutes of Health. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

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  • Validation of a Computational Cocrystal Prediction Tool: Comparison of Virtual and Experimental Cocrystal Screening Results. ACS Publications. [Link]

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  • Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 6-Bromoimidazo[1,2-B]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Bromoimidazo[1,2-b]pyridazine. As a brominated heterocyclic compound, its management requires specific procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification & Risk Assessment: The Rationale for Specialized Disposal

This compound (CAS No: 1159977-65-7) is an organic compound for which the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, the parent structure, imidazo[1,2-b]pyridazine, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, this compound must be handled with a high degree of caution.

The primary driver for its specialized disposal protocol is its chemical nature as a halogenated organic compound . Such compounds are subject to stringent disposal regulations for several reasons:

  • Environmental Persistence: Halogenated organics can be persistent in the environment and may have ecotoxic effects. Improper disposal, such as drain disposal, is strictly prohibited to prevent release into aquatic ecosystems.[1][5][6]

  • Incineration Byproducts: The presence of bromine necessitates disposal via high-temperature incineration in a facility equipped with an afterburner and a scrubber.[1] During combustion, brominated compounds can produce hydrobromic acid (HBr) and other hazardous gases, which must be neutralized by the scrubber system to prevent release into the atmosphere.[7]

Given the limited specific toxicity data, a conservative approach is mandatory. All waste streams containing this compound, regardless of concentration, must be treated as hazardous.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn. The equipment must be inspected prior to use and properly removed and disposed of to avoid cross-contamination.[1]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste.[1]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and splashes.[3]
Respiratory Protection NIOSH (US) or EN 143 (EU) approved particle respirator.Required when handling the solid compound outside of a fume hood to prevent inhalation of dust, which may cause respiratory irritation.[1]
Body Protection Laboratory coat and closed-toe shoes.To protect skin and clothing from contamination.

Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6] Eyewash stations and safety showers must be readily accessible.

Waste Segregation & Container Management: A Self-Validating System

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions and ensures the waste can be accepted by a licensed disposal facility.

Protocol for Waste Container Setup:

  • Select the Correct Container:

    • Solid Waste: Use a high-density polyethylene (HDPE) container or a compatible, sealable drum clearly marked for solid waste.

    • Liquid Waste: Use an HDPE or glass container with a screw-top cap. Ensure it is compatible with any solvents used.

  • Label the Container Before Use: The container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • A list of all components, including solvents.

    • The associated hazards (e.g., "Irritant," "Halogenated Organic").

  • Segregate Waste Streams: At the point of generation, waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[5][8] Never mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[5]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when waste is being added.[9] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Protocol

The following workflow details the procedures for disposing of different forms of this compound waste.

Workflow: From Bench to Final Disposal

G cluster_2 Step 3: Arrange Disposal cluster_3 Step 4: Final Disposition A Unused/Expired Solid Compound D Original, Sealed Container OR Labeled Solid Waste Container A->D B Contaminated Labware (Gloves, Wipes, Pipettes) E Labeled Solid Halogenated Waste Container B->E C Solutions Containing Compound F Labeled Liquid Halogenated Waste Container C->F G Contact Institutional EHS Office or Licensed Waste Disposal Company D->G E->G F->G H High-Temperature Incineration with Afterburner and Scrubber G->H

Caption: Disposal workflow for this compound.

Experimental Protocol Details:

4.1 Disposal of Unused or Off-Specification Solid Product

  • If in its original, unopened container, leave it as is. Ensure the label is intact and legible.

  • If the container has been opened or the product is being discarded for other reasons, ensure it is in a suitable, tightly sealed container.[1][3]

  • Place this container in a secondary containment bin.

  • Store in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company to arrange for pickup.[1]

4.2 Disposal of Contaminated Labware and PPE

  • Collect all disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) immediately after use.

  • Place these items into a designated, clearly labeled "Solid Halogenated Organic Waste" container. This is typically a plastic-lined box or a dedicated drum.

  • Once the container is full, seal it securely.

  • Arrange for pickup through your institutional EHS office.

4.3 Disposal of Solutions Containing this compound

  • Pour all liquid waste containing the compound, including reaction mixtures and washings, into a dedicated "Liquid Halogenated Organic Waste" container.

  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[8]

  • Keep the container tightly sealed when not in use and store it in secondary containment.

  • When full, move the container to the designated waste accumulation area and arrange for disposal.

Emergency Procedures: Spill & Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

5.1 Spill Cleanup Protocol

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area.[1] Eliminate all ignition sources.

  • Don PPE: Wear the full PPE as described in Section 2, including respiratory protection.

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[1] Avoid creating dust .[1]

    • Use an inert absorbent material for liquid spills.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Package Waste: Place all contaminated materials and absorbents into a sealed, labeled hazardous waste container for disposal.

5.2 First Aid Measures These are immediate actions to be taken while seeking professional medical help. Always provide the Safety Data Sheet (SDS) to the responding medical personnel.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

By adhering to this guide, you ensure that this compound is managed safely from the laboratory bench to its final disposition, protecting yourself, your colleagues, and the environment.

References

  • MSDS of this compound. Capot Chemical.

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Imidazo[1,2-b]pyridazine. Fisher Scientific.

  • Imidazo[1,2-b]pyridazine-3-carboxylic acid, 6-chloro-2-methyl- - Safety Data Sheet. ChemicalBook.

  • Other Disposal Guidance | I-WASTE DST. U.S. Environmental Protection Agency (EPA).

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 6-Chloroimidazo[1,2-b]pyridazine. TCI Chemicals.

  • SAFETY DATA SHEET - 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. Fisher Scientific.

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).

  • 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine - Safety Data Sheet. AK Scientific, Inc.

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine - Safety Data Sheet. AK Scientific, Inc.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.